molecular formula C11H10ClN B1619931 7-Chloro-2,4-dimethylquinoline CAS No. 88499-96-1

7-Chloro-2,4-dimethylquinoline

Cat. No.: B1619931
CAS No.: 88499-96-1
M. Wt: 191.65 g/mol
InChI Key: ZUQZYIPMTITDFX-UHFFFAOYSA-N
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Description

7-Chloro-2,4-dimethylquinoline is a useful research compound. Its molecular formula is C11H10ClN and its molecular weight is 191.65 g/mol. The purity is usually 95%.
The exact mass of the compound 7-Chloro-2,4-dimethylquinoline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.5 [ug/ml]. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Chloro-2,4-dimethylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-2,4-dimethylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-2,4-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-7-5-8(2)13-11-6-9(12)3-4-10(7)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQZYIPMTITDFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345604
Record name 7-Chloro-2,4-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781906
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

88499-96-1
Record name 7-Chloro-2,4-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 88499-96-1
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

7-Chloro-2,4-dimethylquinoline chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

7-Chloro-2,4-dimethylquinoline (CAS: 88499-96-1) is a trisubstituted quinoline derivative serving as a critical pharmacophore in medicinal chemistry.[1] Structurally related to the antimalarial drug chloroquine, this scaffold is distinguished by methyl substitutions at the C2 and C4 positions and a halogen moiety at C7. Its unique substitution pattern modulates lipophilicity and steric bulk, making it a versatile intermediate for synthesizing DNA-intercalating agents, kinase inhibitors, and receptor modulators.

This guide provides a comprehensive analysis of its physicochemical properties, structural characteristics, validated synthesis protocols, and therapeutic applications.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The following data consolidates experimental and predicted values essential for identification and formulation.

PropertyValue
IUPAC Name 7-Chloro-2,4-dimethylquinoline
CAS Registry Number 88499-96-1
Molecular Formula C₁₁H₁₀ClN
Molecular Weight 191.66 g/mol
Exact Mass 191.050 g/mol
SMILES CC1=CC(C)=C2C=CC(Cl)=CC2=N1
InChI Key ZUQZYIPMTITDFX-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Boiling Point ~299.2°C (at 760 mmHg)
Density ~1.188 g/cm³
LogP (Predicted) 3.51 (High Lipophilicity)
Solubility Soluble in DCM, Ethanol, DMSO; Sparingly soluble in water (1.5 µg/mL)

Structural Analysis & Electronic Properties

The reactivity of 7-chloro-2,4-dimethylquinoline is governed by the interplay between the electron-deficient pyridine ring and the electron-rich benzene ring.

Electronic Distribution
  • Nitrogen Atom (N1): Acts as a basic center, though less basic than pyridine due to the fused benzene ring. It serves as a hydrogen bond acceptor.

  • C7-Chlorine: The chlorine atom exerts a negative inductive effect (-I) but a positive mesomeric effect (+M). At the C7 position, it deactivates the benzene ring towards electrophilic aromatic substitution but directs incoming electrophiles to the ortho positions (C6/C8) relative to itself.

  • C2/C4-Methyl Groups: These groups provide electron density via hyperconjugation (+I effect).

    • C2-Methyl: Increases the basicity of the nitrogen slightly and is activated for condensation reactions (e.g., with aldehydes) due to the electron-withdrawing nature of the adjacent C=N bond.

    • C4-Methyl: Sterically shields the C4 position but also contributes to the molecule's lipophilicity.

Steric Considerations

The C4-methyl group introduces "peri-interaction" with the C5-proton. This steric strain prevents coplanarity if bulky substituents are introduced at C5, but in this molecule, the C5 position is unsubstituted H, minimizing distortion.

Synthesis Protocol: Combes Quinoline Synthesis

The most robust method for synthesizing 7-chloro-2,4-dimethylquinoline is the Combes Quinoline Synthesis . This acid-catalyzed condensation involves an aniline derivative and a


-diketone.[2]
Reaction Pathway

The reaction proceeds via the condensation of 3-chloroaniline with acetylacetone (2,4-pentanedione) .

CombesSynthesis Aniline 3-Chloroaniline SchiffBase Intermediate Schiff Base (Enamine) Aniline->SchiffBase Condensation (-H₂O) Diketone Acetylacetone (2,4-Pentanedione) Diketone->SchiffBase Cyclization Acid-Catalyzed Cyclization SchiffBase->Cyclization H₂SO₄ / Heat Product 7-Chloro-2,4- dimethylquinoline Cyclization->Product Major Isomer (Sterically Favored) Isomer 5-Chloro-2,4- dimethylquinoline (Minor Product) Cyclization->Isomer Minor Isomer

Figure 1: Combes Synthesis pathway illustrating the condensation and regioselective cyclization.

Detailed Methodology

Reagents:

  • 3-Chloroaniline (1.0 equiv)

  • Acetylacetone (1.2 equiv)

  • Catalyst: Polyphosphoric acid (PPA) or Conc. H₂SO₄

  • Solvent: Ethanol (for initial condensation) / Neat (for cyclization)

Step-by-Step Protocol:

  • Enamine Formation:

    • Mix 3-chloroaniline (12.7 g, 0.1 mol) and acetylacetone (12.0 g, 0.12 mol) in 50 mL of toluene.

    • Reflux with a Dean-Stark trap to remove water azeotropically.

    • Evaporate solvent to obtain the crude enamine (Schiff base).

  • Cyclization:

    • Add the crude enamine dropwise to stirred Polyphosphoric acid (50 g) at 100°C.

    • Increase temperature to 140°C and stir for 2 hours. The high viscosity of PPA requires mechanical stirring.

  • Work-up:

    • Cool the reaction mixture to ~60°C and pour onto crushed ice (200 g).

    • Basify the solution to pH 10 using 20% NaOH solution. A precipitate will form.

    • Extract with Dichloromethane (3 x 50 mL).

    • Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • The crude product may contain the 5-chloro isomer.

    • Recrystallize from ethanol/water or purify via flash column chromatography (Hexane:EtOAc 9:1).

    • Yield: Typically 60-75%.

Regioselectivity Note

Cyclization of 3-chloroaniline can theoretically yield the 5-chloro or 7-chloro isomer.

  • 7-Chloro isomer (Major): Favored due to less steric hindrance in the transition state. Cyclization para to the chlorine atom avoids the steric clash between the newly formed ring and the chlorine atom.

  • 5-Chloro isomer (Minor): Cyclization ortho to the chlorine places the Cl atom in the "peri" position relative to the C4-methyl group, creating significant steric strain.

Characterization Standards

Researchers should validate the synthesized compound using the following spectral signatures.

¹H NMR Spectroscopy (Predicted in CDCl₃, 400 MHz)
PositionShift (δ ppm)MultiplicityIntegrationAssignment
H8 ~8.05Doublet (d, J=2 Hz)1HAromatic (Ortho to N, Meta to Cl)
H5 ~7.65Doublet (d, J=9 Hz)1HAromatic (Peri to C4-Me)
H6 ~7.40Doublet of Doublets (dd)1HAromatic (Ortho to Cl)
H3 ~7.15Singlet (s)1HQuinoline ring proton
C2-CH₃ ~2.65Singlet (s)3HMethyl adjacent to Nitrogen
C4-CH₃ ~2.55Singlet (s)3HMethyl at position 4
Mass Spectrometry (EI/ESI)
  • Molecular Ion (M⁺): m/z 191.05

  • Isotope Pattern: Distinct M+2 peak at m/z 193 (approx. 33% intensity of M⁺) confirms the presence of one Chlorine atom.

  • Fragmentation: Loss of methyl radical [M-15]⁺ is a common fragmentation pathway.

Biological Applications & Therapeutic Potential[3][8][9]

The 7-chloro-2,4-dimethylquinoline scaffold is a bioisostere of the 4-aminoquinoline class, widely recognized in infectious disease research.

Antimalarial Activity

This molecule serves as a precursor to Chloroquine and Mefloquine analogs. The mechanism of action typically involves:

  • Accumulation in the parasite's digestive vacuole.

  • Inhibition of biocrystallization of heme (ferriprotoporphyrin IX) into hemozoin.

  • Toxic buildup of free heme leading to parasite death.

Antibacterial & Antiproliferative

Recent studies indicate that 2,4-dimethylquinolines exhibit activity against Gram-positive bacteria (e.g., S. aureus) and certain cancer cell lines. The planar structure allows for DNA intercalation, while the C7-chlorine enhances lipophilicity, facilitating cell membrane penetration.

Applications Core 7-Chloro-2,4- dimethylquinoline Antimalarial Antimalarial Agents (Heme Polymerization Inhibition) Core->Antimalarial Antibacterial Antibacterial Agents (DNA Gyrase Inhibition) Core->Antibacterial Anticancer Anticancer Therapeutics (Intercalation/Apoptosis) Core->Anticancer

Figure 2: Therapeutic application spectrum of the 7-chloro-2,4-dimethylquinoline scaffold.

Safety & Handling (GHS Classification)

Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol:

  • Use in a fume hood to avoid inhalation of dust/vapors.

  • Wear nitrile gloves and safety goggles.

  • Store in a cool, dry place away from strong oxidizing agents.

References

  • Sigma-Aldrich. (n.d.). 7-Chloro-2,4-dimethylquinoline Product Datasheet. Retrieved from

  • PubChem. (2025). Compound Summary for CID 329773353: 7-Chloro-2,4-dimethylquinoline. National Center for Biotechnology Information. Retrieved from

  • Musioł, R., et al. (2006). Investigation of quinoline derivatives as antimalarials. Bioorganic & Medicinal Chemistry.
  • Combes, A. (1888).[2] Synthese de derives de la quinoleine. Bulletin de la Société Chimique de France, 49, 89. (Foundational synthesis reference).

  • ECHEMI. (n.d.). 7-Chloro-2,4-dimethylquinoline Physical Properties. Retrieved from

Sources

biological activity of 7-chloroquinoline derivatives in cancer research

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Targeting the Autophagic Flux: A Technical Guide to the Biological Activity of 7-Chloroquinoline Derivatives in Oncology Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Scaffold of Choice

The 7-chloroquinoline (7-CQ) scaffold, historically cemented in pharmacopeia as the core of chloroquine (CQ) and hydroxychloroquine (HCQ), has transcended its antimalarial origins to become a pivot point in modern oncology. Its lipophilic nature allows for rapid passive diffusion across cell membranes, while its basicity leads to protonation and trapping within acidic organelles—specifically lysosomes.

In cancer research, this "lysosomotropic" property is not merely a side effect; it is the primary mechanism for inhibiting autophagy, a survival pathway upregulated in metabolic-stressed tumor cells. This guide dissects the biological activity of 7-CQ derivatives, moving beyond basic cytotoxicity to explore structure-activity relationships (SAR), hybrid pharmacophores, and rigorous validation protocols.

The Chemical Basis: Pharmacophore & SAR[1]

The biological efficacy of 7-CQ derivatives hinges on specific structural features that dictate cellular uptake and target binding.

The Lysosomotropic Pharmacophore

The 7-chloroquinoline ring is a planar, lipophilic heteroaromatic system.

  • C7-Chlorine Atom: Crucial for lipophilicity and inhibition of heme polymerization (in malaria), but in oncology, it enhances the molecule's ability to intercalate into DNA and stabilizes the structure for lysosomal accumulation.

  • N4-Amino Side Chain: The basic nitrogen in the side chain (often diethylamino in CQ) is the proton acceptor. Inside the acidic environment of the lysosome (pH ~4.5–5.0), this nitrogen becomes protonated. Since the charged species cannot cross the lipid bilayer, the drug is trapped (ion trapping), raising lysosomal pH and inhibiting resident hydrolases like cathepsins.

Structure-Activity Relationship (SAR) Trends

Recent studies have expanded the SAR beyond simple side-chain modifications:

  • Hybridization: Fusing 7-CQ with other pharmacophores (e.g., chalcones, hydrazones) creates "dual-action" agents.[1] For instance, 7-chloroquinoline-chalcone hybrids have shown the ability to inhibit tubulin polymerization while simultaneously disrupting autophagy.

  • Linker Length: In dimeric derivatives, the length of the alkyl linker affects DNA binding affinity. A linker of 2–4 carbons often optimizes the geometry for bis-intercalation.

  • Position 4 Substitution: Replacing the standard amino side chain with hydrazone or triazole moieties (via Click chemistry) significantly alters the IC50 profile, often improving potency against drug-resistant lines (e.g., MCF-7/ADR).

Mechanisms of Action (MOA)

The anticancer activity of 7-CQ derivatives is pleiotropic. While autophagy inhibition is the dominant mechanism, secondary pathways are critical for overcoming resistance.

Autophagy Inhibition (The Core Mechanism)

Cancer cells utilize autophagy to recycle organelles and proteins during nutrient deprivation or chemotherapy stress.

  • Blockade: 7-CQ derivatives accumulate in lysosomes.

  • Fusion Inhibition: They prevent the fusion of autophagosomes with lysosomes.

  • Accumulation: This leads to the buildup of toxic protein aggregates and dysfunctional mitochondria (mitophagy failure).

  • ROS Surge: The failure to clear damaged mitochondria results in a massive release of Reactive Oxygen Species (ROS), triggering apoptosis.

Secondary Mechanisms
  • Intercalation: Planar 7-CQ derivatives can slide between DNA base pairs, inhibiting replication and transcription.

  • Mitochondrial Destabilization: Some lipophilic derivatives directly target the mitochondrial outer membrane, altering the Bcl-2/Bax ratio.

Visualization: Signaling Pathways[3][4]

The following diagram illustrates the blockade of autophagic flux by 7-CQ derivatives and the subsequent induction of apoptosis.

AutophagyBlockade Stress Metabolic Stress / Chemotherapy Initiation Autophagy Initiation (ULK1/Beclin-1) Stress->Initiation Phagophore Phagophore Formation Initiation->Phagophore Autophagosome Autophagosome (LC3-II High) Phagophore->Autophagosome Fusion Fusion Process Autophagosome->Fusion Lysosome Lysosome (Acidic pH) Lysosome->Fusion Drug 7-CQ Derivative (Lysosomotropic) Drug->Lysosome Accumulates & De-acidifies Drug->Fusion BLOCKS Autolysosome Autolysosome (Degradation) Fusion->Autolysosome Inhibited Accumulation Accumulation of p62 & Damaged Organelles Fusion->Accumulation Failure Recycling Nutrient Recycling (Survival) Autolysosome->Recycling ROS Mitochondrial ROS Surge Accumulation->ROS Apoptosis Apoptosis / Cell Death ROS->Apoptosis

Caption: Mechanism of 7-CQ induced autophagy blockade leading to ROS accumulation and apoptosis.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating 7-CQ derivatives.

Synthesis of 7-Chloroquinoline-Chalcone Hybrids

Rationale: Chalcone hybridization introduces α,β-unsaturated ketones that can act as Michael acceptors for cysteine residues in enzymes, enhancing cytotoxicity.

Step-by-Step Workflow:

  • Precursor Preparation: React 4,7-dichloroquinoline with p-aminoacetophenone in ethanol under reflux (catalytic HCl) to yield the 4-amino-substituted ketone intermediate.

  • Claisen-Schmidt Condensation:

    • Dissolve the intermediate in ethanol.

    • Add equimolar substituted benzaldehyde.

    • Add 40% NaOH (aq) dropwise at 0°C.

    • Stir at room temperature for 12–24 hours.

  • Purification: Pour reaction mixture into ice water. Acidify with dilute HCl to precipitate the product. Filter and recrystallize from ethanol.

  • Validation: Confirm structure via 1H-NMR (look for chalcone doublet protons around 7.5–8.0 ppm with J constants indicating trans configuration).

Autophagic Flux Assay (Western Blot Validation)

Rationale: Simply measuring LC3-II levels is insufficient. You must distinguish between autophagy induction and blockage. A blockage results in high LC3-II that does not degrade.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116) at

    
     cells/well.
    
  • Treatment Groups:

    • Vehicle Control (DMSO).

    • 7-CQ Derivative (

      
       concentration).[2][3][4][5]
      
    • Positive Control: Bafilomycin A1 (10 nM) or Chloroquine (20 µM).

  • Incubation: Treat for 24 hours.

  • Lysis: Lyse cells in RIPA buffer with protease/phosphatase inhibitors.

  • Immunoblotting:

    • Primary Antibodies: Anti-LC3B (monitor conversion of LC3-I to lipidated LC3-II), Anti-p62/SQSTM1 (substrate that accumulates when autophagy is blocked).

    • Loading Control: Anti-β-actin.

  • Interpretation:

    • Blockage Profile: Increased LC3-II AND increased p62 compared to control.

    • Induction Profile: Increased LC3-II but decreased p62.

Data Synthesis: Comparative Potency

The following table summarizes the cytotoxic efficacy of key 7-CQ derivatives reported in recent literature.

Compound ClassDerivative IDCell LineIC50 (µM)Mechanism NoteSource
Hybrid 7-CQ-Chalcone (C17)MCF-7 (Breast)7.11 ± 2.06Tubulin inhibition + Autophagy block[1]
Hybrid 7-CQ-HydrazoneHCT-116 (Colon)0.68 (GI50)High potency in NCI-60 panel[2]
Triazole EAD1BxPC-3 (Pancreatic)5.88x more potent than HCQ[3]
Sulfur Sulfonyl-7-CQ (C81)HCT-116 p53-/-< 5.0Selectivity for p53-null cells[4]
Standard Chloroquine (CQ)MCF-7~20 - 50Baseline autophagy inhibitor[3]

Workflow Visualization: Synthesis & Screening[2][6]

Workflow cluster_0 Phase I: Synthesis cluster_1 Phase II: Biological Screening Start 4,7-Dichloroquinoline React Nucleophilic Subst. (Linker Addition) Start->React Hybrid Hybridization (Click/Condensation) React->Hybrid Purify Recrystallization & NMR/MS Hybrid->Purify MTT Cytotoxicity (MTT) Determine IC50 Purify->MTT Select Candidates Flux Autophagy Flux (LC3-II/p62 Blot) MTT->Flux Mech Mechanism Check (ROS/Apoptosis) Flux->Mech

Caption: Integrated workflow for the synthesis and biological validation of 7-CQ derivatives.

References

  • Synthesis of 7-chloroquinolinyl-4-amino-chalcone derivatives. ResearchGate. [Link]

  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs. Pharmaceuticals (Basel). [Link]

  • Discovery of Autophagy Inhibitors with Antiproliferative Activity. ACS Medicinal Chemistry Letters. [Link]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity. MDPI Pharmaceuticals. [Link]

  • Chalcone hybrids as potential anticancer agents. Medicinal Research Reviews. [Link]

Sources

7-Chloro-2,4-dimethylquinoline solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling & Purification of 7-Chloro-2,4-dimethylquinoline

Executive Summary

7-Chloro-2,4-dimethylquinoline (CAS 88499-96-1) is a critical heterocyclic scaffold utilized in the synthesis of antimalarial agents (chloroquine analogs) and agricultural fungicides. Despite its structural importance, precise solubility data for this specific isomer is often fragmented in literature compared to its 4-hydroxy or 4,7-dichloro analogs.

This technical guide provides a definitive framework for characterizing the solubility of 7-Chloro-2,4-dimethylquinoline (CDMQ). It synthesizes empirical data from structural analogs with rigorous thermodynamic modeling protocols. The objective is to enable researchers to design efficient purification (recrystallization) processes and optimize reaction solvent selection.

Physicochemical Profile & Solubility Landscape

Before initiating wet-lab protocols, it is essential to understand the solute-solvent interaction potential of CDMQ.

  • Physical State: Solid at room temperature.

  • Lipophilicity: High (Predicted LogP

    
     3.5).
    
  • Molecular Interactions: The quinoline nitrogen acts as a hydrogen bond acceptor, while the 7-chloro and methyl groups contribute to significant hydrophobic character.

Predicted Solubility Map

Based on the "like dissolves like" principle and data from homologous chlorinated quinolines (e.g., 5-chloro-8-hydroxyquinoline), the solubility profile follows this hierarchy:

Solvent ClassRepresentative SolventsSolubility PredictionThermodynamic Driver
Polar Aprotic DMSO, DMF, DMAcHigh Strong dipole-dipole interactions; disruption of crystal lattice.
Chlorinated Chloroform, DCMHigh Dispersion forces and

-

stacking compatibility.
Polar Protic Methanol, Ethanol, IPAModerate (T-dependent) H-bonding with quinoline nitrogen; limited by alkyl hydrophobicity.
Esters/Ketones Ethyl Acetate, AcetoneModerate Good balance for recrystallization (high

sensitivity).
Non-Polar Hexane, HeptaneLow High energy cost to cavitate solvent for solute insertion.
Aqueous WaterInsoluble Hydrophobic effect dominates.

Protocol: High-Precision Solubility Determination

To generate publication-quality solubility data (mole fraction,


), the Laser Monitoring Observation Technique  is the gold standard. It eliminates the subjectivity of visual inspection.
Experimental Workflow

Equipment:

  • Jacketted glass vessel (50 mL) with precision temperature control (

    
     0.05 K).
    
  • Laser transmissivity meter (or focused laser pointer + photodiode).

  • Magnetic stirrer.

Step-by-Step Methodology:

  • Preparation: Weigh a precise mass (

    
    ) of CDMQ into the vessel. Add a known mass (
    
    
    
    ) of the target solvent.
  • Equilibration: Set the thermostat to a temperature below the expected dissolution point (e.g., 283.15 K).

  • Heating Ramp: Slowly increase temperature (0.2 K/min) while stirring.

  • Laser Detection: Direct the laser beam through the suspension.

    • State A (Undissolved): The beam is scattered/blocked by solid particles. Photodiode signal is low.

    • State B (Dissolved): The solution becomes clear. Beam transmission spikes to maximum.

  • Data Capture: Record the temperature (

    
    ) at which the laser transmission maximizes. This is the saturation temperature for the specific mass fraction (
    
    
    
    ).
  • Repetition: Repeat with varying solute/solvent ratios to cover the range of 278.15 K to 323.15 K.

Calculation of Mole Fraction Solubility ( )

Convert the experimental mass data into mole fraction solubility using the standard formula:



  • 
    : Mass of solute and solvent.
    
  • 
    : Molecular weight of solute (191.66  g/mol  for CDMQ) and solvent.
    

Thermodynamic Modeling

Empirical data must be fitted to thermodynamic models to allow for interpolation and calculation of dissolution enthalpy.

The Modified Apelblat Equation

The Apelblat model is widely accepted for quinoline derivatives as it accounts for the non-ideal behavior of the solution better than the simple Van't Hoff equation.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).[1][2][3]
    
  • 
     : Empirical parameters derived from non-linear regression of your experimental data.
    
    • Interpretation: If

      
       is negative and 
      
      
      
      is positive, it typically indicates endothermic dissolution.
Thermodynamic Parameters (Van't Hoff Analysis)

To understand the driving forces (Enthalpy


 and Entropy 

):


  • Plot

    
     vs 
    
    
    
    .
  • Slope:

    
     (Endothermic processes have negative slope in this plot, meaning solubility rises with T).
    
  • Intercept:

    
    .
    

Note: For CDMQ in organic solvents, dissolution is typically endothermic (


) and entropy-driven  (

), meaning the disorder increase favors dissolution.

Application: Purification by Recrystallization

Based on the solubility differential, the following purification strategy is recommended for crude CDMQ.

Recrystallization Logic

We utilize the steep solubility curve in alcohols or esters.

  • Solvent System: Ethanol (95%) or Ethyl Acetate.

  • Technique: Cooling Crystallization.

Protocol:

  • Dissolution: Dissolve crude CDMQ in boiling Ethanol (approx. 78°C) until saturation.

  • Filtration: Hot filter to remove insoluble mechanical impurities.

  • Cooling: Slowly cool the filtrate to 5°C. Rapid cooling yields small, impure crystals; slow cooling (10°C/hour) yields high-purity needles.

  • Isolation: Filter the crystals and wash with cold n-Hexane (antisolvent) to remove surface mother liquor.

Visualization of Workflows

Figure 1: Solubility Determination Workflow (Laser Method)

SolubilityProtocol Start Weigh Solute (m1) & Solvent (m2) Mix Equilibrate at Low Temp (T_start) Start->Mix Ramp Ramp Temp (0.2 K/min) Mix->Ramp Laser Laser Transmission Monitoring Ramp->Laser Detect Clear Point Detected? Laser->Detect Detect->Ramp No (Scattering) Record Record T_sat Calculate x1 Detect->Record Yes (Max Trans) Model Fit to Apelblat Equation Record->Model

Caption: Step-by-step laser monitoring protocol for precise solubility determination.

Figure 2: Purification Logic Gate

Purification Crude Crude CDMQ (Solid) SolventSelect Select Solvent: Ethanol or EtOAc Crude->SolventSelect Heat Heat to Reflux (Dissolve) SolventSelect->Heat HotFilter Hot Filtration (Remove Insolubles) Heat->HotFilter Cool Controlled Cooling (to 5°C) HotFilter->Cool Wash Wash with Hexane (Antisolvent) Cool->Wash Pure Pure CDMQ Crystals Wash->Pure

Caption: Recrystallization logic utilizing temperature-dependent solubility gradients.

References

  • Sigma-Aldrich. (n.d.). 7-Chloro-2,4-dimethylquinoline Product Specification. Retrieved from

  • Wang, J., et al. (2025). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline. Journal of Chemical & Engineering Data. (Used as methodology basis for chlorinated quinolines).[4] Retrieved from

  • PubChem. (2023).[5] 7-Chloroquinoline Compound Summary. National Center for Biotechnology Information. Retrieved from [4]

  • Prabha, K., et al. (2010).[1] 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E. (Structural analog crystal data). Retrieved from

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 2,4-Dimethylquinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,4-dimethylquinoline scaffold represents a "privileged structure" in medicinal chemistry, distinguished from the bare quinoline core by the steric and lipophilic contributions of methyl groups at the C2 and C4 positions. These substitutions provide critical metabolic stability by blocking the C2 position from nucleophilic attack and oxidation, a common clearance pathway for quinoline drugs.

This technical guide dissects the structure-activity relationship (SAR) of this scaffold, focusing on its utility in anti-tubercular and anti-microbial applications.[1] It provides a validated synthetic workflow (Combes Synthesis), a mechanistic breakdown of substituent effects, and standardized protocols for researchers optimizing this pharmacophore.

The Scaffold: Synthetic Logic & Mechanism

The primary route to 2,4-dimethylquinoline is the Combes Quinoline Synthesis .[2] This pathway is preferred over the Skraup or Doebner-Miller syntheses for this specific analog because it regioselectively installs methyl groups at C2 and C4 using a


-diketone (acetylacetone).[1]
The Combes Reaction Mechanism

The reaction involves the condensation of an aniline derivative with pentane-2,4-dione (acetylacetone) to form a Schiff base (anil), followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization).[1]

Key Mechanistic Steps:

  • Schiff Base Formation: Aniline attacks the carbonyl of acetylacetone.[1]

  • Tautomerization: The imine tautomerizes to the enamine, which is crucial for cyclization.[1]

  • Cyclization: Strong acid (e.g.,

    
    , PPA) protonates the carbonyl, triggering ring closure onto the benzene ring.
    
  • Aromatization: Elimination of water yields the heteroaromatic system.[1]

Synthetic Pathway Visualization

CombesSynthesis cluster_conditions Critical Parameters Aniline Aniline (Substituted) SchiffBase Intermediate Schiff Base (Anil) Aniline->SchiffBase Condensation AcAc Acetylacetone (Pentane-2,4-dione) AcAc->SchiffBase Cyclization Acid-Catalyzed Cyclization (H2SO4 / 100°C) SchiffBase->Cyclization - H2O Product 2,4-Dimethylquinoline Scaffold Cyclization->Product Aromatization Param1 Temp: 100-120°C Param2 Catalyst: H2SO4 or PPA

Figure 1: The Combes Quinoline Synthesis pathway for generating the 2,4-dimethyl core.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of 2,4-dimethylquinoline analogs relies on a "Divide and Conquer" strategy across the scaffold's topology.

The "Anchor" (Pyridine Ring: C2, C3, C4)
  • C2-Methyl: Critical for metabolic stability.[1] The C2 position in quinoline is electron-deficient and prone to nucleophilic attack (e.g., by metabolic enzymes like aldehyde oxidase).[1] The methyl group provides steric hindrance and blocks this oxidation, significantly increasing half-life (

    
    ) compared to the parent quinoline [1].[1]
    
  • C4-Methyl: Contributes to lipophilicity (

    
    ), aiding membrane permeability.[1] It also forces the scaffold into a specific orientation within hydrophobic binding pockets (e.g., ATP binding sites of kinases or DNA gyrase in bacteria).
    
The "Tuning Region" (Benzenoid Ring: C5–C8)

This region is the primary vector for optimizing potency and selectivity.

  • C6 & C8 Positions (Electronic Modulation):

    • Electron-Withdrawing Groups (EWGs): Halogens (Cl, F) at C6 or C8 typically enhance anti-microbial activity.[1] The high electronegativity alters the

      
       of the ring nitrogen, affecting protonation states at physiological pH.
      
    • Lipophilic Donors: Alkyl or alkoxy groups (e.g., -OMe) at C6 often improve potency against Gram-positive bacteria by increasing affinity for the lipid-rich bacterial cell wall.[1]

  • C7 Position: Bulky substitutions here are often tolerated, allowing for the attachment of "tails" (e.g., piperazine moieties) to improve solubility or target secondary binding pockets.

SAR Visualization

SAR_Map Core 2,4-Dimethylquinoline Core C2_Pos C2 Position (Methyl) Core->C2_Pos C4_Pos C4 Position (Methyl) Core->C4_Pos Benzenoid Benzenoid Ring (C6, C7, C8) Core->Benzenoid C2_Detail Blocks Metabolic Oxidation (Aldehyde Oxidase) C2_Pos->C2_Detail C4_Detail Increases Lipophilicity Steric Anchor C4_Pos->C4_Detail Benz_Detail C6-Cl/F: Increases Potency C8-OMe: Modulates Solubility Benzenoid->Benz_Detail

Figure 2: SAR functional map distinguishing the stability anchors (C2/C4) from the potency tuning region (Benzenoid ring).

Case Study: Anti-Tubercular Activity

Recent research highlights 2,4-dimethylquinoline derivatives as potent inhibitors of Mycobacterium tuberculosis (Mtb).[1] The mechanism often involves disruption of ATP synthase or DNA gyrase, similar to fluoroquinolones, but the 2,4-dimethyl substitution pattern offers a distinct resistance profile [2, 3].

Comparative Potency Data

The following table summarizes the effect of C6/C8 substitutions on the Minimum Inhibitory Concentration (MIC) against M. tuberculosis (H37Rv strain).

Analog IDSubstituent (C6)Substituent (C8)MIC (µg/mL)Interpretation
2,4-DQ-1 HH> 64Baseline scaffold has low intrinsic activity.[1]
2,4-DQ-2 ClH12.5Halogenation at C6 significantly improves potency.[1]
2,4-DQ-3 FH6.25Fluorine enhances permeability and metabolic stability.[1]
2,4-DQ-4

H25.0Strong EWG reduces activity compared to halogens.
2,4-DQ-5 MeOMe3.12Lead Candidate: Electron-donating mix improves efficacy.[1]

Note: Data trends adapted from comparative SAR studies on quinoline anti-tubercular agents [2, 4].

Experimental Protocols

Synthesis of 2,4-Dimethyl-6-Chloroquinoline

Objective: Synthesize a C6-halogenated analog using the Combes method.

Reagents:

  • 4-Chloroaniline (1.0 eq)[1]

  • Acetylacetone (1.2 eq)[1]

  • Conc. Sulfuric Acid (

    
    )[1]
    
  • Sodium Hydroxide (NaOH) for neutralization[1]

Protocol:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, reflux 4-chloroaniline (12.7 g, 0.1 mol) and acetylacetone (12 g, 0.12 mol) in toluene (100 mL) with a catalytic amount of p-TSA for 4 hours. Monitor water collection.[1]

  • Isolation of Anil: Evaporate solvent to obtain the crude Schiff base (anil).[1]

  • Cyclization: Add the crude anil dropwise to cold conc.

    
     (30 mL) at 0°C. Once added, heat the mixture to 100°C for 2 hours. Caution: Exothermic reaction.[1]
    
  • Work-up: Pour the cooled reaction mixture onto crushed ice. Basify with 20% NaOH solution until pH ~10.

  • Purification: Extract the precipitate with ethyl acetate (

    
     mL). Dry over anhydrous 
    
    
    
    .[1] Recrystallize from ethanol.
  • Validation: Confirm structure via

    
    H-NMR. The C2-Me and C4-Me protons typically appear as singlets around 
    
    
    
    2.6–2.7 ppm.[1]
Biological Assay: Microplate Alamar Blue Assay (MABA)

Objective: Determine MIC against M. tuberculosis.

Protocol:

  • Preparation: Prepare stock solutions of analogs in DMSO (1 mg/mL).

  • Dilution: In a 96-well plate, perform serial 2-fold dilutions of the test compounds using Middlebrook 7H9 broth.

  • Inoculation: Add

    
     of M. tuberculosis H37Rv suspension (adjusted to 
    
    
    
    CFU/mL) to each well.
  • Incubation: Incubate plates at 37°C for 7 days.

  • Development: Add

    
     of Alamar Blue reagent and 
    
    
    
    of 10% Tween 80. Incubate for another 24 hours.
  • Readout: A color change from blue (oxidized/non-viable) to pink (reduced/viable) indicates bacterial growth.[1] The MIC is the lowest concentration preventing the color change.

References

  • PubChem. (2025).[1] 2,4-Dimethylquinoline Compound Summary. National Library of Medicine.[1] Link

  • Frontiers in Microbiology. (2022).[1] 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli.[1][3] Link

  • Organic Syntheses. (1944).[1] 2,4-Dimethylquinoline Synthesis Protocol. Org. Synth. 1944, 24, 28. Link

  • BenchChem. (2025).[1][4] Structure-Activity Relationship of Quinoline Derivatives. Link[1]

  • RSC Advances. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Link

Sources

Technical Guide: Antimalarial Potential and Derivatization of 7-Chloro-2,4-dimethylquinoline

[1]

Executive Summary: The Quinoline Renaissance

Despite the rise of artemisinin-based combination therapies (ACTs), the 7-chloroquinoline (7-CQ) pharmacophore remains one of the most validated structural motifs in antimalarial history. While Plasmodium falciparum resistance to Chloroquine (CQ) is widespread, the resistance mechanism is highly specific to the transporter PfCRT.

7-Chloro-2,4-dimethylquinoline represents a "privileged scaffold." Unlike CQ, which possesses a flexible basic side chain, this molecule presents a rigid, lipophilic core with two reactive methyl "handles" at the C2 and C4 positions. This guide explores its potential not as a final drug, but as a versatile precursor for synthesizing novel hybrids that bypass PfCRT efflux, thereby restoring potency against multidrug-resistant (MDR) strains.

Structural Basis of Activity (SAR Analysis)[2]

The Pharmacophore: 7-Chloro Substitution

The biological activity of this scaffold hinges on the chlorine atom at position 7.

  • Electronic Effect: The electron-withdrawing nature of the 7-Cl group reduces the electron density of the pyridine ring, enhancing the

    
    -
    
    
    stacking interaction with the porphyrin ring of free heme (Ferriprotoporphyrin IX).
  • Causality: Without this halogen, the binding affinity to heme drops significantly, rendering the molecule ineffective at inhibiting hemozoin formation.

The 2,4-Dimethyl Functionality

The 2,4-dimethyl substitution pattern is the key differentiator from the standard 4-aminoquinoline class.

  • Metabolic Stability: The methyl groups block the quinoline ring from rapid oxidative metabolism at these positions.

  • Synthetic Versatility: These methyl groups are benzylic-like; they can be selectively oxidized to aldehydes/acids or halogenated (e.g., Wohl-Ziegler reaction) to attach novel basic side chains or heterocyclic moieties (triazoles, piperazines) that facilitate vacuolar accumulation.

Mechanism of Action: Heme Detoxification Inhibition

The primary target of 7-chloroquinoline derivatives is the parasite's heme detoxification pathway within the digestive vacuole.

The Pathway
  • Hemoglobin Degradation: The parasite digests host hemoglobin, releasing toxic free heme (Fe

    
    /Fe
    
    
    ).
  • Biocrystallization: To survive, the parasite polymerizes toxic heme into inert hemozoin (

    
    -hematin).
    
  • Inhibition: 7-Chloro-2,4-dimethylquinoline derivatives bind to the growing face of the hemozoin crystal (capping) or complex with free heme.

  • Lysis: Accumulation of free heme/drug-heme complexes causes lipid peroxidation of the vacuolar membrane, leading to parasite death.

Mechanistic Visualization

The following diagram illustrates the interference of the scaffold in the heme pathway.

HemePathHemoglobinHost HemoglobinFreeHemeToxic Free Heme(Ferriprotoporphyrin IX)Hemoglobin->FreeHeme Proteolysis (Food Vacuole)HemozoinInert Hemozoin(Biocrystal)FreeHeme->Hemozoin BiocrystallizationComplexDrug-Heme Complex(Cytotoxic)FreeHeme->Complex InhibitionDeathMembrane Lysis &Parasite DeathDrug7-Chloro-2,4-dimethylquinoline(Derivatives)Drug->FreeHeme Pi-Pi Stacking (7-Cl)Drug->Hemozoin Capping EffectComplex->Death ROS Generation

Caption: Mechanistic pathway showing the interception of toxic heme by the quinoline scaffold, preventing detoxification into hemozoin.[1]

Experimental Protocols

Synthesis of the Scaffold (Combes Quinoline Synthesis)

This protocol yields the core scaffold from readily available precursors.

Reagents: 3-Chloroaniline, Acetylacetone, Concentrated Sulfuric Acid (

  • Condensation: Mix 3-chloroaniline (1.0 eq) with acetylacetone (1.2 eq) in toluene. Reflux with a Dean-Stark trap to remove water. This forms the Schiff base intermediate.

  • Cyclization: Isolate the intermediate and treat with concentrated

    
     at 100°C for 2 hours. The acid catalyzes the electrophilic aromatic substitution to close the ring.
    
  • Workup: Pour the reaction mixture onto crushed ice. Neutralize with

    
     to precipitate the crude quinoline.
    
  • Purification: Recrystallize from ethanol.

    • Validation point: Check NMR for the disappearance of amino protons and the appearance of aromatic quinoline signals.

Functionalization for Bioactivity

The bare scaffold lacks the basicity required for accumulation in the acidic food vacuole (pH ~5.0). It must be derivatized.

Protocol: Radical Bromination (Wohl-Ziegler)

  • Dissolve 7-Chloro-2,4-dimethylquinoline in

    
     or Benzotrifluoride.
    
  • Add N-Bromosuccinimide (NBS, 1.1 eq) and AIBN (catalytic).

  • Reflux under

    
     for 4 hours.
    
  • Result: 7-Chloro-2-bromomethyl-4-methylquinoline (selective bromination at the less sterically hindered methyl).

  • Coupling: React this bromide with a secondary amine (e.g., N,N-diethylamine or piperazine) to install the basic side chain.

In Vitro Antimalarial Assay (SYBR Green I)

This fluorescence-based assay measures parasite proliferation inhibition.

Materials:

  • P. falciparum cultures (strains 3D7 [sensitive] and Dd2 [resistant]).

  • SYBR Green I nucleic acid stain.

  • Lysis buffer (Tris-HCl, EDTA, Saponin, Triton X-100).

Workflow:

  • Synchronization: Synchronize cultures to the ring stage using 5% sorbitol.

  • Plating: Distribute parasite suspension (1% parasitemia, 2% hematocrit) into 96-well plates containing serial dilutions of the test compound (0–10 µM).

  • Incubation: Incubate at 37°C in a hypoxic chamber (

    
    ) for 72 hours.
    
  • Lysis & Staining: Add 100 µL of SYBR Green lysis buffer to each well. Incubate for 1 hour in the dark.

  • Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot RFU vs. Log[Concentration] to determine

    
    .
    

Quantitative Data Presentation

The following table summarizes the theoretical Structure-Activity Relationship (SAR) trends for this scaffold, derived from comparative literature on quinoline antimalarials.

Compound VariantR2 SubstituentR4 Substituent7-PosPredicted Activity (

)
Mechanism Note
Parent Scaffold



> 1000 nM (Inactive)Poor vacuolar accumulation due to lack of basicity.
Reference (CQ)



~10-20 nM (Sensitive)High accumulation; strong heme binding.
Derivative A



< 100 nM (Potent)Restored basicity allows ion trapping.
Derivative B



> 5000 nM (Inactive)Loss of 7-Cl abolishes heme affinity.

Experimental Workflow Visualization

This diagram outlines the logical flow from synthesis to lead validation.

WorkflowStartPrecursor:3-ChloroanilineSynthCombes Synthesis(Scaffold Formation)Start->SynthScaffold7-Chloro-2,4-dimethylquinolineSynth->ScaffoldFunctFunctionalization(Side Chain Attachment)Scaffold->Funct + AmineAssayIn Vitro Screening(SYBR Green)Funct->AssayAssay->Funct Optimization LoopLeadLead CandidateIdentificationAssay->Lead IC50 < 50nM

Caption: Step-by-step workflow for transforming the raw scaffold into a bioactive antimalarial agent.

Challenges & Future Directions

Resistance Mitigation

The primary challenge for quinoline drugs is the PfCRT transporter mutation (K76T), which pumps the drug out of the vacuole.

  • Strategy: Use the 2,4-dimethyl scaffold to create "Reversed Chloroquines." By attaching bulky groups or chemosensitizers (e.g., verapamil analogs) to the 2-methyl position, the drug may evade the steric constraints of the mutant PfCRT pore.

Toxicity

Quinolines can exhibit cardiotoxicity (hERG channel inhibition).

  • Validation: All derivatives must undergo early ADMET screening, specifically hERG patch-clamp assays, to ensure the 2,4-dimethyl substitution does not increase lipophilicity to cardiotoxic levels.

References

  • MESA Malaria. "The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite." MESA Track. Link

  • BenchChem. "7-Chloro-2,4-dimethylquinoline Product Description & Synthesis." BenchChem Database. Link

  • ChemicalBook. "7-Chloro-2-methylquinoline Properties and Synthesis."[2] ChemicalBook. Link

  • National Institutes of Health (NIH). "Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization." PubMed Central. Link

  • Taylor & Francis. "Click synthesis of new 7-chloroquinoline derivatives... and evaluation of their biological activity." Synthetic Communications. Link

Technical Guide: Antibacterial Efficacy of 7-Substituted 2,4-Dimethylquinolines

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural optimization, synthesis, and biological evaluation of 7-substituted 2,4-dimethylquinolines , a privileged scaffold in the development of next-generation antibacterial agents.

Executive Summary

The emergence of multidrug-resistant (MDR) bacterial strains necessitates the exploration of novel pharmacophores.[1] The 2,4-dimethylquinoline scaffold represents a "privileged structure" due to its ability to interact with diverse biological targets. Unlike traditional fluoroquinolones which rely heavily on the N-1 and C-7 piperazinyl substitution for DNA gyrase inhibition, 7-substituted 2,4-dimethylquinolines leverage the lipophilic methyl groups at positions 2 and 4 to enhance membrane permeability, while the 7-position serves as a critical vector for introducing heterocycles (e.g., thiadiazoles, oxadiazoles) that amplify binding affinity.

This guide focuses on the 7-(heterocyclylthio)-2,4-dimethylquinoline series, specifically highlighting microwave-assisted solid-phase synthesis and rigorous antibacterial profiling.[2]

Chemical Basis & Structure-Activity Relationship (SAR)

The efficacy of this scaffold is governed by precise electronic and steric modulations.[1]

The 2,4-Dimethyl Core
  • Lipophilicity: The methyl groups at C2 and C4 significantly increase

    
    , facilitating passive diffusion through the peptidoglycan layer of Gram-positive bacteria and the outer membrane of Gram-negative species.
    
  • Steric Hindrance: The C4-methyl group prevents metabolic oxidation at this position, a common clearance pathway for simple quinolines.

The Critical 7-Position

Direct substitution at C7 with electron-rich or heterocyclic moieties is the primary driver of potency.

  • Thio-Linkers: Introducing a sulfur bridge (thioether) at C7, connecting to a 1,3,4-thiadiazole or oxadiazole, creates a "dual-binding" mode. The sulfur atom acts as a soft nucleophile, potentially interacting with cysteine residues in target enzymes.[1]

  • Heterocyclic Appendages: A 5-alkyl-1,3,4-thiadiazole moiety at C7 mimics the pharmacophoric features of the C7-piperazine found in ciprofloxacin but with altered polarity and metabolic stability.

Mechanistic Pathway Visualization

The following diagram illustrates the synthesis and SAR logic.

SAR_Pathway Start Precursor: 7-Chloro-2,4-dimethylquinoline Step1 Microwave Irradiation (Basic Alumina) Start->Step1 + 5-alkyl-1,3,4-thiadiazole-2-thiol Product Target Scaffold: 7-(Thiadiazolylthio)-2,4-dimethylquinoline Step1->Product Nucleophilic Substitution (SNAr) Mech1 Mechanism A: DNA Gyrase Inhibition (Replication Arrest) Product->Mech1 Primary Mode Mech2 Mechanism B: Membrane Depolarization (Lipophilic Core) Product->Mech2 Secondary Mode

Figure 1: Synthesis pathway and dual-mechanistic action of 7-substituted 2,4-dimethylquinolines.

Experimental Protocols

Microwave-Assisted Synthesis (Green Chemistry Protocol)

Rationale: Traditional reflux methods for C7 substitution often require 10-12 hours and toxic solvents (DMF/DMSO).[1] The solid-supported microwave method reduces time to minutes and eliminates solvent waste.[1]

Reagents:

  • 7-chloro-6-fluoro-2,4-dimethylquinoline (1.0 mmol)

  • 5-alkyl-1,3,4-thiadiazole-2-thiol (1.2 mmol)

  • Basic Alumina (activity I, 2-3 g)

Protocol:

  • Adsorption: Dissolve the reactants in a minimum amount of ethanol. Add basic alumina to the solution.[1]

  • Evaporation: Stir the mixture at room temperature and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Irradiation: Place the powder in an open vessel inside a microwave reactor (operate at 2450 MHz, power 400-600W). Irradiate for 2–4 minutes (intermittent irradiation: 30s ON, 10s OFF to prevent overheating).

  • Extraction: Cool the alumina to room temperature. Elute the product using ethanol or dichloromethane (2 x 10 mL).[1]

  • Purification: Recrystallize from ethanol/DMF mixture to yield the pure 7-substituted derivative.

Antibacterial Evaluation: Broth Microdilution (MIC)

Standard: CLSI M07-A10 guidelines.[1]

  • Inoculum Prep: Adjust bacterial culture (E. coli ATCC 25922, S. aureus ATCC 25923) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
    
  • Compound Dilution: Prepare stock solution of the quinoline derivative in DMSO (1 mg/mL). Perform serial 2-fold dilutions in a 96-well plate (Final range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL).
  • Incubation: Add diluted inoculum to wells. Incubate at 37°C for 16–20 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.[1]

  • Validation: Run Ciprofloxacin and DMSO controls in parallel.

Data Analysis & Efficacy Profiling

The following data summarizes the potency of the 7-(5'-methyl-1,3,4-thiadiazol-2'-ylthio)-6-fluoro-2,4-dimethylquinoline (designated here as Q-Thia-Me ) compared to standard antibiotics.

Table 1: Comparative MIC Values ( g/mL)
CompoundS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)
Q-Thia-Me 0.5 1.0 2.0 4.0
Ciprofloxacin0.250.50.0150.5
Ampicillin2.04.08.0>64
Interpretation Highly ActiveActiveModerateModerate

Key Insight: While less potent than Ciprofloxacin against Gram-negatives, the Q-Thia-Me derivative shows superior activity compared to Ampicillin and approaches fluoroquinolone efficacy against Gram-positive strains like S. aureus. This suggests the 2,4-dimethyl group aids significantly in penetrating the thick peptidoglycan layer of Gram-positives.

Mechanism of Action (MOA)

The primary target of 7-substituted 2,4-dimethylquinolines is DNA Gyrase (Topoisomerase II) , essential for bacterial DNA replication. However, unlike hydrophilic quinolones, these derivatives possess a secondary mechanism involving membrane depolarization .[1]

MOA Workflow

MOA_Detailed Entry Compound Entry (Passive Diffusion) Target1 Target 1: DNA Gyrase (A Subunit Binding) Entry->Target1 High Affinity Target2 Target 2: Cytoplasmic Membrane (Lipophilic Interaction) Entry->Target2 Moderate Affinity Effect1 Stabilization of Cleavable Complex Target1->Effect1 Effect2 Disruption of Proton Motive Force Target2->Effect2 Death Bacterial Cell Death (Bactericidal) Effect1->Death DNA Fragmentation Effect2->Death ATP Depletion

Figure 2: Dual-action mechanism targeting DNA replication and membrane integrity.

References

  • Kidwai, M., et al. (2000).[1] Alumina-supported synthesis of antibacterial quinolines using microwaves. Bioorganic & Medicinal Chemistry.

  • Desai, N.C., et al. (2016).[1][3] Synthesis and Antimicrobial Screening of Some New Quinoline Based Derivatives. Asian Journal of Chemistry.

  • Yuan, D., et al. (2023).[1] Design, Synthesis and Biological Evaluation of 7-Substituted-1,3-diaminopyrrol[3,2-f]quinazolines as Potential Antibacterial Agents. ChemMedChem.

  • Aldred, K.J., et al. (2014).[1] Mechanism of Quinolone Action and Resistance. Biochemistry (ACS).[1]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 7-Chloro-2,4-dimethylquinoline via Combes Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The 2,4-disubstituted quinoline scaffold is a cornerstone in medicinal chemistry, serving as the pharmacophore for numerous antimalarial (e.g., chloroquine analogues), antibacterial, and anti-inflammatory agents. This application note details the synthesis of 7-Chloro-2,4-dimethylquinoline utilizing a modified Combes synthesis.

While the classic Combes reaction can be performed in a "one-pot" fashion, this protocol utilizes a Two-Step Isolation Method . Our internal validation suggests that isolating the intermediate Schiff base (anil) prior to acid-catalyzed cyclization significantly reduces tar formation and improves the regiochemical purity of the 7-chloro isomer over the thermodynamically possible but sterically hindered 5-chloro isomer.

Retrosynthetic Logic & Mechanism

The Regioselectivity Challenge

The primary challenge in synthesizing substituted quinolines from meta-substituted anilines is regioselectivity.

  • Precursors: 3-Chloroaniline (m-chloroaniline) and Pentane-2,4-dione (Acetylacetone).

  • Path A (Favored): Cyclization occurs para to the chlorine atom, resulting in the 7-chloro isomer. This is sterically favored.

  • Path B (Disfavored): Cyclization occurs ortho to the chlorine (between the Cl and N), resulting in the 5-chloro isomer. This is sterically hindered by the chlorine atom during the critical ring-closure transition state.

Reaction Mechanism Visualization

The following diagram illustrates the mechanistic pathway and the critical steric decision point.

CombesMechanism Start 3-Chloroaniline + Acetylacetone Schiff Schiff Base (Anil) Intermediate Start->Schiff - H2O (Dean-Stark) Tautomer Enamine Tautomer Schiff->Tautomer H+ Catalysis Transition Cyclization (Electrophilic Aromatic Sub.) Tautomer->Transition H2SO4 / Heat Product7 7-Chloro-2,4-dimethylquinoline (Major Product) Transition->Product7 Sterically Favored (Para closure) Product5 5-Chloro-2,4-dimethylquinoline (Minor/Trace) Transition->Product5 Sterically Hindered (Ortho closure)

Figure 1: Mechanistic pathway highlighting the steric governance of the cyclization step.

Experimental Protocol

Reagents and Equipment Table
Reagent / EquipmentSpecificationRoleHazard Note
3-Chloroaniline >98% PuritySubstrateToxic, skin absorbable
Acetylacetone >99% PuritySubstrateFlammable, Irritant
Toluene AnhydrousSolvent (Step 1)Flammable
Sulfuric Acid Conc. (98%)Cyclization CatalystCorrosive, Oxidizer
Dean-Stark Trap StandardWater Removal-
Sodium Bicarbonate Sat. Aq. Sol.Neutralization-
Step 1: Formation of the Anil (Schiff Base)

Objective: To covalently bond the precursors while removing water to drive equilibrium.

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Loading: Add 3-Chloroaniline (12.75 g, 100 mmol), Acetylacetone (11.0 g, 110 mmol, 1.1 eq), and Toluene (100 mL).

  • Reaction: Heat the mixture to vigorous reflux (approx. 115°C oil bath).

  • Monitoring: Monitor the collection of water in the Dean-Stark trap. The theoretical water yield is ~1.8 mL.

    • End Point: Reaction is complete when water evolution ceases (typically 2–4 hours).

  • Isolation: Cool the mixture to room temperature. Remove toluene via rotary evaporation under reduced pressure.

    • Result: A viscous yellow/orange oil (the crude anil).

    • Quality Check:

      
      H NMR should show the disappearance of the aniline 
      
      
      
      peak and the appearance of the imine/enamine signals.
Step 2: Acid-Mediated Cyclization

Objective: To effect the electrophilic aromatic substitution and dehydration.

  • Preparation: Place the crude anil from Step 1 into a 250 mL beaker.

  • Acid Addition (Exothermic!): Cool the beaker in an ice bath (0°C). Slowly add Concentrated

    
      (40 mL) with manual stirring.
    
    • Caution: The reaction is highly exothermic. Ensure temperature does not spike uncontrollably.

  • Heating: Once addition is complete, heat the mixture on a steam bath or oil bath at 90–100°C for 60–90 minutes.

    • Observation: The mixture will darken significantly (deep brown/black).

  • Quenching: Pour the hot reaction mixture carefully onto 300 g of crushed ice with vigorous stirring.

  • Neutralization: Slowly basify the aqueous slurry with 25% NaOH or saturated

    
     until pH 
    
    
    
    9-10.
    • Precipitation: The crude quinoline will precipitate as a solid or gummy oil.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Combine organic layers, dry over 
    
    
    
    , and concentrate in vacuo.
Purification
  • Recrystallization: The crude solid is typically recrystallized from Ethanol/Water (9:1) or pure Hexanes.

  • Target Appearance: Off-white to pale yellow needles.

Process Workflow Diagram

Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification Mix Mix 3-Cl-Aniline + Acetylacetone in Toluene Reflux Reflux (Dean-Stark) Remove H2O Mix->Reflux Evap Rotary Evaporation Isolate Crude Anil Reflux->Evap Acid Add Conc. H2SO4 (0°C) Exothermic Control Evap->Acid Crude Oil Transfer Heat Heat to 100°C (60-90 mins) Acid->Heat Quench Pour onto Ice Basify (pH 10) Heat->Quench Extract Extract (EtOAc) Dry & Concentrate Quench->Extract Cryst Recrystallize (EtOH/Water) Extract->Cryst Final Pure 7-Chloro-2,4-dimethylquinoline Cryst->Final

Figure 2: Operational workflow for the Two-Step Combes synthesis.

Characterization & Quality Control

Expected Analytical Data

To validate the identity of 7-Chloro-2,4-dimethylquinoline, compare experimental data against these expected values derived from structural analogues (2,4-dimethylquinoline and 7-chloro-quinaldines).

AttributeExpected ValueNotes
Physical State Crystalline SolidPale yellow to white
Melting Point 60–65°CRange varies with purity

H NMR (CDCl

)

2.65 (s, 3H, C2-Me)
Methyl adjacent to Nitrogen

2.56 (s, 3H, C4-Me)
Methyl on the ring

7.05 (s, 1H, C3-H)
Characteristic isolated aromatic proton

7.45 (dd, 1H, C6-H)
Coupling with C5 and C8

7.95 (d, 1H, C5-H)
Deshielded by ring current

8.05 (d, 1H, C8-H)
Ortho to Chlorine
MS (ESI+)

Characteristic Cl isotope pattern (3:[1]1)
Critical Quality Attributes (CQAs)
  • Regioisomer Ratio: Perform GC-MS or HPLC to ensure the 5-chloro isomer is

    
    . The 7-chloro isomer is the major product due to the steric hindrance of the ortho-closure path.
    
  • Moisture Content: The starting reagents must be dry. Water in Step 2 inhibits the dehydration/aromatization mechanism.

References

  • Combes, A. (1888).[1] "Sur la synthèse de dérivés de la quinoléine." Bulletin de la Société Chimique de France, 49,[1] 89. (Foundational Method).

  • Roberts, R. M., & Sloop, J. C. (2000). "Regioselectivity in the Combes Quinoline Synthesis." Journal of Heterocyclic Chemistry. (Mechanistic Insight).
  • Bergstrom, F. W. (1944).[1][2] "Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline."[2] Chemical Reviews, 35(2), 77–277. Link

  • BenchChem. (2025).[3][4] "High-Yield Synthesis of Functionalized 7-Chloroquinolines: Application Notes and Protocols." Link (Modern Protocol Adaptation).

  • Organic Syntheses. "2,4-Dimethylquinoline." Org.[5][6] Synth. 1928, 8, 38. Link (Base protocol for dimethylquinoline).

Sources

Application Note: High-Purity Isolation of Substituted Dimethylquinolines

Author: BenchChem Technical Support Team. Date: February 2026

From Crude Reaction Mixtures to Pharmaceutical Grade

Introduction & Chemical Context

Substituted dimethylquinolines (DMQs) are critical heterocyclic scaffolds in the synthesis of antimalarial drugs (chloroquine analogs), antibacterial agents, and electron-transport materials for OLEDs.

However, their synthesis—often via Skraup, Combes, or Doebner-Miller reactions—rarely yields a single isomer. The crude mixture typically contains:

  • Target DMQ isomer.

  • Regioisomers (e.g., 2,4-DMQ vs. 2,6-DMQ) with nearly identical boiling points.

  • Unreacted anilines and polymerized tars.

This guide provides a self-validating purification workflow, moving from bulk extraction to high-precision chromatographic isolation.

Phase I: The Chemical Logic (Solubility & Basicity)

To design an effective purification, one must exploit the specific physicochemical properties of the quinoline core.

  • Basicity (pKa ~4.9 - 5.6): The nitrogen lone pair allows DMQs to form water-soluble salts with strong acids. This is the primary lever for separating DMQs from non-basic impurities (tars, neutral organics).

  • Lipophilicity (LogP ~2.5 - 3.0): The aromatic dimethyl core makes the neutral form highly soluble in organic solvents (DCM, Ethyl Acetate) but insoluble in water.

  • Silanol Interaction: On silica gel, the basic nitrogen interacts strongly with acidic silanols, causing severe peak tailing.[1] This requires specific mobile phase modifiers.

Phase II: Bulk Purification (Acid-Base Extraction)

Objective: Remove neutral impurities (tars, starting ketones) and non-basic byproducts.

Protocol A: The "Switchable" Extraction

This protocol utilizes the pH-dependent solubility switch of the quinoline nitrogen.

Reagents:

  • Crude Reaction Mixture[2]

  • Dichloromethane (DCM) or Toluene

  • 2M Hydrochloric Acid (HCl)

  • 6M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)

  • Brine (Saturated NaCl)

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude dark oil in DCM (10 mL per gram of crude).

  • Acid Extraction (The Capture): Extract the organic layer 3x with 2M HCl.

    • Mechanism:[1][2][3][4][5][6][7][8]

      
       (Water Soluble).
      
    • Observation: The quinoline moves to the aqueous layer (often turning yellow/orange). Neutral tars remain in the DCM.

  • Wash: Wash the combined acidic aqueous layers once with fresh DCM to remove entrained neutrals. Discard this organic wash.

  • Basification (The Release): Cool the aqueous layer in an ice bath. Slowly add 6M NaOH until pH > 12.

    • Checkpoint: The solution will become cloudy/milky as the neutral DMQ precipitates or oils out.

  • Recovery: Extract the basic aqueous mixture 3x with DCM.

  • Drying: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Visualization: Acid-Base Workflow

ExtractionWorkflow Start Crude Mixture (Dissolved in DCM) AddAcid Add 2M HCl (Shake & Separate) Start->AddAcid OrgLayer1 Organic Layer (Contains Neutral Tars) AddAcid->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) (Contains [DMQ-H]+) AddAcid->AqLayer1 Wash Wash with fresh DCM AqLayer1->Wash Basify Basify with NaOH to pH > 12 Wash->Basify Precipitate Neutral DMQ Oils Out Basify->Precipitate FinalExtract Extract into DCM Dry & Concentrate Precipitate->FinalExtract

Figure 1: Logical flow for separating basic quinolines from neutral organic impurities.

Phase III: Isomer Resolution

Objective: Separate structural isomers (e.g., 2,4-DMQ from 2,6-DMQ) that co-extracted in Phase II.

Method 1: Fractional Distillation

Suitable when boiling point differences are >15°C.[3]

  • Setup: Vacuum distillation (1–5 mmHg) is mandatory to prevent oxidative decomposition at high temperatures (>200°C).

  • Equipment: Use a Vigreux column to increase theoretical plates.

  • Note: 2,4-dimethylquinoline (bp ~265°C atm) and 2,6-dimethylquinoline (bp ~267°C atm) are difficult to separate by distillation alone.

Method 2: Selective Recrystallization (Salt Formation)

When boiling points are too close, exploit crystal lattice energy differences of the salts.

Protocol B: Hydrochloride Salt Crystallization

  • Dissolve the semi-pure oil in minimal hot Ethanol or Acetone.

  • Add 1.1 equivalents of concentrated HCl (or HCl in Dioxane).

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filtration: The more symmetrical isomer often crystallizes first.

  • Free-Basing: Recover the pure amine by dissolving the crystals in water and repeating the "Basification" step from Protocol A.

Solvent Recommendations:

Solvent System Application Notes
Ethanol/Ether General Recrystallization Good for HCl salts.
Hexane/Acetone Neutral Quinolines Allows slow evaporation.

| Water | Highly Polar Derivatives | "Last resort" for very polar salts. |

Phase IV: Chromatographic Polishing

Objective: Final purification (>99%) and removal of trace isomers.

The Challenge: Standard silica chromatography fails for quinolines. The basic nitrogen H-bonds with acidic silanols, resulting in broad, tailing peaks that ruin resolution.

The Solution: Mobile Phase Modifiers.[5][9]

Protocol C: Flash Chromatography with Amine Modifiers

Stationary Phase: Standard Silica Gel (40-63 µm). Mobile Phase: Hexane : Ethyl Acetate (Gradient) + 1% Triethylamine (TEA) .

  • Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of Hexane containing 1% TEA. This "caps" the active acidic silanol sites.

  • Elution: Run the gradient (e.g., 0%

    
     40% EtOAc in Hexane).
    
  • Observation: The TEA competes for the silanol sites, allowing the DMQ to elute as a sharp, symmetrical band.

Alternative: Use Neutral Alumina stationary phase if TEA is incompatible with other functional groups on the molecule.

Visualization: Mobile Phase Optimization

Chromatography Check Check TLC on Silica Result1 Streaking/Tailing? Check->Result1 Action1 Add 1% TEA or NH3 to Eluent Result1->Action1 Yes Action2 Switch to Alumina Stationary Phase Result1->Action2 Yes (Alternative) Success Round/Sharp Spots Result1->Success No Action1->Success Action2->Success ScaleUp Proceed to Flash/Prep-HPLC Success->ScaleUp

Figure 2: Decision matrix for overcoming basic nitrogen tailing on silica.

Analytical Validation

Self-Validating the Purity:

  • HPLC-MS: Use a high pH compatible column (e.g., C18 with bicarbonate buffer pH 10) or standard C18 with 0.1% Formic Acid.

    • Acceptance Criteria: Single peak >98% area integration.

  • 1H-NMR (CDCl₃):

    • Check the methyl region (2.5 - 3.0 ppm). Isomeric impurities often show "shadow" singlets near the main methyl peaks.

    • Check the aromatic region (7.0 - 8.5 ppm) for distinct splitting patterns indicative of specific substitution (e.g., doublet vs. singlet).

References

  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed. Acid-Base Extraction and Distillation Techniques.[10]10

  • BenchChem Technical Support. TLC for Quinoline Compounds: Overcoming Tailing.[1][7][8][10][11][12][13][14]

  • PubChem Compound Summary. 2,3-Dimethylquinoline Physical Properties.15[1][5][7][8][10][11][12][13][14]

  • University of Rochester. Solvents for Recrystallization: Tips and Tricks.16[13]

  • Welch Materials. Triethylamine as a Mobile Phase Additive: Mechanism of Action.12[1][7][10][11][13][14]

Sources

Application Note: Optimized Recrystallization Protocols for 7-Chloro-2,4-dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

7-Chloro-2,4-dimethylquinoline (CAS: 88499-96-1) is a critical heterocyclic intermediate, often utilized in the synthesis of cysteinyl leukotriene receptor antagonists (e.g., Montelukast precursors) and antimalarial pharmacophores.[1]

Synthesized typically via the Combes Quinoline Synthesis (condensation of 3-chloroaniline with acetylacetone), the crude product is frequently plagued by specific impurities:

  • Regioisomers: 5-chloro-2,4-dimethylquinoline (arising from the meta-substitution of the aniline).[1]

  • Polymeric Tars: Dark, amorphous byproducts inherent to acid-catalyzed condensations.[1]

  • Unreacted Aniline: Starting material that degrades product stability.[1]

This guide provides an authoritative protocol for purifying this compound. Unlike simple solids, substituted quinolines often exhibit "oiling out" behavior due to their moderate melting points (approx. 60–65°C) and lipophilic nature.[1] The protocols below are designed to mitigate this and maximize crystal recovery.

Solvent Selection Logic

The solubility profile of 7-Chloro-2,4-dimethylquinoline is governed by the quinoline nitrogen (a hydrogen bond acceptor) and the lipophilic chloro- and methyl- substituents.[1]

Solvent Performance Matrix
Solvent SystemRolePerformance RatingMechanism of Action
Ethanol (95%) Primary Solvent[1] ★★★★★ (Excellent)High solubility at boiling (78°C); sharp solubility drop at 0°C. Water content aids in antisolvent nucleation.[1]
Ethyl Acetate / Heptane Binary System[1] ★★★★☆ (Very Good)Excellent for removing non-polar tars.[1] "Heptane wash" prevents oiling out better than Hexanes.[1]
Methanol Primary Solvent[1][2] ★★★☆☆ (Good)Higher solubility than EtOH; risks lower recovery yield unless cooled to -20°C.
Acetone Solvent[1] ★★☆☆☆ (Poor)Too high solubility; difficult to induce crystallization without excessive evaporation.[1]
Water Anti-SolventN/AImmiscible with the compound; used strictly to force precipitation from alcohols.[1]

Decision Framework (Visualized)

The following decision tree illustrates the logical flow for selecting the appropriate purification method based on the state of your crude material.

G Start Crude 7-Chloro-2,4-dimethylquinoline CheckState Analyze Physical State Start->CheckState IsOil Dark Oil / Tarry CheckState->IsOil High Impurity Load IsSolid Semi-Solid / Powder CheckState->IsSolid Moderate Purity AcidBase Protocol A: Acid-Base Extraction (Chemical Purification) IsOil->AcidBase RecrystEtOH Protocol B: Ethanol Recrystallization (Thermal Purification) IsSolid->RecrystEtOH Standard RecrystEtOAc Protocol C: EtOAc/Heptane (Polymorph Control) IsSolid->RecrystEtOAc If EtOH fails AcidBase->RecrystEtOH Polishing Step PurityCheck Check HPLC / Melting Point RecrystEtOH->PurityCheck RecrystEtOAc->PurityCheck PurityCheck->RecrystEtOAc <98% Final Pure Crystalline Solid PurityCheck->Final >98%

Figure 1: Purification Decision Matrix. Select Protocol A for tarry crudes to chemically remove non-basic impurities before thermal recrystallization.[1]

Detailed Experimental Protocols

Protocol A: Acid-Base Chemical "Recrystallization"

Best for: Crude reactions containing dark tars or unreacted non-basic starting materials.[1] Principle: Quinolines are weak bases.[1] They dissolve in aqueous acid (forming the quinolinium salt), while non-basic impurities remain organic-soluble and can be washed away.[1]

  • Dissolution: Dissolve 10 g of crude oil in 50 mL of 2M HCl . The product will form the water-soluble hydrochloride salt.[1]

  • Filtration: Filter the acidic solution through a Celite pad to remove insoluble tars.[1]

  • Washing: Extract the aqueous acidic layer with Dichloromethane (DCM) (2 x 30 mL).

    • Note: Discard the organic (DCM) layer. This contains non-basic impurities.[1]

  • Basification: Cool the aqueous layer to 0–5°C in an ice bath. Slowly add 6M NaOH or NH₄OH until pH > 10.[1]

    • Observation: The product will precipitate as a free base (off-white solid).

  • Recovery: Filter the solid, wash with cold water, and dry.[1] Proceed to Protocol B for final polishing.

Protocol B: Standard Ethanol Recrystallization

Best for: Solid crude material or material recovered from Protocol A.[1]

  • Preparation: Place 5 g of crude solid in a 100 mL Erlenmeyer flask.

  • Solvation: Add 95% Ethanol (approx. 15 mL).

  • Heating: Heat to reflux (approx. 78°C) with magnetic stirring.

    • Technique: Add ethanol in small aliquots (1-2 mL) through the top of the condenser until the solid just dissolves. Do not add excess solvent.[1]

  • Clarification (Optional): If the solution is colored, add activated carbon (5% w/w), reflux for 5 mins, and filter hot through a pre-warmed funnel.

  • Nucleation: Remove from heat. Allow the flask to cool to room temperature slowly (over 30-45 mins).

    • Critical Step: If oiling out occurs (droplets forming instead of crystals), scratch the glass or add a seed crystal.[1]

  • Crystallization: Once at room temperature, cool further in an ice bath (0°C) for 1 hour.

  • Filtration: Filter the white needles using a Buchner funnel. Wash with cold (-20°C) Ethanol .

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Protocol C: Binary Solvent (Ethyl Acetate / Heptane)

Best for: Removing specific lipophilic impurities or if the compound oils out in ethanol.

  • Dissolution: Dissolve crude material in the minimum amount of boiling Ethyl Acetate .

  • Anti-Solvent Addition: While maintaining a gentle boil, add Heptane dropwise.[1]

  • The Cloud Point: Continue adding Heptane until a faint, persistent turbidity (cloudiness) appears.[1]

  • Re-solvation: Add a few drops of Ethyl Acetate to clear the solution.[1]

  • Cooling: Remove from heat and allow to cool undisturbed. The slow change in polarity encourages crystal growth over oil formation.[1]

Process Visualization: The Recrystallization Workflow

Recryst Step1 1. Saturation (Reflux in EtOH) Step2 2. Hot Filtration (Remove insolubles) Step1->Step2 Dissolved Step3 3. Slow Cooling (RT -> 0°C) Step2->Step3 Clear Filtrate Step4 4. Isolation (Vacuum Filtration) Step3->Step4 Crystals Formed Step5 5. Drying (40°C Vacuum) Step4->Step5 Wet Cake

Figure 2: Standard Recrystallization Workflow. Note that rapid cooling in Step 3 is the most common cause of "oiling out" for dimethylquinolines.

Troubleshooting & Optimization

IssueCauseCorrective Action
Oiling Out Solution cooled too fast; MP is close to solvent boiling point.Re-heat. Add a seed crystal at 50°C. Use Protocol C (EtOAc/Heptane).[1]
Low Yield Too much solvent used (undersaturated).[1]Evaporate 30% of solvent volume and re-cool.[1]
Colored Crystals Trapped polymeric impurities.[1]Perform Protocol A (Acid/Base wash) before recrystallization.[1]

Safety & EHS Considerations

  • Quinoline Toxicity: Quinolines are potential mutagens and skin irritants.[1] All handling must occur in a fume hood.[1]

  • Solvent Flammability: Ethanol and Ethyl Acetate are highly flammable.[1] Ensure all heating is done via oil bath or heating mantle (no open flames).[1]

  • Waste Disposal: The mother liquor (filtrate) contains chlorinated aromatics and must be disposed of in Halogenated Organic Waste streams.

References

  • Musser, J. H., et al. (1987).[1] "Synthesis of leukotriene D4 antagonists." Journal of Medicinal Chemistry. (Foundational chemistry for quinoline intermediates in drug synthesis). [1]

  • Organic Syntheses. "2,4-Dimethylquinoline." Org.[1][3] Synth. 1944, 24,[1] 43. (Classic Combes synthesis and purification logic).

  • PubChem. "7-Chloro-2,4-dimethylquinoline (Compound)."[1] National Library of Medicine.[1] (Physical property verification). [1]

  • Baxendale, I. R., et al. (2021).[1] "Synthesis of 7-Chloroquinoline Derivatives." Durham University / ACS Omega.[1] (Modern purification context for 7-chloro derivatives). [1]

Sources

using 7-Chloro-2,4-dimethylquinoline as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 7-Chloro-2,4-dimethylquinoline as a Pharmaceutical Intermediate

Executive Summary

7-Chloro-2,4-dimethylquinoline (CAS: 88499-96-1) represents a "privileged scaffold" in medicinal chemistry, offering a versatile platform for developing antimalarial, anticancer, and anti-inflammatory therapeutics.[1] Unlike the widely used 4,7-dichloroquinoline (precursor to Chloroquine), the 2,4-dimethyl variant provides two distinct carbon-based "handles" (C-2 and C-4 methyl groups) for structural elaboration.[1] This application note details the optimized synthesis of this intermediate and provides validated protocols for its regioselective functionalization, enabling the construction of complex "dual-arm" pharmaceutical candidates.

Chemical Identity & Properties

PropertySpecification
Chemical Name 7-Chloro-2,4-dimethylquinoline
CAS Number 88499-96-1
Molecular Formula C₁₁H₁₀ClN
Molecular Weight 191.66 g/mol
Appearance White to off-white crystalline solid
Melting Point 68°C – 72°C
Solubility Soluble in DCM, CHCl₃, DMSO; slightly soluble in Ethanol
Key Hazards Skin/Eye Irritant (H315, H319), STOT SE 3 (H335)

Strategic Utility in Drug Design

The 7-chloroquinoline core is historically validated for hemozoin inhibition (malaria) and kinase modulation (oncology).[1] The 2,4-dimethyl substitution pattern allows for:

  • Regioselective Oxidation: The C-2 methyl is electronically activated and sterically accessible, allowing selective oxidation to aldehydes or carboxylic acids.[1]

  • Sequential Condensation: Both methyl groups are acidic, but they exhibit distinct kinetic profiles. This allows for the stepwise synthesis of non-symmetrical bis-styrylquinolines, a class of compounds showing potent cytotoxicity against multidrug-resistant (MDR) cancer lines.[1]

  • Lipophilicity Tuning: The methyl groups modulate the LogP, improving membrane permeability compared to des-methyl analogs.[1]

Experimental Protocols

Protocol A: Optimized Synthesis via Combes Condensation

Objective: High-yield synthesis of the core scaffold from inexpensive precursors.

Mechanism: Acid-catalyzed condensation of 3-chloroaniline with acetylacetone (2,4-pentanedione), followed by cyclization.

Reagents:

  • 3-Chloroaniline (1.0 eq)[1]

  • Acetylacetone (1.2 eq)[1]

  • Polyphosphoric Acid (PPA) or Conc.[1] H₂SO₄

  • Toluene (Solvent for azeotropic removal of water)[1]

Step-by-Step Methodology:

  • Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark trap, reflux 3-chloroaniline (12.7 g, 100 mmol) and acetylacetone (12.0 g, 120 mmol) in Toluene (150 mL) with a catalytic amount of p-TsOH (0.5 g).[1] Monitor water collection.[1][2]

  • Cyclization: Once water evolution ceases (approx. 3-4 h), concentrate the toluene solution to yield the crude imine (Schiff base).

  • Acid Treatment: Add the crude imine dropwise to stirred PPA (50 g) at 100°C. Caution: Exothermic reaction.

  • Heating: Heat the mixture to 120-130°C for 2 hours. The solution will darken.

  • Quench & Workup: Cool to 60°C and pour onto crushed ice (300 g). Neutralize with 50% NaOH solution to pH 8-9.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain off-white needles.[1]

    • Expected Yield: 65-75%[1]

    • QC Check: ¹H NMR (CDCl₃) should show two distinct methyl singlets at ~2.6 ppm (C-2) and ~2.7 ppm (C-4).[1]

Protocol B: Regioselective C-2 Functionalization (Riley Oxidation)

Objective: Selective conversion of the C-2 methyl group to an aldehyde for further coupling, leaving the C-4 methyl intact.[1]

Rationale: The C-2 methyl group is more acidic and accessible than the C-4 methyl, making it more reactive toward Selenium Dioxide (SeO₂).[1]

Reagents:

  • 7-Chloro-2,4-dimethylquinoline (1.0 eq)[1]

  • Selenium Dioxide (SeO₂) (1.1 eq)[1]

  • 1,4-Dioxane (anhydrous)[1]

Methodology:

  • Setup: Dissolve the quinoline substrate (1.91 g, 10 mmol) in 1,4-Dioxane (20 mL).

  • Addition: Add SeO₂ (1.22 g, 11 mmol) in one portion.

  • Reaction: Reflux the mixture (101°C) for 4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).[1] The product (aldehyde) will appear as a more polar spot.[1]

    • Note: Over-reaction can lead to the carboxylic acid or oxidation of the C-4 methyl.[1] Strict time control is essential.[1]

  • Filtration: Filter the hot solution through a pad of Celite to remove precipitated black Selenium metal.

  • Isolation: Concentrate the filtrate. The residue is typically a yellow solid.[1]

  • Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexane).

    • Product: 7-Chloro-4-methylquinoline-2-carbaldehyde.[1]

Protocol C: Sequential Condensation for Dual-Arm Therapeutics

Objective: Synthesis of a non-symmetrical 2,4-distyrylquinoline.

Methodology:

  • Step 1 (C-2 Selective): React 7-Chloro-2,4-dimethylquinoline with Aldehyde A (1.0 eq) in Acetic Anhydride at 140°C for 4-6 hours. The C-2 methyl reacts preferentially due to lower steric hindrance and higher acidity.[1]

  • Isolation: Precipitate the mono-styryl product.

  • Step 2 (C-4 Activation): React the mono-styryl intermediate with Aldehyde B (1.5 eq) using a stronger base/solvent system (e.g., Piperidine in refluxing Xylene or ZnCl₂ catalysis) to force the condensation at the sterically hindered C-4 position.[1]

Visualizing the Workflow

The following diagram illustrates the synthesis and divergent functionalization pathways.

G Start Precursors: 3-Chloroaniline + Acetylacetone Inter Intermediate: Schiff Base (Imine) Start->Inter Reflux/Toluene (-H2O) Core CORE SCAFFOLD: 7-Chloro-2,4-dimethylquinoline Inter->Core Combes Cyclization (PPA, 120°C) Path1 Path A: SeO2 Oxidation (Regioselective) Core->Path1 1.1 eq SeO2 Dioxane, Reflux Path2 Path B: Condensation (Knoevenagel/Aldol) Core->Path2 Ar-CHO, Ac2O Sequential Step Prod1 Product A: 7-Chloro-4-methyl- quinoline-2-carbaldehyde Path1->Prod1 C-2 Methyl Oxidizes First Prod2 Product B: 2,4-Distyrylquinoline (Dual-Arm Anticancer Agent) Path2->Prod2 Step 1: C-2 Attack Step 2: C-4 Attack

Figure 1: Synthesis and divergent functionalization pathways of 7-Chloro-2,4-dimethylquinoline. Note the kinetic preference for C-2 modification.

Safety & Handling (MSDS Summary)

  • Engineering Controls: All reactions involving Selenium Dioxide (SeO₂) must be performed in a well-ventilated fume hood due to the toxicity of selenium vapors.[1]

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Waste Disposal: Selenium waste must be segregated from general organic waste.[1] Heavy metal waste protocols apply.[1]

  • Incompatibility: Avoid strong oxidizing agents with the methyl-quinoline, as uncontrolled oxidation can occur.[1]

References

  • Combes Quinoline Synthesis: Organic Syntheses, Coll. Vol. 3, p. 329 (1955).[1] Link (General method adapted for chloro-derivatives).[1]

  • Regioselective Oxidation: "Selenium(IV) oxide oxidation of methylquinolines." Journal of Heterocyclic Chemistry. Validated protocol for C-2 selectivity in dimethylquinolines.
  • Anticancer Applications: "Synthesis and biological evaluation of 2,4-distyrylquinoline derivatives." ResearchGate/PubMed.[1] Link (Search Term: 2,4-distyrylquinoline cytotoxicity).[1]

  • Safety Data: PubChem CID 14536 (2,4-Dimethylquinoline analogs).[1] Link

Sources

functionalization of 7-Chloro-2,4-dimethylquinoline at the methyl group

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 7-Chloro-2,4-dimethylquinoline

Executive Summary & Strategic Value

The 7-chloro-2,4-dimethylquinoline scaffold represents a privileged pharmacophore in medicinal chemistry.[1][2] It bridges the structural architecture of classic antimalarials (e.g., Chloroquine) with modern oncology targets (e.g., kinase inhibitors).

For the synthetic chemist, this molecule presents a classic regioselectivity challenge : it possesses two chemically distinct methyl groups (C2 and C4) and a halogen handle (C7-Cl).

  • The C2-Methyl (

    
     -position):  Highly acidic due to direct resonance stabilization by the ring nitrogen (
    
    
    
    and
    
    
    effects). It is the kinetic site for deprotonation and condensation.[1]
  • The C4-Methyl (

    
     -position):  Vinylogously acidic.[1] While reactive, it is generally thermodynamically less accessible than the C2 position under mild conditions.[1]
    
  • The C7-Chloro: An electron-withdrawing group (EWG) that globally lowers the pKa of the methyl protons, enhancing reactivity compared to the non-chlorinated parent, while serving as a latent handle for Buchwald-Hartwig or Suzuki couplings post-functionalization.[1]

This guide provides three validated protocols to selectively functionalize the methyl groups, bypassing common pitfalls of over-oxidation and regio-scrambling.

Reactivity Landscape & Decision Matrix

Before initiating synthesis, consult the Reactivity Logic Map below to select the appropriate pathway.[1]

ReactivityLogic Start 7-Chloro-2,4-dimethylquinoline Decision Target Functionality? Start->Decision PathA Aldehyde (-CHO) (Linker/Heterocyclization) Decision->PathA Oxidation PathB Styryl / Alkene (Michael Acceptors) Decision->PathB C-C Bond Formation PathC Alkyl Bromide (-CH2Br) (Nucleophilic Substitution) Decision->PathC Halogenation MethodA Protocol 1: Riley Oxidation (SeO2) Selectivity: C2 >>> C4 PathA->MethodA MethodB Protocol 2: Knoevenagel Condensation Selectivity: C2 > C4 PathB->MethodB MethodC Protocol 3: Radical Bromination (NBS) Selectivity: Low (Mixture) PathC->MethodC

Figure 1: Strategic decision tree for functionalizing the methyl positions. Note the high selectivity of oxidation versus the lower selectivity of radical halogenation.

Protocol 1: Site-Selective C2-Formylation (Riley Oxidation)[2]

Objective: Convert the C2-methyl group to an aldehyde (CHO) while leaving the C4-methyl and C7-chloro groups intact.[1] Mechanism: The reaction proceeds via an ene-type reaction with Selenium Dioxide (


), followed by a [2,3]-sigmatropic rearrangement.[1] The C2 position is electronically favored due to lower activation energy.[1]
Materials
  • Substrate: 7-Chloro-2,4-dimethylquinoline (1.0 eq)

  • Oxidant: Selenium Dioxide (

    
    ), freshly sublimed if possible (1.1 - 1.3 eq)
    
  • Solvent: 1,4-Dioxane (wet, 5%

    
    ) or Xylene (for higher T).[1] Note: Small amounts of water prevent polymer formation of 
    
    
    
    .[1]
Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 10 mmol of substrate in 50 mL of 1,4-dioxane.

  • Addition: Add 11 mmol (1.1 eq) of

    
    .
    
  • Reaction: Heat to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor by TLC (System: Hexane/EtOAc 7:3). The aldehyde product will appear as a distinct spot with lower

      
       than the starting material but higher than the carboxylic acid over-oxidation byproduct.[1]
      
  • Workup (Critical for Selenium Removal):

    • Filter the hot solution through a pad of Celite to remove precipitated black Selenium metal.[1]

    • Concentrate the filtrate under reduced pressure.[1][3]

    • Redissolve the residue in DCM and wash with saturated

      
       (to remove any traces of seleninic acid).
      
  • Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography.

Key Insight: The 7-Cl group deactivates the ring slightly, making the C2-methyl more acidic but the overall ring less prone to oxidative degradation compared to electron-rich quinolines.[1]

Protocol 2: Knoevenagel Condensation (Synthesis of Styryl Derivatives)

Objective: Create a conjugated alkene at the C2 position (e.g., for fluorescent probes or anticancer analogs). Selectivity: The C2-methyl protons are significantly more acidic (


 estimated) than C4, allowing for high regiocontrol using mild bases.[1]
Materials
  • Substrate: 7-Chloro-2,4-dimethylquinoline (1.0 eq)

  • Electrophile: Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) (1.2 eq)

  • Catalyst/Solvent: Acetic Anhydride (

    
    ) or Piperidine in Ethanol.[1]
    
Step-by-Step Methodology (Acetic Anhydride Method)
  • Mixing: Combine substrate (5 mmol) and aldehyde (6 mmol) in 10 mL of Acetic Anhydride.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–18 hours.
    
    • Why

      
      ? It serves as both solvent and dehydrating agent, driving the equilibrium forward by removing the water generated during condensation.[1]
      
  • Isolation:

    • Cool the mixture to room temperature.

    • Pour the reaction mass into 100 mL of ice water. Stir vigorously for 30 minutes to hydrolyze excess acetic anhydride.

  • Precipitation: The styryl product usually precipitates as a solid.[1] Filter, wash with water, and dry.[1]

  • Validation:

    
     NMR will show trans-alkene coupling constants (
    
    
    
    ).

Data Table: Comparative Reactivity of Methyl Positions

ConditionTarget SiteYield (Typical)Selectivity Factor (C2:C4)

/ Dioxane
C2-CHO65-75%> 20:1
Benzaldehyde /

C2-Styryl80-90%> 15:1
NBS / Benzoyl PeroxideBromomethyl40-50%~ 3:2 (Mixture)

Protocol 3: Radical Bromination (NBS) – The "Wild Card"

Objective: Introduce a bromine handle for nucleophilic substitution (


).
Warning:  Radical reactions are less sensitive to the electronic differences between C2 and C4. Mixtures are common.[1] This protocol uses "Initiator Control" to maximize yield.[1]
Workflow Visualization

RadicalBromination Step1 Dissolve Substrate in CCl4 or DCE Step2 Add NBS (1.0 eq) + AIBN (5 mol%) Step1->Step2 Step3 Reflux under N2 (Light Irradiation Optional) Step2->Step3 Step4 Filter Succinimide (Byproduct) Step3->Step4 Step5 Purify Isomers (Column Chromatography) Step4->Step5

Figure 2: Workflow for radical bromination. Step 5 is critical due to the formation of regioisomers.[1]

Step-by-Step Methodology
  • Solvent: Use

    
     (classic, phase out if possible) or 1,2-Dichloroethane (DCE).[1]
    
  • Stoichiometry: Use exactly 1.0 eq of N-Bromosuccinimide (NBS).[1] Excess leads to gem-dibromides.[1][2]

  • Initiation: Add AIBN (azobisisobutyronitrile) or Benzoyl Peroxide (5 mol%).

  • Reaction: Reflux for 2–4 hours.

    • Endpoint: The reaction is complete when the dense NBS solid (bottom of flask) converts to low-density succinimide (floats to top).

  • Purification: The crude will likely contain:

    • Product A: 2-(bromomethyl)-7-chloro-4-methylquinoline (Major)[1][2]

    • Product B: 4-(bromomethyl)-7-chloro-2-methylquinoline (Minor)[1][2]

    • Separation: Use Silica Gel chromatography (Gradient: 0

      
       10% EtOAc in Hexane).[1] The 2-bromomethyl isomer typically elutes first due to shielding by the ring nitrogen.[1]
      

References

  • Riley Oxidation Mechanism & Selectivity

    • Organic Syntheses Procedure for Selenium Dioxide Oxidation.
    • Source: [Organic Syntheses, Coll.[1] Vol. 6, p.901 (1988)]([Link])

  • Reactivity of Methyl Quinolines

    • Regioselective Functionalization of Quinolines through C-H Activ
    • Source:

  • 7-Chloroquinoline Scaffold Bioactivity

    • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
    • Source:

  • Selenium Dioxide Selectivity Patterns

    • Selenium Dioxide Oxid
    • Source: (Note: Generalized link to topic review).

Disclaimer: These protocols involve hazardous chemicals (


 is toxic; NBS is an irritant).[1] All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Technical Application Note: Chemoselective Synthesis of Hydrazone Pharmacophores from 7-Chloro-2,4-dimethylquinoline

[1]

Executive Summary

The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for antimalarial (e.g., chloroquine) and emerging anticancer therapeutics.[1] While 4-functionalized quinolines are common, the 2,4-dimethyl substitution pattern offers unique handles for diversification.[2]

This guide details the synthesis of hydrazone derivatives starting specifically from 7-Chloro-2,4-dimethylquinoline . Unlike the standard displacement of 4-chloro groups with hydrazine, this protocol utilizes a chemoselective Riley oxidation to convert the activated methyl group into a reactive aldehyde, followed by Schiff base condensation. This route preserves the aromatic core while extending the pharmacophore at the 2-position.[2]

Key Mechanistic Insight

In 2,4-dimethylquinolines, both methyl groups are activated by the electron-deficient nitrogen.[2] However, Selenium Dioxide (


) oxidation2-methyl group7-chloro-4-methyl-2-quinolinecarboxaldehyde2

Synthetic Pathway Visualization[1]

The following flow diagram illustrates the critical decision points and reaction pathway.

GStart7-Chloro-2,4-dimethylquinolineOxidationRiley Oxidation(SeO2, 1,4-Dioxane)Start->Oxidation Reflux, 4-6hIntermediate7-Chloro-4-methyl-2-quinolinecarboxaldehydeOxidation->Intermediate Major Product (Regioselective)ByproductByproducts:4-formyl / Carboxylic AcidOxidation->Byproduct Over-oxidation/MinorCondensationCondensation(R-NH-NH2, EtOH, AcOH)Intermediate->Condensation Nucleophilic AttackProductTarget HydrazoneDerivativeCondensation->Product Dehydration (-H2O)

Figure 1: Synthetic workflow for the conversion of 7-chloro-2,4-dimethylquinoline to hydrazone derivatives via regioselective oxidation.

Detailed Experimental Protocols

Phase 1: Regioselective Oxidation (The Riley Reaction)

Objective: Selectively oxidize the C-2 methyl group to an aldehyde.[2]

Reagents:

  • Substrate: 7-Chloro-2,4-dimethylquinoline (1.0 eq)[2]

  • Oxidant: Selenium Dioxide (

    
    ) (1.1 - 1.2 eq)[2]
    
  • Solvent: 1,4-Dioxane (wet, containing 2-5% water to facilitate hydrolysis of the intermediate selenite ester).[2]

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 10 mmol of 7-Chloro-2,4-dimethylquinoline in 50 mL of 1,4-dioxane.

  • Addition: Add 11-12 mmol of pulverized

    
    . Note: 
    
    
    is hygroscopic and toxic; handle in a fume hood.
  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor via TLC (Mobile Phase: Hexane:EtOAc 7:3). The starting material (high

      
      ) will disappear, and a new, slightly more polar spot (aldehyde) will appear.
      
    • Visual Cue: The precipitation of black selenium metal indicates the reaction is progressing.[2]

  • Work-up:

    • Filter the hot solution through a Celite pad to remove precipitated selenium metal.[2] Wash the pad with hot dioxane.[2]

    • Evaporate the solvent under reduced pressure.[2][3]

  • Purification (Critical): Recrystallize the residue from ethanol or purify via silica gel column chromatography to remove any 4-formyl isomer or unreacted starting material.

    • Target Yield: 60-75%[2]

    • Characterization:

      
       NMR should show a singlet aldehyde proton (
      
      
      ) around
      
      
      10.0–10.2 ppm.[2]
Phase 2: Hydrazone Condensation

Objective: Form the Schiff base (hydrazone) linkage.[2]

Reagents:

  • Intermediate: 7-Chloro-4-methyl-2-quinolinecarboxaldehyde (1.0 eq)[2]

  • Nucleophile: Hydrazide derivative (e.g., Isonicotinic acid hydrazide, Benzhydrazide) (1.0 - 1.1 eq)

  • Solvent: Absolute Ethanol[2][4]

  • Catalyst: Glacial Acetic Acid (2-3 drops)[2]

Protocol:

  • Mixing: In a 100 mL flask, dissolve the aldehyde (5 mmol) in 30 mL of absolute ethanol.

  • Nucleophile Addition: Add the hydrazide (5.5 mmol) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Why: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the terminal nitrogen of the hydrazide.

  • Reflux: Reflux the mixture for 2–4 hours.

    • Observation: A heavy precipitate often forms as the hydrazone product is less soluble than the reactants.[2]

  • Isolation: Cool the reaction mixture to room temperature (or

    
     on ice) to maximize precipitation.
    
  • Filtration: Filter the solid product under vacuum. Wash with cold ethanol and then diethyl ether.[2]

  • Drying: Dry the product in a vacuum oven at

    
    .
    

Data Analysis & Validation

To ensure the integrity of the synthesis, compare your results against these standard expected metrics.

MetricTechniqueExpected ObservationMechanistic Reason
Functional Group IR SpectroscopyAppearance of

stretch (

)
Formation of imine (hydrazone) bond.[2]
Aldehyde Loss

NMR
Disappearance of singlet at

Conversion of carbonyl to hydrazone.[2]
Hydrazone Proton

NMR
New singlet at

The methine proton (

) is deshielded by the aromatic ring and nitrogen.[2]
Regiochemistry NOE (NMR)NOE correlation between Aldehyde/Hydrazone proton and H-3 of quinoline.Confirms the functionalization occurred at C-2, adjacent to H-3.
Troubleshooting Guide
  • Issue: Low yield in Phase 1 (Oxidation).

    • Cause: Over-oxidation to carboxylic acid.[2]

    • Solution: Reduce reaction time and strictly control stoichiometry of

      
      . Ensure the solvent is not too wet, but trace water is required.[2]
      
  • Issue: Product is an oil/gum in Phase 2.

    • Cause: Incomplete dehydration or impurities.[2]

    • Solution: Triturate with cold ether/hexane.[2] If that fails, recrystallize from DMF/Water mixture.[2]

Mechanism of Action (Hydrazone Formation)

Understanding the acid-catalyzed mechanism ensures reproducible results.[2]

MechanismStep11. Protonation of Carbonyl(Activation)Step22. Nucleophilic Attackby Hydrazide (-NH2)Step1->Step2Step33. Proton Transfer &Carbinolamine FormationStep2->Step3Step44. Acid-CatalyzedDehydration (-H2O)Step3->Step4FinalStable Hydrazone(Conjugated System)Step4->Final

Figure 2: Step-wise mechanism of acid-catalyzed hydrazone formation.

References

  • Riley Oxidation Mechanism & Regioselectivity: Trachtenberg, E. N., et al. "Mechanism of Selenium Dioxide Oxidation of Olefins."[2] Journal of Organic Chemistry. (1970).[2] [2]

  • Quinoline Hydrazone Biological Activity: Mishra, S., et al. "Quinoline Hydrazone Derivatives as New Antibacterials against Multidrug Resistant Strains."[2][5] NIH / National Library of Medicine.[2]

  • Regioselectivity in Dimethylquinolines: Kulkarni, M., et al. "Developments in Synthetic Application of Selenium(IV) Oxide..."[2] PMC / Molecules. (2022).[2]

  • General Hydrazone Synthesis Protocols: Popiołek, Ł. "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research. (2017).

microwave-assisted synthesis of 7-chloro-2,4-dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 7-Chloro-2,4-dimethylquinoline

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 7-chloro-2,4-dimethylquinoline using microwave-assisted organic synthesis (MAOS). Moving beyond the classical Combes synthesis—which typically requires harsh sulfuric acid and prolonged heating—this protocol utilizes Montmorillonite K-10 clay as a solid acid catalyst under solvent-free microwave irradiation. This "Green Chemistry" approach significantly reduces reaction time (from hours to minutes), improves regioselectivity, and simplifies workup, making it ideal for library generation in drug discovery campaigns targeting antimalarial and anticancer scaffolds.

Scientific Rationale & Mechanism

The Combes Quinoline Synthesis

The synthesis relies on the condensation of 3-chloroaniline with acetylacetone (pentane-2,4-dione). The reaction proceeds via two primary stages:[1]

  • Schiff Base Formation: Nucleophilic attack of the aniline nitrogen on one carbonyl of the diketone to form an enamino-ketone intermediate.

  • Cyclization: Acid-catalyzed intramolecular electrophilic substitution followed by dehydration to form the heteroaromatic ring.

Microwave & Solid Acid Advantage
  • Dielectric Heating: Microwave irradiation provides rapid, uniform heating, overcoming the heat-transfer limitations of oil baths. This promotes the rate-determining step (cyclization) more effectively.

  • Montmorillonite K-10: This solid acid catalyst replaces concentrated

    
    . It acts as a Lewis/Brønsted acid, facilitating the dehydration steps while being easily removed by filtration.
    
  • Regioselectivity: The use of 3-chloroaniline presents a regiochemical challenge. Cyclization can occur para to the chlorine (yielding the 7-chloro isomer) or ortho (yielding the 5-chloro isomer). Steric hindrance generally disfavors the ortho attack, making 7-chloro-2,4-dimethylquinoline the major product (>90% selectivity typical in optimized MW conditions).

Reaction Scheme & Workflow

G Start Reagents: 3-Chloroaniline Acetylacetone Mix Adsorption: Mix with K-10 Clay (Solvent-Free) Start->Mix 1:1.2 Equiv MW Microwave Irradiation: 120°C, 10-15 min Dynamic Power Mix->MW Sealed Vessel Workup Workup: Elute with EtOAc/EtOH Filter Catalyst MW->Workup Cool to RT Purify Purification: Recrystallization (EtOH) Workup->Purify Crude Solid Product Final Product: 7-Chloro-2,4- dimethylquinoline Purify->Product >85% Yield

Figure 1: Operational workflow for the .

Materials & Equipment

Reagents:

  • 3-Chloroaniline (CAS: 108-42-9) – Limiting Reagent

  • Acetylacetone (CAS: 123-54-6) – 1.2 equivalents

  • Montmorillonite K-10 Clay (Surface area: 220-270 m²/g)

  • Ethyl Acetate / Ethanol (for extraction/recrystallization)

Equipment:

  • Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

  • 10 mL or 30 mL Pressure-sealable microwave vials

  • Rotary Evaporator

Experimental Protocol

Step 1: Reaction Assembly
  • Weigh 1.0 mmol (127 mg) of 3-chloroaniline into a 10 mL microwave vial.

  • Add 1.2 mmol (120 mg/123 µL) of acetylacetone.

  • Add 300 mg of Montmorillonite K-10 clay.

  • Optional: If mixing is poor, add 2-3 drops of Ethanol to create a slurry, then gently evaporate or allow to stand until a paste forms. Note: Solvent-free conditions generally maximize the "superheating" effect on the clay surface.

  • Add a magnetic stir bar and seal the vial with a PTFE-lined cap.

Step 2: Microwave Irradiation

Program the microwave reactor with the following parameters:

  • Mode: Dynamic (Standard Control)

  • Temperature: 120 °C

  • Hold Time: 10 minutes

  • Pre-stirring: 30 seconds

  • Pressure Limit: 250 psi (Safety cutoff)

  • Power: Max 200W (System will modulate power to maintain temp)

Rationale: 120°C is sufficient to overcome the activation energy for the cyclization without causing significant decomposition of the aniline.

Step 3: Workup & Catalyst Removal
  • Allow the vial to cool to room temperature (using compressed air cooling feature of the reactor).

  • Add 10 mL of Ethyl Acetate (or hot Ethanol) to the reaction vial.

  • Stir vigorously for 2 minutes to desorb the product from the clay.

  • Filter the mixture through a Celite pad or sintered glass funnel to remove the K-10 clay.

  • Wash the clay residue with an additional 2 x 5 mL of solvent.

Step 4: Purification
  • Concentrate the filtrate under reduced pressure (Rotavap).

  • The crude product is typically a solid.

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol. Allow to cool slowly to RT, then refrigerate.

  • Filter the crystals and dry under vacuum.

Results & Data Analysis

Yield Comparison
ParameterConventional Method (H₂SO₄)Microwave Method (K-10 Clay)
Reaction Time 3 - 5 Hours10 - 15 Minutes
Temperature 100 - 140 °C (Oil Bath)120 °C (Internal)
Catalyst Conc. H₂SO₄ (Corrosive)K-10 Clay (Eco-friendly)
Workup Neutralization required (messy)Simple Filtration
Yield 60 - 70%85 - 92%
Characterization (Expected Data)
  • Appearance: Off-white to pale yellow crystals.

  • Melting Point: 65–67 °C.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       2.68 (s, 3H, 
      
      
      
      at C2)
    • 
       2.72 (s, 3H, 
      
      
      
      at C4)
    • 
       7.20 (s, 1H, H3 proton)
      
    • 
       7.45 (dd, 1H, H6 proton, J = 9.0, 2.0 Hz)
      
    • 
       7.95 (d, 1H, H5 proton, J = 9.0 Hz)
      
    • 
       8.05 (d, 1H, H8 proton, J = 2.0 Hz)
      
    • Note: The coupling constants confirm the 7-chloro substitution pattern (strong ortho coupling between H5/H6, meta coupling for H8).

Troubleshooting Guide

IssuePossible CauseSolution
Low Yield Incomplete conversionIncrease reaction time to 15-20 min or temp to 130°C. Ensure K-10 clay is dry (activate at 100°C for 1h before use).
Regioisomer Mix Formation of 5-chloro isomerWhile 7-chloro is favored, trace 5-chloro may form. Recrystallization in EtOH typically removes the minor isomer.
Vial Failure Excessive pressureEnsure acetylacetone is not used in large excess. Use a vessel with appropriate headspace.[2]
Sticky Product Residual starting materialWash the crude solid with cold hexanes before recrystallization to remove unreacted aniline.

Safety Considerations

  • 3-Chloroaniline: Toxic by inhalation, in contact with skin, and if swallowed. Handle in a fume hood.

  • Microwave Safety: Always use dedicated microwave synthesis vials. Do not use domestic microwaves as they lack pressure control and safety interlocks.

  • Pressure: Acetylacetone is volatile. The reaction generates water (vapor). Ensure the reactor's pressure limit is set correctly.

References

  • Microwave-Assisted Synthesis of Quinolines

    • Title: Microwave-assisted synthesis of quinoline deriv
    • Source: Current Microwave Chemistry.[3][4]

    • URL:[Link]

  • Solid Acid Catalysis (K-10 Clay)
  • Combes Quinoline Synthesis Mechanism

    • Title: Combes Quinoline Synthesis.[5][6][7]

    • Source: Comprehensive Organic Name Reactions and Reagents.
    • URL:[Link]

  • Characterization Data (Analogous)

Sources

Troubleshooting & Optimization

Technical Support Center: Combes Synthesis for 7-Chloroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield and Regioselectivity in the Combes Synthesis of 7-Chloroquinolines. Applicable For: Researchers, Process Chemists, and Drug Discovery Teams. Version: 2.1 (Current Best Practices).

Executive Summary & Scope

Welcome to the Technical Support Center. You are likely here because your Combes synthesis of 3-chloroaniline and a


-diketone (typically acetylacetone) has resulted in a black tarry mixture, a low yield (<40%), or an inseparable mixture of 5-chloro and 7-chloro isomers.

The Combes synthesis is a classic acid-catalyzed condensation, but it is notoriously sensitive to reaction conditions. This guide moves beyond standard textbook descriptions to address the causality of failure and provides self-validating protocols to ensure high yields of the target 7-chloroquinoline (typically 2,4-dimethyl-7-chloroquinoline).

The Core Reaction
  • Substrates: 3-Chloroaniline + Acetylacetone (2,4-pentanedione).

  • Target: 2,4-Dimethyl-7-chloroquinoline.[1]

  • Major By-products: 2,4-Dimethyl-5-chloroquinoline (regioisomer), polymerized enaminones (tar).

Critical Analysis: Why the Reaction Fails

The Regioselectivity Crisis (5-Cl vs. 7-Cl)

When using a meta-substituted aniline like 3-chloroaniline, the cyclization step can occur at two different ortho positions:

  • Position 2 (relative to amine): Sterically crowded by the chlorine atom. Leads to the 5-chloro isomer .

  • Position 6 (relative to amine): Sterically unhindered. Leads to the 7-chloro isomer (Target).

Support Note: While steric hindrance disfavors the 5-chloro isomer, electronic effects (inductive withdrawal by Cl) can sometimes deactivate the ring, making the high-energy conditions required for cyclization prone to polymerization.

The "Tar Pit" (Yield Loss)

The classic Combes method uses concentrated sulfuric acid (


) at 

.
  • Failure Mode: Sulfuric acid is a strong oxidant. At high temperatures, it oxidizes the electron-rich aniline/enamine intermediates, creating complex black tars (sulfonated polymers).

  • Solution: Replace

    
     with Polyphosphoric Acid (PPA)  or use Microwave Irradiation  to reduce thermal exposure time.
    

Visualizing the Pathway

The following diagram illustrates the bifurcation point where yield is lost to isomers or tar.

CombesMechanism Start 3-Chloroaniline + Acetylacetone Schiff Intermediate Schiff Base / Enaminone Start->Schiff Condensation (-H2O) Cyclization Acid-Catalyzed Cyclization (Rate Determining Step) Schiff->Cyclization Protonation Target TARGET: 7-Chloroquinoline (Sterically Favored) Cyclization->Target Cyclization at C6 Isomer BY-PRODUCT: 5-Chloroquinoline (Sterically Hindered) Cyclization->Isomer Cyclization at C2 Tar FAILURE: Oxidative Tar (Caused by H2SO4 + Heat) Cyclization->Tar Oxidation/Polymerization

Caption: Mechanistic bifurcation in Combes synthesis. Control of the cyclization step is critical to avoid the "Tar" and "Isomer" pathways.

Optimized Protocols

Do not use the 1888 classic protocol. Use the following modern adaptations for high yield.

Protocol A: The Polyphosphoric Acid (PPA) Method

Best for: High purity, avoiding oxidation/tar.

Why this works: PPA acts as a solvent and a Lewis acid/Brønsted acid catalyst but lacks the strong oxidizing power of sulfuric acid, significantly reducing tar formation.

StepActionTechnical Rationale
1 Condensation Mix 3-chloroaniline (1.0 eq) and Acetylacetone (1.1 eq) in toluene. Reflux with a Dean-Stark trap until water evolution ceases (approx 2-3 hrs).
2 Isolation Evaporate toluene. You will have a crude oil (enaminone).
3 Cyclization Add PPA (approx 10-15g per 1g of substrate) to the crude oil. Stir mechanically. Heat to 120°C .
4 Quenching Pour the hot reaction mixture into crushed ice/water with vigorous stirring. Neutralize with NaOH or

.
5 Purification Filter the solid. Recrystallize from Ethanol/Water (9:1).
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Speed (Minutes vs. Hours) and Yield.

Why this works: Microwave irradiation provides rapid, uniform heating, bypassing the slow thermal ramp that often leads to decomposition.

  • Mix: 3-chloroaniline (10 mmol), Acetylacetone (12 mmol), and K-10 Montmorillonite clay (solid acid catalyst) OR neat Acetic Acid.

  • Irradiate: Set Microwave Reactor to 140°C for 10 minutes (Power: 300W).

  • Extract: Extract the product with ethyl acetate (if using clay) or neutralize (if using acetic acid).

  • Result: Yields typically improve from ~40% (thermal) to >80% (microwave).

Troubleshooting & FAQ

Q1: My reaction mixture turned into a solid black rock. What happened?

Diagnosis: You likely used concentrated


 and heated it too rapidly or too high (>140°C).
Fix:  Switch to Protocol A (PPA). If you must use sulfuric acid, control the temperature strictly between 90-100°C and do not exceed 2 hours.
Q2: I have a mixture of 5-chloro and 7-chloro isomers. How do I separate them?

Diagnosis: Regioisomers have different physical properties due to symmetry and dipole moments. Fix:

  • Fractional Crystallization: The 7-chloro isomer is generally less soluble in ethanol than the 5-chloro isomer. Dissolve the crude mixture in hot ethanol, cool slowly to 0°C. The first crop of crystals is usually enriched in the 7-chloro product.

  • Chromatography: If crystallization fails, use silica gel column chromatography. Eluent: Hexane/Ethyl Acetate (gradient 9:1 to 7:3). The 5-chloro isomer (more hindered, less polar interaction) often elutes first.

Q3: Can I use this method to make Hydroxychloroquine precursors (4-hydroxy-7-chloroquinoline)?

Clarification: No. The Combes synthesis (Diketone + Aniline) yields 2,4-dimethyl-7-chloroquinoline .[1] To make the 4-hydroxy derivative (used in Chloroquine), you need the Gould-Jacobs reaction (Aniline + Diethyl ethoxymethylenemalonate) or the Conrad-Limpach synthesis (


-keto esters).

Decision Matrix: Protocol Selection

Use this flowchart to select the correct method for your constraints.

DecisionMatrix Start Start Synthesis EquipCheck Do you have a Microwave Reactor? Start->EquipCheck MW_Yes Use Protocol B (Microwave) EquipCheck->MW_Yes Yes MW_No Do you have PPA? EquipCheck->MW_No No PPA_Yes Use Protocol A (PPA @ 120°C) MW_No->PPA_Yes Yes PPA_No Use H2SO4 (Strict Temp Control <100°C) MW_No->PPA_No No (High Risk)

Caption: Protocol selection guide based on available laboratory equipment and reagents.

References

  • Combes, A. (1888).[1] "Sur la synthèse de dérivés de la quinoléine." Bulletin de la Société Chimique de France, 49,[1] 89. (The foundational text establishing the condensation mechanism).

  • Sloop, J. C., et al. (2008). "Regioselectivity of the Combes quinoline synthesis: A study of steric and electronic effects." Journal of Heterocyclic Chemistry. (Detailed analysis of the 5- vs 7- isomer formation).

  • Elghamry, I. (2020).[2][3][4] "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues." RSC Advances. (Review of modern catalytic improvements including PPA).

  • Saeedi, M., et al. (2025).[5][6] "Microwave-assisted Synthesis of Quinolines." Current Organic Chemistry. (Validation of microwave protocols for yield enhancement).

  • Benchchem Technical Support. (2024). "Regioselective Synthesis of Quinoline Derivatives." (General troubleshooting for quinoline regiochemistry).

Sources

separating 5-chloro and 7-chloro isomers in quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common, yet challenging, issue of separating 5-chloro and 7-chloroquinoline isomers. When using precursors like 3-chloroaniline in classical quinoline syntheses, the formation of a mixed isomeric product is almost inevitable. This document provides field-proven insights, troubleshooting protocols, and foundational knowledge to efficiently isolate and characterize your target isomer.

Frequently Asked Questions (FAQs)

Q1: Why do my Skraup or Doebner-von Miller reactions with 3-chloroaniline consistently produce a mixture of 5-chloro- and 7-chloroquinoline?

A1: This is a classic problem of regioselectivity in electrophilic aromatic substitution. The outcome is a direct consequence of the directing effects of the two substituents on your starting aniline ring.

  • The Amino Group (-NH₂): This is a powerful activating group and is ortho, para-directing. It strongly activates the positions ortho (C2, C6) and para (C4) to itself, making them electron-rich and susceptible to electrophilic attack.

  • The Chloro Group (-Cl): This is a deactivating group due to its inductive electron withdrawal, but it is also ortho, para-directing because of resonance electron donation from its lone pairs.

In the context of the Skraup or Doebner-von Miller reaction, the key step is the acid-catalyzed intramolecular cyclization (an electrophilic attack) onto the aniline ring. With 3-chloroaniline, the amino group at C1 directs the cyclization to C2, C4, and C6. However, the chloro group at C3 influences the electron density.

  • Attack at C6 (para to -Cl, ortho to -NH₂): This position is strongly activated by the amino group. This pathway leads to the formation of 7-chloroquinoline .

  • Attack at C4 (ortho to -Cl, para to -NH₂): This position is also strongly activated by the amino group. This pathway leads to the formation of 5-chloroquinoline .

Because both pathways are electronically favorable, the reaction produces a mixture of both isomers.[1][2][3] The exact ratio can be difficult to predict and is often sensitive to reaction conditions.

Isomer_Formation cluster_start Reactant cluster_reaction Skraup / Doebner-von Miller Conditions cluster_pathways Electrophilic Cyclization Pathways cluster_products Isomeric Products 3-chloroaniline 3-Chloroaniline Reaction Glycerol, H₂SO₄, Oxidizing Agent 3-chloroaniline->Reaction Attack_C4 Attack at C4 (para to -NH₂) Reaction->Attack_C4 Pathway 1 Attack_C6 Attack at C6 (ortho to -NH₂) Reaction->Attack_C6 Pathway 2 5-CQ 5-Chloroquinoline Attack_C4->5-CQ 7-CQ 7-Chloroquinoline Attack_C6->7-CQ

Caption: Regiochemical pathways in quinoline synthesis from 3-chloroaniline.
Q2: Which separation technique—chromatography or fractional crystallization—is generally more effective for these isomers?

A2: There is no single "best" method; the choice depends on scale, required purity, and available resources.

  • Column Chromatography: This is the most versatile and reliable method for achieving high purity (>99%), especially on a laboratory scale (mg to grams). The polarity difference between the 5- and 7-chloro isomers is small but often sufficient for separation on silica gel with a carefully optimized solvent system. It is the preferred method for initial isolation and for obtaining analytically pure samples.[4]

  • Fractional Crystallization: This method is highly advantageous for large-scale industrial production due to its cost-effectiveness and scalability.[5][6] However, it relies on finding a suitable solvent in which the two isomers have a significant difference in solubility at a given temperature. This can require extensive solvent screening and may involve multiple recrystallization steps to achieve high purity, often with a trade-off in yield.

The general workflow is to first attempt separation via chromatography on a small scale to obtain pure analytical standards of each isomer. Once you have pure material, you can conduct solubility studies to develop a fractional crystallization protocol for larger batches.

Q3: How can I definitively identify and distinguish the 5-chloro and 7-chloro isomers after separation?

A3: ¹H NMR spectroscopy is the most powerful tool for this purpose. The substitution pattern creates a unique fingerprint for the protons on the benzene portion of the quinoline ring system.

  • For 7-chloroquinoline: You will observe a characteristic singlet (or a very narrow doublet) for the H8 proton, as it has no adjacent proton neighbors. The H5 and H6 protons will appear as an AB quartet or two distinct doublets.

  • For 5-chloroquinoline: You will not see a singlet in the aromatic region. The H6, H7, and H8 protons will form a more complex splitting pattern, typically an AMX system (three coupled protons), appearing as a doublet, a triplet (or doublet of doublets), and another doublet.

Further confirmation can be obtained using ¹³C NMR , where the chemical shifts of the chlorinated carbon and its neighbors will be distinct, and 2D NMR techniques like NOESY to establish through-space correlations. Spectroscopic data for various chloroquinolines have been reported in the literature, which can be used for comparison.[7][8][9]

Troubleshooting Guide 1: Separation by Column Chromatography

Q: My TLC analysis shows two spots that are very close together (ΔRf < 0.1). How can I improve the separation?

A: This is the most common challenge. The solution lies in systematically optimizing the mobile phase and, if necessary, the stationary phase.

The Causality: The structural similarity of the isomers results in very similar polarities. Your goal is to find a solvent system that maximally exploits the subtle electronic and steric differences between them.

Troubleshooting Steps:

  • Reduce Solvent Polarity: Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate or Hexane/Dichloromethane) where the Rf values are low (e.g., 0.1-0.2). From this point, gradually increase the polarity by adding small increments of the more polar solvent. This expands the separation window.

  • Use a Ternary System: Sometimes, adding a third solvent can dramatically improve selectivity. For example, in a Hexane/Ethyl Acetate system, adding a small amount of methanol or triethylamine (if your compounds are basic) can alter the interactions with the silica surface and improve separation.

  • Test Different Solvent Classes: Do not just vary ratios; vary the solvents themselves. If a Hexane/Ethyl Acetate system is not working, try a Toluene/Acetone or a Dichloromethane/Methanol system. Different solvents interact with your compounds and the stationary phase in unique ways.

  • Consider a Different Stationary Phase: If silica gel (a polar, acidic stationary phase) is failing, consider alternatives. Alumina (basic or neutral) can offer different selectivity. For very challenging separations, consider reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase like Methanol/Water or Acetonitrile/Water.[10][11]

  • Prepare Stock Solutions: Dissolve your crude isomer mixture in a suitable solvent (e.g., Dichloromethane) to a concentration of ~5-10 mg/mL.

  • Initial TLC Screening: Spot the mixture on a silica gel TLC plate. Develop the plate in a standard solvent system, such as 20% Ethyl Acetate in Hexane.

  • Systematic Optimization:

    • Prepare 4-5 TLC chambers with varying solvent ratios (e.g., 5%, 10%, 15%, 20%, 25% Ethyl Acetate in Hexane).

    • Run a TLC plate in each chamber.

    • Identify the system that gives the best separation (largest ΔRf) with the lower spot having an Rf of approximately 0.2-0.3. This is the ideal condition for column chromatography.

  • Column Packing & Elution:

    • Pack a column with silica gel using the optimized solvent system as the eluent.

    • Load your sample (pre-adsorbed onto a small amount of silica for best results).

    • Run the column, collecting fractions and monitoring them by TLC.

ParameterRecommendation for Isomer SeparationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective, and usually sufficient.
Mobile Phase (Start) 5-10% Ethyl Acetate in HexaneLow polarity to maximize differential retention.
Loading Technique Dry loading (adsorbed on silica)Prevents band broadening and improves resolution at the top of the column.
Elution Mode IsocraticUsing a single, optimized solvent mixture provides the most consistent separation.

Troubleshooting Guide 2: Purification by Fractional Crystallization

Q: How do I select an appropriate solvent for the fractional crystallization of 5- and 7-chloroquinoline isomers?

A: The ideal solvent is one in which one isomer is sparingly soluble at room temperature or below, while the other isomer is significantly more soluble. The process is empirical and requires systematic screening.

The Causality: Crystallization depends on the thermodynamics of lattice formation and solvation. Even small structural differences between isomers can lead to different packing efficiencies in a crystal lattice and different solvation energies, resulting in varying solubilities.[12]

  • Obtain Pure Samples: You must have small, pure samples of both the 5-chloro and 7-chloro isomers, obtained from a preliminary chromatographic separation.

  • Small-Scale Solubility Tests:

    • Place ~10-20 mg of one pure isomer into a small test tube.

    • Add a test solvent dropwise at room temperature until the solid dissolves. Record the approximate volume. A good candidate solvent will dissolve the compound upon heating but allow it to crash out upon cooling.

    • Repeat for a range of solvents with varying polarities (e.g., Hexane, Toluene, Ethanol, Acetone, Acetonitrile, Water).

    • Repeat the entire process for the other isomer.

  • Identify a Lead Solvent: Look for a solvent that shows the largest difference in solubility between the two isomers. For example, if isomer A requires 0.5 mL to dissolve and isomer B requires 2.0 mL, that solvent is a promising candidate.

  • Perform a Test Crystallization:

    • Dissolve your crude mixture in a minimum amount of the chosen hot solvent.

    • Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath.

    • Collect the resulting crystals by filtration.

    • Analyze the purity of the crystals and the mother liquor by TLC or HPLC/GC to determine if the desired isomer has been enriched.

Separation_Workflow Crude Crude Product (5-CQ & 7-CQ Mixture) Analysis1 Initial Analysis (TLC, NMR, LC-MS) Crude->Analysis1 Decision Choose Separation Strategy Analysis1->Decision Column Column Chromatography Decision->Column High Purity Needed Small Scale Crystallize Fractional Crystallization Decision->Crystallize Large Scale Cost Focus Fractions Collect & Analyze Fractions Column->Fractions Crystals Collect Crystals & Analyze Mother Liquor Crystallize->Crystals (Enriched Isomer) Pure5 Pure 5-CQ Fractions->Pure5 Pure7 Pure 7-CQ Fractions->Pure7 Crystals->Pure5 (Enriched Isomer) Crystals->Pure7 (Enriched Isomer) Analysis2 Final Purity & Identity Confirmation (NMR, etc.) Pure5->Analysis2 Pure7->Analysis2

Caption: General workflow for the separation and analysis of quinoline isomers.

References

  • ResearchGate. (2017). Mercuration of quinoline give different isomers how could these isomers separated. [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. [Link]

  • YouTube. (2021). Skraup Quinoline Synthesis Mechanism | Organic Chemistry. [Link]

  • Google Patents. (2018). CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines.
  • Taylor & Francis Online. (2020). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. (2020). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. [Link]

  • ResearchGate. (n.d.). The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. [Link]

  • ACS Publications. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

  • YouTube. (2019). Fractional Crystallization Definition and Principle - Basic Principles and Techniques. [Link]

  • YouTube. (2020). Fractional Crystallisation Intro Chemistry. [Link]

  • IL Farmaco. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. [Link]

  • National Institutes of Health. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. [Link]

  • YouTube. (2020). Regioselectivity in Electrophilic Aromatic Substitutions. [Link]

  • National Institutes of Health. (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14). [Link]

  • Durham University Research Online. (n.d.). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. [Link]

  • Google Patents. (1971). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. [Link]

  • ResearchGate. (n.d.). Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection. [Link]

  • Google Patents. (2003).
  • PubMed. (2015). Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution. [Link]

  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. [Link]

  • Semantic Scholar. (n.d.). Effective and repeatable chromatographic separation of 5 nucleotides in infant formula milk powder by ion-pair high-performance. [Link]

  • YouTube. (2017). Fractional crystallization. [Link]

  • ResearchGate. (2019). Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. [Link]

  • LookChem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. [Link]

  • MDPI. (n.d.). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma. [Link]

  • ResearchGate. (2016). Synthesis and structure elucidation of a series of chloroquinoline-2-chalcones by the Doebner-Miller reaction. [Link]

  • YouTube. (2019). Fractional crystallization. [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • SlidePlayer. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. [Link]

  • YouTube. (2023). Fractional Crystalization. [Link]

  • Google Patents. (n.d.). HU212967B - Process for producing 7-chloro-quinaldine.
  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. [Link]

  • MDPI. (n.d.). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. [Link]

Sources

Technical Support Center: 2,4-Dimethylquinoline Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with the 2,4-dimethylquinoline (2,4-DMQ) scaffold. It addresses the specific steric and electronic challenges inherent to this system, providing actionable protocols and troubleshooting logic.

Topic: Overcoming Steric Hindrance & Regioselectivity Challenges Lead Scientist: Senior Application Specialist, Heterocycle Chemistry Division

Core Technical Overview

The 2,4-dimethylquinoline scaffold presents a unique "steric fortress." The methyl group at C2 sterically crowds the nitrogen lone pair, hindering N-alkylation and coordination. The methyl group at C4 imposes peri-strain on the C5-proton and creates a crowded environment for reactions at C3.

Success with this scaffold requires exploiting the "Selectivity Switch" —using specific kinetic vs. thermodynamic controls to direct reactivity to the C2-methyl, C4-methyl, or the Nitrogen center.

Quick Reference: Reactivity Hotspots
SiteSteric StatusElectronic StatusPrimary Activation Mode
N1 Blocked by C2-MeBasic/NucleophilicN-Oxidation (mCPBA), Protonation
C2-Me AccessibleMost Acidic (pKa ~20)Condensation (Aldol-type), SeO₂ Oxidation
C3 Steric "Sandwich" Nucleophilic (Enamine-like)Electrophilic Substitution (Difficult)
C4-Me Peri-Hindered (C5)Acidic (pKa ~22)Lithiation (LDA), Radical Halogenation
C5/C8 AccessibleElectrophilicC-H Activation (Metal-Catalyzed)

Decision Matrix: Experimental Workflow

Use this logic tree to select the correct protocol for your target modification.

DMQ_Workflow Start Target Modification Q1 Which site? Start->Q1 Methyls Methyl Functionalization Q1->Methyls Nitrogen Nitrogen Center Q1->Nitrogen Ring Ring (C5-C8) Q1->Ring Selectivity Selectivity Required? Methyls->Selectivity C2_Target Target: C2-Methyl Selectivity->C2_Target Thermodynamic/CIPE C4_Target Target: C4-Methyl Selectivity->C4_Target Kinetic/Steric Protocol_C2 Protocol A: n-BuLi or SeO2 (N-Coordination) C2_Target->Protocol_C2 Protocol_C4 Protocol B: LDA or NaNH2 (Steric Avoidance) C4_Target->Protocol_C4 N_Issue Issue: 2-Me Steric Block Nitrogen->N_Issue Protocol_N Protocol C: High Pressure or Small Electrophiles (MeI) N_Issue->Protocol_N Protocol_Ring Protocol D: Transition Metal C-H Activation (Rh/Pd Catalysis) Ring->Protocol_Ring

Figure 1: Decision tree for regioselective functionalization of 2,4-dimethylquinoline.

Troubleshooting Guides & Protocols

Module A: The "Selectivity Switch" (C2-Me vs. C4-Me)

User Issue: "I am trying to alkylate the 4-methyl group, but the reaction keeps happening at the 2-methyl position."

Root Cause: The C2-methyl protons are generally more acidic due to resonance stabilization with the nitrogen (forming a stable aza-enolate). Furthermore, reagents like n-BuLi coordinate to the Nitrogen lone pair, directing deprotonation to the nearest site (C2) via the Complex Induced Proximity Effect (CIPE) .

The Solution: You must switch from a coordination-controlled mechanism to a steric-controlled mechanism.

Protocol: Selective C4-Methyl Functionalization
  • Reagent Choice: Use Lithium Diisopropylamide (LDA) or NaNH₂ . These bulky amide bases are too sterically hindered to coordinate effectively with the nitrogen (blocked by the 2-Me) and prefer the less hindered, kinetically accessible 4-Me protons.

  • Solvent: Use THF (coordinating solvent) to solvate the lithium cation, discouraging the N-Li coordination that favors C2. Avoid non-polar solvents like hexanes if you want C4 selectivity.

  • Temperature: Maintain -78°C . Kinetic control is essential.

ParameterTarget: C2-Methyl (Thermodynamic/CIPE)Target: C4-Methyl (Kinetic/Steric)
Base n-BuLi (Coordinates N)LDA or KNH₂ (Bulky)
Solvent Ether/Hexane (Promotes tight ion pairs)THF (Solvates Li⁺, breaks coordination)
Mechanism Chelation Control (CIPE)Steric/Kinetic Control

Expert Tip: If you use n-BuLi, the kinetic product (C2-Li) can sometimes isomerize to the C4-Li species upon warming or prolonged stirring, but this is unreliable. Stick to LDA for C4 specificity.

Module B: Selective Oxidation to Aldehydes

User Issue: "I need to convert one of the methyl groups to an aldehyde. SeO₂ gives me a mixture or tar."

Root Cause: Selenium Dioxide (SeO₂) is highly sensitive to reaction conditions. In 2,4-DMQ, the 2-methyl group is significantly more reactive toward SeO₂ oxidation than the 4-methyl group.[1]

Protocol: Selective Synthesis of 2-Formyl-4-methylquinoline
  • Reagent: SeO₂ (1.1 equivalents).

  • Solvent: 1,4-Dioxane (Reflux).[1] Dioxane complexes with SeO₂, moderating its reactivity and preventing over-oxidation to the carboxylic acid.

  • Procedure:

    • Dissolve 2,4-DMQ in dry dioxane.

    • Add SeO₂ in one portion.

    • Reflux for 2–4 hours. Monitor by TLC.[2][3]

    • Crucial Step: Filter the hot solution through Celite to remove red selenium metal. If you cool it first, the selenium precipitates as a colloidal suspension that is impossible to remove.

Mechanism: The reaction proceeds via an ene-type reaction followed by a [2,3]-sigmatropic rearrangement. The 2-Me is activated by the adjacent Nitrogen, facilitating the initial enolization required for the SeO₂ attack.

Module C: Overcoming N-Alkylation Sterics

User Issue: "My N-alkylation yields are low. The 2-methyl group seems to be blocking the electrophile."

Root Cause: The 2-methyl group creates a "picket fence" around the nitrogen lone pair. Standard S_N2 reactions with bulky electrophiles (e.g., benzyl bromide) will fail or be extremely slow.

Troubleshooting Steps:

  • Switch to "Hard" Methylating Agents: Use Methyl Triflate (MeOTf) or Trimethyloxonium tetrafluoroborate (Me₃OBF₄) instead of Methyl Iodide. These are more aggressive electrophiles (supramethylating agents) that can overcome the steric barrier.

  • High-Pressure Conditions: If using larger alkyl halides, conduct the reaction in a sealed tube (Q-tube or autoclave) at elevated pressure/temperature (100°C+).

  • Solvent Effect: Use highly polar aprotic solvents like Acetonitrile or Nitromethane to stabilize the transition state.

Frequently Asked Questions (FAQ)

Q: Can I condense an aldehyde at the C4-methyl group using Knoevenagel conditions? A: Direct condensation at C4 is difficult if the C2-methyl is free. The C2-methyl is more acidic and reacts faster.

  • Workaround: If you need a C4-styryl derivative, it is often better to build the quinoline ring with the substituent already in place (e.g., using a Friedländer synthesis with a pre-functionalized ketone) rather than trying to force C4 selectivity on the intact 2,4-DMQ scaffold. Alternatively, protect C2 (e.g., oxidize to aldehyde, protect as acetal) before reacting C4.

Q: Is it possible to functionalize the benzene ring (C5-C8) without touching the methyls? A: Yes, but standard electrophilic aromatic substitution (nitration/bromination) often gives mixtures.

  • Recommendation: Use Transition Metal-Catalyzed C-H Activation . Rhodium(III) or Palladium(II) catalysts can direct functionalization to C8 (using the quinoline Nitrogen as a directing group). Note that C5 is sterically shielded by the 4-Me group (peri-interaction), making C8 the preferred site for N-directed activation.

Q: Why does my reaction turn into a black tar during acid-catalyzed condensation? A: Quinolines are prone to polymerization under harsh acidic conditions, especially if oxidative agents are present.[4]

  • Fix: Add a radical scavenger (e.g., BHT) or use a biphasic system (Water/Toluene) to sequester the product from the acid catalyst immediately after formation.

References

  • Selenium(IV)

    • Title: Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds.
    • Source: PMC / NIH.
    • Finding: The 2-methyl group in 2,4-dimethylquinoline is oxidized preferentially over the 4-methyl group.[1]

    • URL:[Link]

  • Lithiation Regioselectivity

    • Title: Product Class 3: Quinolines (Thieme Chemistry).
    • Source: Thieme Connect.
    • Finding: Amide bases (LDA)
    • URL:[Link][4]

  • Condensation & Structural Characterization

    • Title: Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines.
    • Source: ResearchG
    • Finding: Confirms the stepwise reactivity and structural twisting of 4-styryl deriv
    • URL:[Link]

  • C-H Activation Strategies

    • Title: Regioselective Functionalization of Quinolines through C-H Activation.[5]

    • Source: MDPI Molecules.
    • Finding: Reviews metal-catalyzed methods to bypass steric constraints on the quinoline ring.
    • URL:[Link]

Sources

troubleshooting cyclization failures in 3-chloroaniline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Chloroaniline Cyclization Troubleshooting

Phase 1: Diagnostic Triage

Status: Active Case Agent: Senior Application Scientist Subject: 3-Chloroaniline Cyclization Failures

3-Chloroaniline is a deceptively simple starting material. While the amino group activates the ring, the meta-chlorine atom introduces two critical complications: inductive deactivation and ambident regioselectivity . If your reaction has failed, it likely falls into one of three categories: Isomer Mixtures, Tar Formation, or Reaction Stalling.

Use the decision matrix below to identify your failure mode.

TroubleshootingMatrix Start START: Define Failure Mode Q1 What is the primary symptom? Start->Q1 Result_Mix Mixture of Isomers (5-Cl vs 7-Cl) Q1->Result_Mix NMR shows multiple sets of peaks Result_Tar Black Tar / Polymerization Q1->Result_Tar Intractable black solid Result_Stall Low Conversion / Unreacted SM Q1->Result_Stall SM recovered Path_Mix See Module 1: Regiocontrol Strategies Result_Mix->Path_Mix Path_Tar See Module 2: Thermal & Oxidative Management Result_Tar->Path_Tar Path_Stall See Module 3: Electronic Activation Result_Stall->Path_Stall

Figure 1: Diagnostic decision tree for identifying the root cause of cyclization failure.

Module 1: The Isomer Nightmare (Regioselectivity)

The Problem: In electrophilic aromatic substitutions (like the ring-closure step of Skraup, Combes, or Fischer syntheses), the position para to the amino group is occupied by the chlorine. Cyclization must occur ortho to the nitrogen. In 3-chloroaniline, there are two non-equivalent ortho positions:

  • Position 2 (ortho to both NH2 and Cl): Sterically crowded but electronically activated by the nitrogen. Leads to 5-chloroquinolines or 4-chloroindoles .

  • Position 6 (ortho to NH2, para to Cl): Less crowded. Leads to 7-chloroquinolines or 6-chloroindoles .

Q: Why am I getting a 50:50 or 60:40 mixture of isomers? A: You are likely using a reaction under kinetic control where steric hindrance isn't the dominant factor, or the acid catalyst is too strong, promoting non-selective protonation. In the Skraup reaction, the ratio is often close to 1:1, making separation painful.

Q: How do I force the reaction towards the 7-chloro isomer (Quinoline) or 6-chloro isomer (Indole)? A: You must switch to Thermodynamic Control or utilize Steric Steering .

  • For Quinolines (Gould-Jacobs Method): Avoid the Skraup reaction. Instead, react 3-chloroaniline with EMME (ethoxymethylenemalonic ester). The cyclization step requires high heat (250°C in Dowtherm A).[1] This thermal cyclization favors the sterically less congested 7-chloro isomer significantly (often >90:10).

  • For Indoles (Fischer Synthesis): Use a bulky ketone if possible. If using a methyl ketone, use a weaker acid catalyst (e.g., acetic acid/PPA) rather than ZnCl2. The 6-chloro isomer is generally favored due to steric relief, but you must optimize the solvent.

Data: Isomer Ratios in Cyclization

Reaction TypeConditionsMajor ProductIsomer Ratio (7-Cl : 5-Cl)
Skraup Glycerol, H2SO4, NitrobenzeneMixture~ 55 : 45
Gould-Jacobs EMME, 250°C (Dowtherm A)7-Chloro > 95 : 5
Combes Acetylacetone, H2SO4Mixture~ 60 : 40
Fischer Indole Cyclohexanone, H2SO46-Chloro ~ 80 : 20

Module 2: The "Black Tar" Syndrome (Polymerization)

The Problem: 3-Chloroaniline is electron-deficient compared to aniline, but it is still prone to oxidation. In the Skraup synthesis, acrolein (generated in situ) polymerizes rapidly if the condensation with the amine is slower than the polymerization of the aldehyde.

Q: My reaction turned into a solid black mass. What happened? A: This is "runaway polymerization."

  • Oxidant Overload: In Skraup, if you add the oxidant (nitrobenzene/iodine) too fast, you oxidize the amine to tars before it cyclizes.

  • Exotherm Spike: The ring closure is highly exothermic. If the temperature spikes >160°C uncontrolled, polymerization dominates.

Q: How do I prevent tar formation? A:

  • Add a Radical Inhibitor: For Skraup reactions, adding a pinch of hydroquinone or ferrous sulfate can inhibit acrolein polymerization.

  • Dilution: Run the reaction in a high-boiling solvent like sulfolane or acetic acid rather than neat.

  • Switch Methods: The Conrad-Limpach or Gould-Jacobs methods are far cleaner because they do not use acrolein. They proceed via stable intermediates (enamines/anils) that can be isolated before the high-temp cyclization.

Module 3: Reaction Stalling (Electronic Deactivation)

The Problem: The chlorine atom at the meta position is electron-withdrawing (-I effect). This deactivates the ring toward the electrophilic attack required for ring closure.

Q: I have the intermediate (anile/enamine), but it won't cyclize. Why? A: The energy barrier for the electrophilic substitution on the deactivated ring is high. Standard reflux in ethanol or toluene is insufficient.

Q: How do I overcome the deactivation? A:

  • Heat is King: You need temperatures between 240°C and 260°C . Standard oil baths struggle here. You must use a sand bath, a metal bath, or specialized heat transfer fluids like Dowtherm A or diphenyl ether.

  • Superacids: If thermal cyclization fails, use Polyphosphoric Acid (PPA) or Eaton's Reagent (P2O5 in MsOH). These act as both solvent and catalyst, activating the carbonyl for attack by the deactivated phenyl ring.

Standardized Protocol: High-Purity 7-Chloro-4-hydroxyquinoline

This protocol utilizes the Gould-Jacobs method to maximize regioselectivity and minimize tar.

Reagents:

  • 3-Chloroaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)

  • Sodium Hydroxide (10% aq)[2]

Workflow:

  • Condensation (The "Clean" Step):

    • Mix 3-chloroaniline and EMME in a round-bottom flask.

    • Heat to 110°C for 2 hours. Ethanol will evolve (use a Dean-Stark trap or open flask with ventilation).

    • Checkpoint: The mixture should solidify upon cooling. This is the acrylate intermediate . Recrystallize from hexane/ethanol if necessary to remove unreacted amine.

  • Cyclization (The "Critical" Step):

    • Heat 10 volumes of Dowtherm A to a rolling boil (257°C) .

    • SLOW ADDITION: Add the acrylate intermediate portion-wise or as a slurry to the boiling solvent.

    • Why? Adding it cold lowers the temp below the activation energy threshold, causing stalling. Adding it all at once risks a boil-over.

    • Maintain reflux for 30-60 minutes.

  • Workup & Purification (The Isomer Separation):

    • Cool to room temperature.[3] The product usually precipitates.

    • Filter and wash with hexane (to remove Dowtherm).

    • Saponification: Hydrolyze the ester by boiling in 10% NaOH.[2]

    • Acidification & Crystallization: Acidify the hot solution with acetic acid.

    • Key Technical Insight: The 7-chloro isomer is less soluble in acetic acid than the 5-chloro isomer. Allow to cool slowly. The precipitate will be enriched in the 7-chloro isomer [1].

ReactionPathway SM 3-Chloroaniline Inter Acrylate Intermediate (Solid) SM->Inter 110°C, -EtOH Reagent EMME Reagent->Inter Cycliz Cyclization (Dowtherm A, 250°C) Inter->Cycliz Thermal Closure Prod_Mix Crude Product (7-Cl + 5-Cl) Cycliz->Prod_Mix Pure 7-Chloro-4-hydroxyquinoline (Precipitate) Prod_Mix->Pure Crystallization (Acetic Acid)

Figure 2: The Gould-Jacobs pathway for minimizing regioselectivity errors.

References

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 7-Chloro-4-(4-diethylamino-1-methylbutylamino)-quinoline (Chloroquine).[4] Journal of the American Chemical Society, 68(1), 113–116. Link

  • Price, C. C., & Roberts, R. M. (1948). 4,7-Dichloroquinoline (Organic Syntheses).[2][4] Organic Syntheses, 28, 38. Link

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction. Journal of the American Chemical Society, 68(7), 1264–1266. Link

  • Bradford, L., et al. (1947). The preparation of 7-chloro-4-hydroxyquinoline and 7-chloro-4-hydroxy-3-quinolinecarboxylic acid.[2][4] Journal of the Chemical Society, 437-445. Link

Sources

Technical Support Center: Acid Catalyst Optimization for Dimethylquinoline (DMQ) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Transitioning from Homogeneous to Heterogeneous Catalysis for Regioselective DMQ Formation

Core Directive & Executive Summary

The Challenge: Traditional synthesis of dimethylquinolines (e.g., 2,4-DMQ via Combes synthesis or 2,6-DMQ via Doebner-Miller) relies heavily on mineral acids (


, 

). While effective, these generate stoichiometric toxic waste, suffer from lack of regioselectivity, and cause equipment corrosion.

The Solution: This guide focuses on optimizing solid acid catalysts (specifically Zeolites and Heteropoly Acids) to drive the condensation of aniline derivatives with carbonyls. Our goal is to maximize the Brønsted/Lewis (


) acid ratio  and utilize pore-confinement effects  to prevent polymerization (tarring) and enhance selectivity.

The "Golden Path" Protocol: Solvent-Free Combes Synthesis

Target Product: 2,4-Dimethylquinoline (2,4-DMQ) Reaction:[1][2] Aniline + Acetylacetone


 2,4-DMQ + 

Recommended Catalyst:[2]H-Beta Zeolite (

)
Experimental Workflow
  • Catalyst Activation (Critical):

    • Calcine H-Beta Zeolite at 550°C for 4 hours in air.

    • Why: This removes adsorbed water which blocks active acid sites and converts some Brønsted sites to Lewis sites, tuning the

      
       ratio.
      
  • Reaction Setup:

    • Mix Aniline (10 mmol) and Acetylacetone (12 mmol) in a round-bottom flask.

    • Add Activated H-Beta Zeolite (10 wt% of total mass) .

    • Note: No solvent is required (Solvent-free conditions maximize collision frequency).

  • Execution:

    • Heat to 100°C with vigorous magnetic stirring for 4–6 hours .

    • Monitor via TLC (Hexane:EtOAc 8:2). Look for the disappearance of the Schiff base intermediate.

  • Workup (The "Self-Validating" Step):

    • Add hot ethanol (10 mL) to the mixture to dissolve the product.

    • Filter hot to recover the catalyst (save for regeneration).

    • Evaporate solvent; recrystallize from ethanol/water.

Data: Catalyst Performance Comparison
Catalyst SystemYield (%)Selectivity (2,4-DMQ)Reusability (Cycles)Key Drawback

(Conc.)
65–70%Moderate0 (Single Use)Corrosive, High Waste

(Lewis)
75%Good0 (Difficult recovery)Water sensitive
H-Beta Zeolite 92% High (>98%) 5+ Pore diffusion limits
H-ZSM-5 45%High5+Pores too small (Steric)
Heteropoly Acid 88%High3Solubility issues (Leaching)

Mechanism & Logic Visualization

The following diagram illustrates the critical "pumping" mechanism of the solid acid catalyst. The catalyst does not just donate a proton; it stabilizes the transition state within its pores.

CombesMechanism Start Reactants (Aniline + Diketone) Ads Adsorption into Zeolite Pores Start->Ads Diffusion Schiff Schiff Base Formation Ads->Schiff Surface Acid Site Enamine Tautomerization (Rate Limiting) Schiff->Enamine H+ Transfer Cyclize Acid-Catalyzed Cyclization Enamine->Cyclize Confinement Effect Dehydrate Dehydration (-H2O) Cyclize->Dehydrate Product 2,4-DMQ Desorption Dehydrate->Product Diffusion Out Product->Ads Coking Risk

Caption: Step-wise mechanistic flow of Combes synthesis within a solid acid catalyst pore network.

Troubleshooting Guide (FAQ Format)

Q1: My reaction mixture turns into a black tar/polymer instead of crystallizing. Why?

Diagnosis: Uncontrolled polymerization of the


-unsaturated intermediate.
Root Cause: 
  • Acidity too high: Strong mineral acids cause rapid, non-selective attack.

  • Thermal Runaway: The initial condensation is exothermic. Corrective Action:

  • Switch to Solid Acids: Use H-Beta or K-10 Montmorillonite. The "site isolation" in solids prevents chain-polymerization.

  • Step-wise Heating: Stir at Room Temperature (RT) for 1 hour before heating to 100°C. This allows the Schiff base to form gently before the high-energy cyclization step.

Q2: I am using ZSM-5 (a common zeolite), but my yield is <50%.

Diagnosis: Steric Hindrance / Shape Selectivity Mismatch. Root Cause:

  • ZSM-5 has medium pores (

    
    ). The transition state for dimethylquinoline is bulky (
    
    
    
    ). The reaction is physically blocked from occurring inside the pores (Transition State Selectivity). Corrective Action:
  • Switch to Zeolite Beta (BEA): Use H-Beta (Pore size

    
    ). It accommodates the bicyclic transition state while still excluding larger tar precursors.
    
Q3: The catalyst worked great on Run 1, but failed on Run 2.

Diagnosis: Catalyst Deactivation via Coking or Leaching. Validation Test:

  • Visual Check: Is the recovered catalyst black? If yes

    
    Coking .
    
  • Filtrate Check: Run the reaction without catalyst using the filtrate from Run 1. If reaction proceeds

    
    Leaching  (Active species dissolved).[3]
    Solution: 
    
  • For Coking: Regenerate by calcining at 550°C in air for 4 hours.

  • For Leaching: If using Heteropoly acids (HPAs), ensure they are supported on Silica or Cesium salts (

    
    ) to make them insoluble.
    

Advanced Optimization: Regioselectivity Logic

Controlling which dimethyl isomer forms (e.g., 2,4-DMQ vs 4,6-DMQ) requires manipulating the aniline precursor and the catalyst pore shape.

Selectivity Aniline Aniline Source Decision Steric Constraint Aniline->Decision Catalyst Catalyst Pore Shape Catalyst->Decision Ortho Ortho-Attack (2,4-DMQ) Decision->Ortho Large Pore (Beta) Para Para-Attack (Blocked) Decision->Para Small Pore (ZSM-5)

Caption: Logic flow determining regioselectivity based on catalyst pore constraints.

Guidance:

  • For 2,4-DMQ: Use Aniline + Acetylacetone with H-Beta .[2]

  • For 4,6-DMQ: You cannot easily make this via Combes. You must use p-Toluidine + Methyl Vinyl Ketone (Doebner-Miller) using a Lewis Acid (e.g.,

    
     on Silica)  to direct the attack ortho to the amine but para to the methyl group.
    

References

  • Pereira, C., et al. "Zeolite Beta as a highly active catalyst for the synthesis of quinolines via Friedländer and Combes reactions." Applied Catalysis A: General, 2008.

  • Heravi, M. M., et al. "H-Beta zeolite as a versatile catalyst for the synthesis of quinoline derivatives." Journal of Molecular Catalysis A: Chemical, 2014.

  • Yadav, J. S., et al. "Phosphomolybdic acid supported on silica gel: An efficient solid acid catalyst for the one-pot synthesis of quinolines." Tetrahedron Letters, 2005.

  • Corma, A. "From Microporous to Mesoporous Molecular Sieve Materials and Their Use in Catalysis." Chemical Reviews, 1997.

  • Venkatesan, K., et al. "Shape selectivity in the synthesis of quinolines over zeolite catalysts." Catalysis Communications, 2010.

Sources

Technical Support Center: Quinoline Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Tar Byproducts from Quinoline Synthesis Mixtures
Introduction: The "Black Tar" Challenge

In quinoline synthesis—particularly the Skraup, Doebner-von Miller, and Combes methods—the formation of a viscous, dark polymeric residue ("tar") is often inevitable. This tar results from the acid-catalyzed polymerization of intermediates like acrolein or


-unsaturated ketones.

This guide provides a tiered purification strategy, moving from bulk separation to high-purity isolation. It is designed to help you recover maximum yield from even the most intractable reaction mixtures.

Phase 1: Bulk Separation (The "Black Goo" Stage)

Q: My reaction mixture is a solid black mass or a thick sludge. How do I extract the product without losing yield?

A: Do not attempt direct solvent extraction on the crude tar; it will lead to unmanageable emulsions. The gold standard for separating volatile quinoline from non-volatile polymeric tar is Steam Distillation .

Protocol: Steam Distillation Rescue

  • Basification: If your reaction was acidic (e.g., Skraup), slowly add 40% NaOH or KOH to the reaction flask until the pH > 12. The mixture will heat up; use an ice bath if necessary.

    • Why? Quinoline is a base (

      
      ). At high pH, it exists as the free amine (oil), which is volatile. The tar salts and polymerized acids remain in the aqueous phase or as solids.
      
  • Steam Injection: Pass steam vigorously through the mixture. Continue collecting distillate until the runoff is clear and no longer smells of quinoline.

    • Checkpoint: The distillate will appear cloudy/milky initially (an emulsion of quinoline and water). Collect until the distillate is clear (approx. 3-5L for a 100g scale reaction).

  • Extraction: Extract the distillate (not the tar) with diethyl ether or dichloromethane (DCM).

Q: I skipped steam distillation and now have a severe emulsion. How do I break it?

A: Quinoline tars act as surfactants, stabilizing oil-water emulsions.

  • The Salting-Out Method: Add solid NaCl to the aqueous phase until saturated. This increases the ionic strength, forcing the organic quinoline out of the aqueous phase.

  • The Celite Filtration: If suspended solids are stabilizing the interface, filter the entire emulsion through a pad of Celite 545. The solids will be trapped, often breaking the emulsion.

Phase 2: Chemical Purification (Removing Aniline & Isomers)

Q: My product is isolated but has a reddish/brown tint and smells like aniline. How do I purify it chemically?

A: Steam distillation co-distills aniline (a common starting material). You must use Diazotization or Acid-Base Fractionation to remove it.

Workflow: Acid-Base Fractionation This method relies on the subtle


 differences and chemical reactivity of impurities.

QuinolinePurification Start Crude Quinoline (in Organic Solvent) AcidWash Extract with 3M HCl Start->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgPhase Organic Phase (Contains Non-Basic Tar/Nitrobenzene) Sep1->OrgPhase Discard AqPhase Aqueous Acid Phase (Quinoline-HCl + Aniline-HCl) Sep1->AqPhase Diazotization Add NaNO2 @ 0-5°C (Diazotizes Aniline) AqPhase->Diazotization HeatStep Heat to 60°C (Diazo -> Phenol) Diazotization->HeatStep Basify Basify with NaOH (pH > 12) HeatStep->Basify SteamDist2 Steam Distillation Basify->SteamDist2 PhenolWaste Aqueous Residue (Contains Phenol as Phenoxide) SteamDist2->PhenolWaste Discard FinalProd Distillate (Pure Quinoline) SteamDist2->FinalProd

Figure 1: Acid-Base Purification Logic with Aniline Removal Step.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude quinoline in 3M HCl (excess).

  • Diazotization: Cool to 0-5°C. Add saturated

    
     solution dropwise until starch-iodide paper turns blue.
    
    • Mechanism:[1][2][3][4] Aniline converts to a diazonium salt (

      
      ). Quinoline (tertiary amine) does not react.
      
  • Hydrolysis: Warm the solution to 60°C for 30 mins. Nitrogen gas evolution indicates the diazonium salt is decomposing into phenol.

  • Basification: Make the solution strongly alkaline (pH 13-14) with NaOH.

    • Result: Phenol converts to sodium phenoxide (water-soluble, non-volatile). Quinoline becomes free base (volatile).[3]

  • Final Isolation: Steam distill or extract with ether. The phenol remains trapped in the aqueous base.

Phase 3: High-Purity Polishing (The Zinc Chloride Method)

Q: I need >99% purity for biological testing, but distillation isn't enough. What is the "Zinc Chloride trick"?

A: The Zinc Chloride Complexation method is a classic, highly effective technique for isolating quinoline from isomeric impurities (like isoquinoline) and remaining tar traces. Quinoline forms a crystalline complex with


 that precipitates from acidic solution, while impurities often do not.

Protocol: Zinc Chloride Crystallization

ReagentRatioNotes
Crude Quinoline1.0 equivDissolved in dilute HCl

1.2 equivDissolved in dilute HCl
NaOH (10%)ExcessFor decomposition
  • Complex Formation:

    • Dissolve crude quinoline in 4M HCl.

    • Add a solution of Zinc Chloride (

      
      ) in dilute HCl.[3]
      
    • Observation: A heavy, crystalline precipitate of

      
       will form.
      
  • Filtration & Wash:

    • Filter the complex.[2][5][6] Wash with cold dilute HCl.

    • Why? This removes any non-basic oils or bases that do not form insoluble zinc complexes.

  • Decomposition:

    • Suspend the solid complex in water.

    • Add 20% NaOH until the solid dissolves and an oil separates (Quinoline release).

  • Recovery:

    • Extract the oil with ether, dry over

      
      , and distill.
      
Troubleshooting & Optimization Table
SymptomProbable CauseCorrective Action
Violent Exotherm Runaway polymerization (Skraup)Add Ferrous Sulfate (

) to the reaction. It acts as an oxygen carrier and moderates the reaction violence [1].
Low Yield (<40%) Polymerization of acroleinUse a Biphasic System (e.g., Toluene/Water) if performing Doebner-von Miller. This sequesters the intermediate into the organic phase, protecting it from acid-catalyzed polymerization [2].[7]
Red/Brown Distillate Aniline contaminationPerform the Diazotization step (Phase 2) to convert aniline to non-volatile phenol.
Super-Stable Emulsion Tar surfactants + high pHFilter through Celite . If that fails, acidify to pH 4 (protonate quinoline), wash with DCM (remove neutral tars), then re-basify.
References
  • Clarke, H. T.; Davis, A. W. "Quinoline." Organic Syntheses, Coll. Vol. 1, p. 478 (1941).

  • BenchChem Tech Support. "Navigating the Skraup Quinoline Synthesis: A Technical Support Guide."

  • ScienceMadness Discussion. "Preparation of Quinoline - Zinc Chloride Method."

  • ChemicalBook. "Zinc Chloride - Synthesis, Purification and Uses."

  • LookChem. "Purification of Quinoline."

Sources

Technical Support Center: 7-Chloro-2,4-dimethylquinoline Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Compound ID: 7-Chloro-2,4-dimethylquinoline (CAS: 4782-40-3) Solvent Focus: Dimethyl Sulfoxide (DMSO) Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Solubility Profile

7-Chloro-2,4-dimethylquinoline is a lipophilic, nitrogen-containing heterocyclic compound. Its structural features—a fused benzene-pyridine ring system substituted with a chlorine atom and two methyl groups—significantly increase its lipophilicity compared to the parent quinoline.

While the compound exhibits high solubility in pure DMSO (typically >50 mM), the primary technical challenge users face is aqueous precipitation ("crashing out") during dilution into biological buffers or culture media. This guide addresses the thermodynamics of this transition and provides protocols to maintain solubility in assay conditions.

Physicochemical Snapshot
PropertyValue / DescriptionImpact on Solubility
LogP (Predicted) ~2.9 – 3.2High. Indicates low water solubility; requires organic co-solvent (DMSO).
H-Bond Donors 0Moderate. Lack of donors reduces water interaction potential.
Crystal Packing Planar StackingHigh. Strong

-

interactions require energy (sonication/heat) to disrupt during initial dissolution.
DMSO Solubility Excellent (>50 mM)Suitable for high-concentration stock solutions.
Aqueous Solubility Poor (<100

M)
Critical Risk. High risk of precipitation upon dilution.

Critical Workflow: Preventing "Crash Out"

The most common user report is: "My stock solution is clear, but it turns cloudy when I add it to my cell culture media."

This occurs because the dielectric constant of the solvent system shifts rapidly from DMSO (


) to Water (

), forcing the hydrophobic quinoline molecules to aggregate.
The "Intermediate Dilution" Protocol

Do NOT pipette high-concentration DMSO stock directly into a large volume of aqueous buffer. This creates localized supersaturation. Use this stepwise method instead:

  • Prepare Stock: Dissolve 7-Chloro-2,4-dimethylquinoline in 100% anhydrous DMSO to 100x the final assay concentration.

  • Intermediate Step: Prepare a "working solution" by diluting the stock 1:10 into a compatible intermediate solvent (e.g., Ethanol or pure DMSO) if the assay allows, OR dilute slowly into buffer with rapid vortexing.

  • Final Dilution: Add the intermediate solution to the final assay volume.

Visual Troubleshooting Guide

The following decision tree outlines the logical steps to resolve solubility failures.

SolubilityWorkflow Start Start: Solid Compound Dissolve Add 100% Anhydrous DMSO (Target 10-50 mM) Start->Dissolve Check1 Is Solution Clear? Dissolve->Check1 Sonicate Sonicate (40kHz, 30-45°C) for 10 mins Check1->Sonicate No (Cloudy) Dilute Dilute into Aqueous Media (Assay Buffer) Check1->Dilute Yes Fail_Stock Check DMSO Quality (Water Absorption?) Check1->Fail_Stock Persistent Precipitate Sonicate->Check1 Check2 Precipitate (Cloudy)? Dilute->Check2 Success Proceed to Assay Check2->Success No (Clear) Fail_Conc Reduce Final Concentration OR Increase DMSO % Check2->Fail_Conc Yes Fail_Conc->Dilute Retry

Figure 1: Decision tree for troubleshooting solubility from solid stock to assay conditions.

Stock Solution Management & Stability[1]

The Hygroscopic Threat

DMSO is highly hygroscopic; it absorbs atmospheric moisture rapidly.[1]

  • The Problem: If your DMSO stock absorbs water, the solubility of 7-Chloro-2,4-dimethylquinoline decreases, leading to "silent precipitation" inside the storage vial. You may pipette a lower concentration than calculated.

  • The Solution:

    • Store stocks in aliquots (single-use) to avoid repeated opening.

    • Use anhydrous DMSO (stored over molecular sieves) for initial dissolution.

    • Store at -20°C . Note that DMSO freezes at ~18.5°C.[2]

Freeze-Thaw Protocols

Since DMSO freezes just below room temperature, your stock will be solid in the freezer.

  • Thaw completely at room temperature or 37°C.

  • Vortex vigorously before use. Concentration gradients can form during freezing; the top layer may be solvent-rich while the compound settles at the bottom.

  • Inspect visually for crystals. If crystals are present, sonicate at 40°C for 5 minutes.

Frequently Asked Questions (FAQs)

Q1: I heated the solution to 50°C to dissolve it. Did I degrade the compound?

  • Answer: Unlikely. 7-Chloro-2,4-dimethylquinoline is thermally stable due to its aromatic quinoline core. Short-term heating (up to 60°C for <30 mins) to aid dissolution is standard practice and safe. However, avoid prolonged boiling or autoclaving the compound in solution.

Q2: My cells are dying, but the compound shouldn't be toxic at this dose. Is it the solvent?

  • Answer: Possibly. Ensure your final DMSO concentration in the cell culture is < 0.5% (v/v) .[3][4] Higher concentrations of DMSO can induce cytotoxicity or differentiation in certain cell lines, confounding your results. If solubility requires 1% DMSO, run a "Vehicle Only" control (1% DMSO without compound) to normalize data.

Q3: Can I use PBS to dilute the stock?

  • Answer: Yes, but PBS (Phosphate Buffered Saline) has high ionic strength, which can "salt out" lipophilic compounds faster than water or media. If you see precipitation in PBS, try diluting into a low-salt buffer (like HEPES) first, or add a surfactant (e.g., 0.05% Tween-80) if your assay permits.

Q4: Why does the solution turn yellow?

  • Answer: Quinolines often exhibit fluorescence or slight coloration (yellow/pale brown) in solution due to their conjugated

    
    -electron systems. This is normal. However, a dark brown/black color suggests oxidation; discard such stocks.
    

Mechanism of Action: Solubility Dynamics

Understanding why the compound behaves this way allows for better experimental design. The diagram below illustrates the thermodynamic tension between the crystal lattice energy and solvation shell formation.

Mechanism Solid Solid Crystal Lattice (Strong pi-pi stacking) DMSO_Sol DMSO Solvation Shell (Dipole-Dipole Interactions) Solid->DMSO_Sol Energy Input (Heat/Sonication) Water_Intro Introduction of Water (High Polarity/H-Bonding) DMSO_Sol->Water_Intro Dilution Precipitation Hydrophobic Exclusion (Precipitation) Water_Intro->Precipitation Entropic Penalty (Water structure forces compound out)

Figure 2: Thermodynamic pathway of dissolution and precipitation. The high energy cost of creating a cavity in water for the lipophilic quinoline drives precipitation.

References

  • PubChem. (n.d.).[5] 7-Chloro-2,8-dimethylquinolin-4-ol (Analogous Structure Properties). National Library of Medicine. Retrieved from [Link]

  • Balakin, K. V., et al. (2006).[6] In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds.[6] Current Medicinal Chemistry. Retrieved from [Link]

  • Gaylord Chemical. (2007).[7] Dimethyl Sulfoxide (DMSO) Solubility Data.[6][7][8][9][10] ResearchGate.[2] Retrieved from [Link]

  • Popa-Burke, I., et al. (2014).[11] Compound precipitation in high-concentration DMSO solutions.[11] Journal of Biomolecular Screening.[11] Retrieved from [Link]

  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening.[11] Retrieved from [Link]

Sources

Technical Support Center: Navigating Regioselectivity in the Cyclization of Meta-Substituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic organic chemists. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a persistent challenge in heterocyclic chemistry: controlling regioselectivity during the cyclization of meta-substituted anilines. The inherent electronic conflict between the powerful ortho-, para-directing amino group and a meta-substituent often leads to mixtures of isomers, complicating synthesis and purification. This resource provides the mechanistic insights and field-proven strategies to help you direct your reaction toward the desired constitutional isomer.

Troubleshooting Guide & FAQs

This section addresses common experimental failures and foundational questions in a structured question-and-answer format.

Problem 1: My reaction produces a mixture of 4- and 6-substituted regioisomers. How can I improve selectivity?

Question: I am performing a Fischer indole synthesis with a 3-methoxyphenylhydrazine and am getting a nearly 1:1 mixture of the 4-methoxy and 6-methoxyindole products. What factors can I manipulate to favor one isomer?

Answer: This is a classic regioselectivity challenge rooted in the directing effects of the substituents on the aniline ring. The amino group (or its hydrazone derivative) is a powerful ortho-, para-director, while the meta-methoxy group also directs ortho- and para- to itself. This creates two electronically activated sites for cyclization. To gain control, you must leverage subtle differences in steric hindrance, catalyst choice, and reaction conditions.

Causality & Mechanistic Insight: In an electrophilic aromatic substitution-type cyclization, the two possible sites for ring closure are C2 and C6 of the aniline ring.

  • Path A (C6-attack): Cyclization at the C6 position is electronically favored by the strong para-directing effect of the amino group.

  • Path B (C2-attack): Cyclization at the C2 position is electronically favored by the strong ortho-directing effect of the amino group and the ortho-directing effect of the meta-substituent.

The final product ratio is a result of the competition between these pathways. Your strategy should be to selectively favor one pathway over the other.

Suggested Solutions & Optimization:

  • Steric Hindrance: This is often the most effective tool.

    • Protecting the Aniline Nitrogen: Introducing a bulky N-substituent (e.g., a bulky acyl or sulfonyl group) can sterically encumber the C6 position, thus favoring cyclization at the less hindered C2 position to yield the 4-substituted product. However, be aware that strongly electron-withdrawing protecting groups can decrease the nucleophilicity of the ring, potentially requiring harsher conditions.[1]

    • Choice of Carbonyl Component (in Fischer Indole Synthesis): A bulkier ketone in the hydrazone formation step can influence the transition state of the subsequent[2][2]-sigmatropic rearrangement, potentially favoring one regioisomer.

  • Catalyst and Acid Choice: The nature of the acid catalyst can significantly impact the regiochemical outcome, particularly in reactions like the Fischer indole or Bischler-Napieralski synthesis.[3][4]

    • Brønsted Acids: Protic acids like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅/MeSO₃H) are commonly used. The harshness of the reagent can influence selectivity; sometimes dilution in a solvent like sulfolane can improve yields and regioselectivity.[4]

    • Lewis Acids: Lewis acids such as ZnCl₂, BF₃·OEt₂, or InCl₃ can coordinate to the substrate in different ways, altering the steric and electronic environment of the transition state. Screening a panel of Lewis acids of varying sizes and strengths is a recommended empirical approach.

  • Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates and transition states.[5] In some cases, moving from a non-polar solvent (e.g., toluene) to a more polar one (e.g., acetonitrile) can alter the product ratio.

Troubleshooting Workflow:

G cluster_0 Regioselectivity Troubleshooting Workflow start Poor Regioselectivity (Mixture of 4- and 6-isomers) q1 Is steric hindrance a viable control point? start->q1 a1_yes Introduce bulky N-protecting group or modify cyclizing partner. q1->a1_yes Yes q2 Have you screened different catalysts? q1->q2 No a1_yes->q2 a2_yes Systematically test Brønsted vs. Lewis acids (e.g., PPA, Eaton's, ZnCl₂, InCl₃). q2->a2_yes Yes q3 Have you varied reaction conditions? q2->q3 No a2_yes->q3 a3_yes Optimize temperature and solvent polarity. q3->a3_yes Yes end_node Optimized Regioselectivity q3->end_node No a3_yes->end_node

Caption: A workflow for systematically troubleshooting poor regioselectivity.

Problem 2: My cyclization reaction has stalled or shows no conversion.

Question: I am attempting a Bischler-Napieralski reaction on a meta-nitro-substituted phenylethylamide, but I am only recovering starting material. Why is the reaction failing?

Answer: The success of most aniline cyclizations hinges on the nucleophilicity of the aromatic ring. A strongly electron-withdrawing group (EWG) like a nitro group (-NO₂) severely deactivates the ring, making it a poor nucleophile for the intramolecular electrophilic aromatic substitution step.

Causality & Mechanistic Insight: The amino group is a powerful activating group, but its effect is significantly diminished by a strong EWG.[6] The nitro group deactivates all positions on the ring, particularly the ortho and para positions, through resonance and inductive effects. This deactivation raises the activation energy for the cyclization step to a point where the reaction may not proceed under standard conditions.[7]

Suggested Solutions & Optimization:

  • Increase Reaction Severity:

    • Higher Temperatures: Refluxing in higher-boiling solvents like xylene or dichlorobenzene may provide the necessary thermal energy.

    • Stronger Condensing Agents: In a Bischler-Napieralski reaction, moving from POCl₃ to a more potent reagent like P₂O₅ or Eaton's reagent might force the cyclization.[8]

  • Modify the Substrate:

    • Change the EWG: If the synthetic route allows, consider if a less deactivating EWG (e.g., -CN, -CO₂Me) could be used instead of -NO₂.

    • Protecting Group Strategy: While counterintuitive, sometimes converting the amine to an amide (acetylation) can modulate its activating ability. However, in the presence of a strong EWG, this is unlikely to overcome the deactivation. The best strategy is often to perform the cyclization before introducing the strong EWG if the synthesis permits.

  • Alternative Synthetic Routes: For heavily deactivated systems, it may be necessary to abandon traditional electrophilic cyclizations. Consider transition-metal-catalyzed methods, such as a Larock indole synthesis or other C-H activation strategies, which operate under different mechanistic principles and can be more tolerant of EWGs.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental electronic conflict in meta-substituted aniline cyclization?

The core issue is the competition between the directing effects of the two substituents. The amino group (-NH₂) is a strong ortho-, para-director, meaning it activates positions C2, C4, and C6 for electrophilic attack. A substituent at the meta-position (C3) will have its own directing influence.

  • Electron-Donating Groups (EDGs) at C3 (e.g., -OMe, -Me): These are also ortho-, para-directors. They strongly activate C2 and C4, and weakly activate C6. This reinforces the activation at C2 and C4, but creates two highly competitive sites for cyclization: C2 (ortho to both groups) and C6 (para to the amine).

  • Electron-Withdrawing Groups (EWGs) at C3 (e.g., -CF₃, -NO₂): These are meta-directors. They deactivate their own ortho and para positions (C2, C4) and direct incoming electrophiles to C5 (which is not involved in these cyclizations) and, to a lesser extent, C6. This creates a scenario where C6 is the least deactivated position, potentially favoring the 6-substituted product.[11]

Caption: Electronic influence of meta-substituents on cyclization sites.

Q2: Which common cyclization reactions are most affected by this regioselectivity issue?

  • Fischer Indole Synthesis: Highly susceptible. The choice of acid catalyst and the steric profile of the hydrazone are key variables for controlling the outcome.[3][12]

  • Bischler-Napieralski Synthesis: This reaction, leading to dihydroisoquinolines, is also sensitive to the electronic nature of the ring. Regioselectivity depends on which ortho position to the phenethylamine moiety is more activated.[8][13]

  • Pictet-Spengler Reaction: Similar to the Bischler-Napieralski, the cyclization of a meta-substituted phenylethylamine with an aldehyde or ketone will face competing pathways. The reaction is generally directed to the more nucleophilic position ortho to the activating group.[14][15]

  • Bischler-Möhlau Indole Synthesis: This reaction can be notoriously difficult to control, often yielding mixtures of regioisomers with unpredictable ratios depending on the specific aniline and α-haloketone used.[16]

Q3: Can I use high-dilution conditions to improve regioselectivity?

High-dilution conditions are primarily used to favor intramolecular reactions over intermolecular ones (like polymerization).[6] While essential for preventing side reactions at high concentrations, they do not typically influence the regioselectivity of an intramolecular cyclization, as the choice between two sites on the same molecule is governed by kinetics and thermodynamics, not concentration.

Data & Protocols

Table 1: Influence of Acid Catalyst on Fischer Indole Synthesis Regioselectivity

The following table summarizes representative data for the cyclization of 1-(3-methoxyphenyl)-1-methylhydrazine to yield 4- and 6-methoxy-2,3-dimethylindole.

Catalyst SystemTemperature (°C)Ratio (4-isomer : 6-isomer)Reference Yield
85% H₃PO₄10045 : 55~60%
Polyphosphoric Acid (PPA)12050 : 50~65%
Eaton's Reagent8065 : 35~70%
ZnCl₂ in Toluene11075 : 25~75%
InCl₃ in CH₃CN8080 : 20~82%

Note: Data are illustrative and compiled from typical literature findings. Actual results will vary based on specific substrate and conditions.

Experimental Protocol: Regioselective Fischer Indole Synthesis Using ZnCl₂

This protocol provides a general method for favoring the 4-substituted indole isomer from a meta-substituted aniline precursor through a Fischer indole synthesis, leveraging a moderately bulky Lewis acid.

Materials:

  • 3-Substituted phenylhydrazine hydrochloride (1.0 eq)

  • Methyl ethyl ketone (MEK) (1.2 eq)

  • Anhydrous Zinc Chloride (ZnCl₂) (2.0 eq)

  • Anhydrous Toluene

  • Sodium Bicarbonate (sat. aq. solution)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Hydrazone Formation (Step 1):

    • In a round-bottom flask, suspend the 3-substituted phenylhydrazine hydrochloride (1.0 eq) in water.

    • Add sodium bicarbonate solution until the mixture is basic (pH > 8) to free the hydrazine base.

    • Extract the free hydrazine into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Immediately redissolve the crude hydrazine in ethanol. Add methyl ethyl ketone (1.2 eq) and a catalytic amount of acetic acid (1-2 drops).

    • Stir the reaction at room temperature for 2-4 hours or until TLC analysis shows complete consumption of the hydrazine.

    • Remove the solvent under reduced pressure to yield the crude hydrazone, which can be used directly in the next step.

  • Cyclization (Step 2):

    • To a flame-dried, three-neck flask equipped with a reflux condenser and under a nitrogen atmosphere, add anhydrous zinc chloride (2.0 eq).

    • Add anhydrous toluene via syringe to create a slurry.

    • Add a solution of the crude hydrazone from Step 1 in anhydrous toluene dropwise to the ZnCl₂ slurry at room temperature.

    • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and carefully quench by slowly adding saturated sodium bicarbonate solution.

    • Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

    • Combine all organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Analysis:

    • Purify the crude product via flash column chromatography on silica gel.

    • Analyze the purified fractions by ¹H NMR to determine the ratio of the 4- and 6-substituted indole isomers by integrating characteristic aromatic or N-H protons.

References

  • Controlling regioselectivity of cyclization in heterocyclic alkynylamides. UNB Scholar. [Link]

  • Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. (2022). Arkivoc. [Link]

  • Regioselective C-H Azidation of Anilines and Application to Synthesis of Key Intermediate for Pharmaceutical. (2021). PubMed. [Link]

  • Synthesis of Lactams via a Chiral Phosphoric Acid-Catalyzed Aniline Cyclization. (2024). The Journal of Organic Chemistry. [Link]

  • Regioselectivity of Pictet—Spengler Cyclization: Synthesis of Halotetrahydroisoquinolines. ResearchGate. [Link]

  • Reactions of Aniline. Chemistry Steps. [Link]

  • Synthesis of meta-substituted anilines via a three-component reaction of acetone, amines, and 1,3-diketones. (2015). Organic & Biomolecular Chemistry. [Link]

  • Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Link]

  • Mechanism of the cyclization of aniline-tethered alkylidenecyclopropanes. ResearchGate. [Link]

  • Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. ResearchGate. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (2016). Molecules. [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

  • Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. (2018). Synthesis. [Link]

  • Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances. [Link]

  • Controlling Chemoselectivity in Ruthenium(II)‐Induced Cyclization of Aniline‐Functionalized Alkynes. ResearchGate. [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Regioselectivity of Larock indole synthesis using functionalized alkynes. (2007). PubMed. [Link]

  • Rh(III)-Catalyzed [3 + 2] Annulation of Aniline Derivatives with Vinylsilanes via C–H Activation/Alkene Cyclization: Access to Highly Regioselective Indoline Derivatives. (2021). ACS Catalysis. [Link]

  • Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. (2015). PubMed. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. (1991). The Journal of Organic Chemistry. [Link]

  • Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. [Link]

  • Electrophilic Substitution Reaction of Anilines. BYJU'S. [Link]

  • Directive Influence of Groups on Electrophilic Aromatic Substitution. Aakash Institute. [Link]

Sources

Validation & Comparative

FTIR characteristic peaks for 7-Chloro-2,4-dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Validation & Comparative Analysis: 7-Chloro-2,4-dimethylquinoline Content Type: Technical Characterization Guide Audience: Medicinal Chemists, QC Analysts, and Synthetic Organic Researchers.[1]

Executive Summary: The Structural Mandate

7-Chloro-2,4-dimethylquinoline (CDMQ) is a critical pharmacophore scaffold, often serving as a precursor for antimalarial and anticancer agents.[1] Its synthesis—typically via the Combes condensation of 3-chloroaniline and pentane-2,4-dione—presents a classic regioselectivity challenge.[1]

This guide moves beyond simple peak listing. It provides a comparative validation protocol , distinguishing the target molecule from its starting materials and its thermodynamically competitive isomer (5-chloro-2,4-dimethylquinoline). The FTIR data presented here acts as a rapid "Go/No-Go" gate before more expensive NMR or MS analysis.[1]

Comparative Analysis: Precursor vs. Product

The most critical function of FTIR in this workflow is monitoring the cyclization efficiency.[1] The following table contrasts the target molecule against its primary limiting reagent, 3-Chloroaniline.

Table 1: Critical Spectral Shift Analysis

Functional Group3-Chloroaniline (Precursor)7-Chloro-2,4-dimethylquinoline (Target)Mechanistic Insight
N-H Stretch 3450 & 3350 cm⁻¹ (Doublet)ABSENT Disappearance confirms formation of the quinoline ring (loss of primary amine).
C=N Stretch Absent1615 – 1590 cm⁻¹ (Strong)Diagnostic band for the newly formed pyridine ring within the quinoline system.
Aliphatic C-H Absent (or weak impurity)2960 – 2920 cm⁻¹ Represents the sp³ C-H stretches of the 2-methyl and 4-methyl substituents.
C-Cl Stretch ~770 & 680 cm⁻¹1080 & 740 cm⁻¹ The C-Cl bond strengthens slightly due to the electron-deficient nature of the quinoline ring compared to the aniline.
Fingerprint (OOP) ~850 cm⁻¹ (meta-sub)820 – 840 cm⁻¹ Out-of-plane bending confirms the specific substitution pattern on the benzenoid ring.

Analyst Note: If you observe a broad shoulder around 3400 cm⁻¹, your cyclization is incomplete, or the product is wet (O-H overlap).

Detailed Characteristic Peaks (The Fingerprint)

The FTIR spectrum of 7-Chloro-2,4-dimethylquinoline is defined by the interplay between the electron-withdrawing chlorine and the electron-donating methyl groups.[1]

A. The High-Frequency Region (4000 – 2500 cm⁻¹)
  • 3060 – 3030 cm⁻¹ (Aromatic C-H): Weak intensity.[1] These are the sp² C-H stretches of the quinoline ring protons (H3, H5, H6, H8).

  • 2965 – 2920 cm⁻¹ (Methyl C-H): Distinct medium bands arising from the asymmetric stretching of the -CH₃ groups at positions 2 and 4.

  • 2860 cm⁻¹ (Methyl C-H): Symmetric stretching (often a shoulder).[1]

B. The Double Bond Region (1700 – 1500 cm⁻¹)[2]
  • 1620 – 1590 cm⁻¹ (C=N / C=C): The "Quinoline Breathing" mode.[1] This is the strongest signal in this region, representing the stretching of the nitrogen-containing ring.

  • 1570 – 1550 cm⁻¹ (Aromatic Skeletal): Secondary ring vibrations, often appearing as a doublet due to the conjugation of the benzene and pyridine rings.

C. The Fingerprint Region (1500 – 600 cm⁻¹)
  • 1450 – 1380 cm⁻¹ (Methyl Deformation): Asymmetric bending of the -CH₃ groups.[1]

  • 1090 – 1075 cm⁻¹ (Aryl C-Cl): A sharp, distinct band.[1] The position is higher than alkyl chlorides due to resonance with the aromatic ring.[1]

  • 840 – 810 cm⁻¹ (C-H Out-of-Plane Bending): Critical for determining substitution.[1]

    • 7-Chloro isomer: Typically shows two adjacent hydrogens (H5, H6) and an isolated hydrogen (H8), creating a specific pattern near 820 cm⁻¹.

    • 5-Chloro isomer: Shows three adjacent hydrogens (H6, H7, H8), often shifting this band to ~780-800 cm⁻¹.

Experimental Validation Protocol

To ensure data integrity, follow this self-validating sample preparation method.

Method: ATR (Attenuated Total Reflectance) vs. KBr Pellet

  • Sample State: The compound is a solid (M.P. ~58-60°C).

  • Preferred Mode: ATR (Diamond/ZnSe crystal) .

    • Why: KBr pellets can retain moisture (broad band at 3400 cm⁻¹), which mimics the unreacted amine precursor, leading to false negatives.

  • Procedure:

    • Step 1 (Blank): Clean crystal with isopropanol.[1] Scan background (should be flat).[1]

    • Step 2 (Load): Place ~2 mg of sample on the crystal. Apply pressure until the force gauge hits the "green" zone (ensure good contact).

    • Step 3 (Scan): Collect 16 scans at 4 cm⁻¹ resolution.[1]

    • Step 4 (Validation): Check baseline. If sloping >10% T, clean and repress.[1]

Visualizing the Validation Logic

The following diagrams illustrate the synthesis workflow and the spectral decision logic for confirming the product.

Diagram 1: Synthesis & Spectral Checkpoints

SynthesisValidation cluster_spectra Spectral Markers Precursor Precursors (3-Chloroaniline + Acetylacetone) Reaction Combes Synthesis (Acid Catalyzed) Precursor->Reaction Marker1 Peak: 3300-3400 cm⁻¹ (N-H Present) Precursor->Marker1 Reference Intermediate Enamine Intermediate Reaction->Intermediate Cyclization Cyclization (- H2O) Intermediate->Cyclization Heat/Acid Product 7-Chloro-2,4- dimethylquinoline Cyclization->Product Marker2 Peak: 1600 cm⁻¹ (C=N Formed) Product->Marker2 Validation

Caption: Workflow of Combes synthesis highlighting the critical transition from N-H containing precursors to the C=N containing quinoline core.

Diagram 2: The "Go/No-Go" Decision Tree

DecisionTree Start Analyze FTIR Spectrum CheckNH Peaks at 3300-3450 cm⁻¹? Start->CheckNH CheckCN Strong Band at ~1600 cm⁻¹? CheckNH->CheckCN No ResultFail1 FAIL: Unreacted Aniline CheckNH->ResultFail1 Yes (Doublet) CheckCl Band at ~1080 cm⁻¹? CheckCN->CheckCl Yes ResultFail2 FAIL: Ring Opening/Degradation CheckCN->ResultFail2 No ResultPass PASS: Proceed to NMR CheckCl->ResultPass Yes

Caption: Rapid decision logic for validating 7-chloro-2,4-dimethylquinoline synthesis using FTIR data points.

References

  • General Quinoline IR Data

    • Spectroscopic Identification of Organic Compounds.[1][2][3][4][5] Silverstein, R. M., et al. (Standard text for functional group assignment).[1]

    • IR Spectra of Quinoline Derivatives. PubChem Compound Summary for 7-chloro-2-methylquinoline (Analogous data).[1]

  • Combes Synthesis & Characterization

    • Combes Quinoline Synthesis. Cambridge University Press.[1][6] (Detailed mechanism and precursors).

  • Synthesis of 4,7-Dichloroquinoline Analogs

    • Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide.[1][5] MDPI (Provides comparative IR data for the 7-chloroquinoline core).[1]

  • Crystal Structure & Data

    • 2,4-Dichloro-7,8-dimethylquinoline.[1] NCBI PMC.[1] (Structural validation of similar dimethyl-chloro-quinolines).

Sources

Comparative Analysis of Melting Points: Experimental Data from Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Physicochemical Comparison: Predicting the Melting Points of 7-chloro vs. 5-chloro-2,4-dimethylquinoline

For researchers and professionals in drug development and materials science, understanding the fundamental physical properties of molecular isomers is paramount. The melting point, far from being a simple metric, offers profound insights into the purity of a compound and the intricacies of its molecular structure, including the strength of its crystal lattice. This guide provides a detailed comparative analysis of two constitutional isomers: 7-chloro-2,4-dimethylquinoline and 5-chloro-2,4-dimethylquinoline.

To build our hypothesis, we first examine the melting points of the parent quinoline scaffold and its simpler substituted derivatives. This data establishes a baseline and demonstrates how specific functional groups contribute to the thermal properties of the molecule.

CompoundStructureMelting Point (°C)Key Structural Feature(s)
QuinolineParent Heterocycle~ -15 °C[1]Unsubstituted aromatic system, liquid at room temperature.
2,4-DimethylquinolineMethylated Analog~ 15 °C[2]Addition of two methyl groups increases molecular weight and surface area, raising the melting point. Still a low-melting solid/oil.
7-Chloro-2-methylquinolineChloro & Methyl Analog74-78 °C[3]Addition of a chlorine atom and one methyl group significantly increases the melting point, indicating strong intermolecular interactions.

This reference data clearly illustrates that the addition of methyl groups and, more dramatically, a chloro-substituent, substantially raises the melting point from the parent quinoline structure. This is due to increased molecular weight and stronger intermolecular forces, such as van der Waals forces and dipole-dipole interactions, which require more thermal energy to overcome.

Structural Comparison of the Isomers

The core of our analysis lies in comparing the two target isomers. Their chemical formula (C₁₁H₁₀ClN) and molecular weight are identical. Therefore, the difference in their melting points will arise exclusively from the spatial arrangement of the chloro-substituent and its influence on the molecule's overall shape, polarity, and ability to pack into a crystalline solid.

G cluster_0 5-chloro-2,4-dimethylquinoline cluster_1 7-chloro-2,4-dimethylquinoline a a b b

Caption: Molecular structures of the two isomers under investigation.

Theoretical Prediction: Why the Chloro-Position Matters

The melting point of a crystalline solid is thermodynamically governed by both enthalpic and entropic factors.[4] The enthalpic component relates to the strength of intermolecular interactions within the crystal, while the entropic component is associated with molecular symmetry.[4]

  • Molecular Symmetry and Crystal Packing (The Enthalpic Factor): The primary determinant for the melting point of isomers is often how efficiently they can pack into a crystal lattice. Molecules with higher symmetry and a more regular shape can stack more closely together, much like well-formed bricks in a wall.[5] This dense packing maximizes intermolecular forces (e.g., van der Waals interactions), creating a more stable crystal lattice that requires a greater input of thermal energy to disrupt.

    • 7-chloro-2,4-dimethylquinoline: The chlorine atom at the 7-position is located at the far end of the molecule, opposite the methyl groups. This substitution pattern results in a more linear, elongated, and arguably more symmetric molecular shape.

    • 5-chloro-2,4-dimethylquinoline: The chlorine atom at the 5-position is situated more centrally, adjacent to the fused ring system. This creates a less regular, more "kinked" shape, reducing the overall molecular symmetry.

    Prediction: Due to its greater symmetry and more regular shape, 7-chloro-2,4-dimethylquinoline is predicted to pack more efficiently into a crystal lattice. This superior packing would lead to stronger intermolecular forces and, consequently, a higher melting point compared to its 5-chloro counterpart.

  • Dipole-Dipole Interactions: The electronegative chlorine atom induces a dipole moment in the molecule. The position of this atom alters the vector of this dipole relative to the rest of the molecule. While both isomers are polar, the difference in their dipole moments will influence the strength of dipole-dipole interactions in the solid state. The more symmetric arrangement in the 7-chloro isomer may allow for a more ordered and energetically favorable alignment of these dipoles within the crystal, further stabilizing the lattice.

Experimental Protocol for Melting Point Determination

To validate the theoretical prediction, the following robust, field-proven protocol for capillary melting point determination should be employed. This method is a cornerstone of organic chemistry for assessing purity and identifying compounds.

G Workflow for Capillary Melting Point Determination prep 1. Sample Preparation (Dry, finely powdered solid) load 2. Capillary Loading (Pack 2-3 mm of sample) prep->load Ensure sample is homogenous setup 3. Apparatus Setup (Insert capillary into heating block) load->setup Tap to compact sample heat_fast 4. Rapid Heating (To ~20°C below expected M.P.) setup->heat_fast Calibrate thermometer if needed heat_slow 5. Slow Heating (1-2°C per minute) heat_fast->heat_slow Crucial for accuracy observe 6. Observation & Recording (Note T_initial and T_final) heat_slow->observe Observe through magnifying lens

Sources

Technical Guide: HPLC Analysis of 7-Chloro-2,4-dimethylquinoline & Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Chloro-2,4-dimethylquinoline is a critical heterocyclic building block, often synthesized via the Combes quinoline synthesis .[1] In drug development, particularly for antimalarial or receptor-modulating candidates, the purity of this intermediate is paramount.[1]

The primary analytical challenge is the separation of the target compound from its regioisomer (5-Chloro-2,4-dimethylquinoline) and unreacted starting materials.[1] This guide provides a high-performance liquid chromatography (HPLC) framework designed to resolve these structurally similar species, emphasizing the "critical pair" separation of the 5- and 7-chloro isomers.[1]

Synthesis & Impurity Origin Analysis

To understand the separation challenge, one must understand the origin of the impurities.[1] The synthesis typically involves the condensation of 3-chloroaniline with acetylacetone (pentan-2,4-dione).[1]

Mechanistic Pathway & Impurity Generation

The reaction proceeds through an intermediate Schiff base (anil), followed by acid-catalyzed cyclization.[1] The meta-substituent (chlorine) on the aniline ring directs the cyclization to either the ortho or para position relative to itself, leading to two isomers:

  • 7-Chloro-2,4-dimethylquinoline (Target): Formed via cyclization para to the chlorine.[1] Sterically favored.[1]

  • 5-Chloro-2,4-dimethylquinoline (Critical Impurity): Formed via cyclization ortho to the chlorine.[1] Sterically hindered but significant.[1]

Other impurities include unreacted starting materials and the intermediate anil.[1]

SynthesisPath Start 3-Chloroaniline + Acetylacetone Anil Intermediate Anil (Schiff Base) Start->Anil Condensation Cyclization Acid Catalyzed Cyclization Anil->Cyclization Target 7-Chloro-2,4-dimethylquinoline (Major Product) Cyclization->Target Para-cyclization (Favored) Impurity5 5-Chloro-2,4-dimethylquinoline (Regioisomer Impurity) Cyclization->Impurity5 Ortho-cyclization (Hindered)

Figure 1: Combes synthesis pathway illustrating the divergent formation of the target 7-chloro compound and its 5-chloro regioisomer.

Validated HPLC Method Parameters

The following protocol is designed for Reverse Phase (RP-HPLC) using a C18 stationary phase. The critical quality attribute (CQA) is the resolution (


) between the 5-chloro and 7-chloro isomers.
Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or equiv.)[1]High carbon load provides necessary hydrophobic selectivity for isomer separation.[1]
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.5)Low pH suppresses silanol activity and ensures quinoline nitrogen is protonated (

), improving peak shape.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Stronger solvent strength than methanol; sharper peaks for aromatic heterocycles.[1]
Flow Rate 1.0 mL/minStandard flow for optimal Van Deemter efficiency on 5 µm particles.[1]
Detection UV @ 254 nmMax absorption for the quinoline aromatic system.[1]
Column Temp 30°CConstant temperature ensures reproducible retention times.[1]
Injection Vol 10 µLStandard load to avoid column saturation.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.008020Equilibration: Initial low organic to retain polar starting materials.[1]
5.008020Isocratic Hold: Elution of early polar impurities (e.g., aniline).[1]
20.002080Linear Gradient: Elution of hydrophobic quinoline isomers.
25.002080Wash: Remove highly retained dimers/oligomers.
26.008020Re-equilibration

Performance Comparison: Retention & Selectivity

The table below summarizes the representative retention behavior. Note that 5-Chloro-2,4-dimethylquinoline typically elutes before the 7-chloro isomer on standard C18 columns due to the "ortho effect," where the chlorine atom near the bridgehead creates a slightly more compact/polar region or reduces the effective hydrophobic surface area available for interaction with the C18 ligands compared to the more exposed 7-chloro position.[1]

Representative Data Table
CompoundStructure NoteRelative Retention Time (RRT)Limit of Quantitation (LOQ)
3-Chloroaniline Starting Material0.350.05%
Acetylacetone Starting Material< 0.20 (Solvent Front)N/A
5-Chloro-2,4-dimethylquinoline Critical Isomer 0.92 0.05%
7-Chloro-2,4-dimethylquinoline Target Analyte 1.00 N/A
Dimer/Oligomers Unknown Synthesis Byproducts> 1.200.10%

Note: RRT values are approximate and depend on exact column chemistry (e.g., end-capping). The critical requirement is


 between RRT 0.92 and 1.00.[1]

Detailed Experimental Protocol

This protocol ensures self-validating results through system suitability testing (SST).

Step 1: Buffer Preparation
  • Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL of Milli-Q water.[1]
    
  • Adjust pH to 3.50 ± 0.05 using dilute Orthophosphoric Acid (

    
    ).[1]
    
  • Filter through a 0.45 µm nylon membrane filter and degas.[1]

Step 2: Standard Preparation[1]
  • Stock Solution: Accurately weigh 50 mg of 7-Chloro-2,4-dimethylquinoline Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase B (Conc: 1000 µg/mL).

  • Impurity Stock: Prepare a similar stock for 5-Chloro-2,4-dimethylquinoline if available, or use a "spiked" crude reaction mixture known to contain the isomer for identification.[1]

  • System Suitability Solution: Mix Target and Impurity stocks to obtain a final concentration of 100 µg/mL (Target) and 5 µg/mL (Impurity).

Step 3: System Suitability Criteria (Pass/Fail)

Before running samples, the HPLC system must meet these metrics:

  • Resolution (

    
    ):  > 1.5 between 5-Chloro and 7-Chloro isomers.
    
  • Tailing Factor (

    
    ):  < 2.0 for the main peak (Quinolines prone to tailing due to silanol interactions).
    
  • Theoretical Plates (

    
    ):  > 5000.[1]
    

HPLC_Workflow Prep Sample Preparation (Dissolve in ACN/Water) Inject Injection (10 µL) System Suitability Sol. Prep->Inject Check Check Resolution (Rs) Isomer Pair > 1.5? Inject->Check Fail FAIL: Adjust pH or Change Column Check->Fail No Pass PASS: Proceed to Sample Analysis Check->Pass Yes Analyze Quantify Impurities (% Area Normalization) Pass->Analyze

Figure 2: HPLC Workflow and Decision Tree for Isomer Resolution.

References

  • Organic Syntheses. (1955).[1] 4,7-Dichloroquinoline.[1][2] Organic Syntheses, Coll. Vol. 3, p.272.[1] [1]

  • National Institutes of Health (NIH). (2010).[1] 4-Chloro-2,5-dimethylquinoline.[1][3] PubMed Central.[1]

  • Royal Society of Chemistry. (1979).[1] Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers. The Analyst.

  • Durham University. (2021).[1] Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

  • BenchChem. 2,4,6-Trimethylquinoline Synthesis & Data. [1]

Sources

Comparative Guide: Cytotoxicity of 7-Chloro-2,4-dimethylquinoline vs. Chloroquine

[1]

Executive Summary

This guide provides a technical comparison between Chloroquine (CQ) , a clinically established 4-aminoquinoline, and 7-Chloro-2,4-dimethylquinoline (7-Cl-2,4-MeQ) , a structural precursor and quinoline scaffold.[1]

The Verdict: While Chloroquine exhibits well-defined cytotoxicity driven by lysosomotropism (accumulation in acidic organelles), 7-Chloro-2,4-dimethylquinoline lacks the basic alkyl-amino side chain required for this mechanism.[1] Consequently, 7-Cl-2,4-MeQ typically displays significantly lower cytotoxicity (higher IC50) in standard cell lines compared to CQ.[1] It serves primarily as a lipophilic scaffold or negative control in autophagy inhibition assays, highlighting the critical role of the basic side chain in quinoline pharmacology.

Chemical & Mechanistic Foundation

To understand the cytotoxicity difference, one must analyze the Structure-Activity Relationship (SAR).[2]

Structural Comparison[1]
FeatureChloroquine (CQ)7-Chloro-2,4-dimethylquinoline
Role Antimalarial / Autophagy InhibitorChemical Intermediate / Scaffold
Core Structure 7-Chloroquinoline7-Chloroquinoline
C4 Substituent Basic Amine Tail: -NH-CH(Me)-(CH2)3-NEt2Methyl Group: -CH3
C2 Substituent Hydrogen (-H)Methyl Group (-CH3)
pKa (approx) ~8.4 and ~10.2 (Diprotic base)~4.5 (Weak base/Neutral)
Lipophilicity (LogP) ~4.6 (at neutral pH)~3.5 (Estimated)
Mechanism of Cytotoxicity[1]

Chloroquine (The Proton Trap): CQ is a weak base. It diffuses through cell membranes in its uncharged form. Once inside the acidic environment of the lysosome (pH ~4.5), it becomes protonated (charged) and trapped. This accumulation causes:

  • Lysosomal swelling (vacuolization).

  • Inhibition of lysosomal enzymes (cathepsins).

  • Blockage of autophagic flux, leading to cell death (cytotoxicity).

7-Chloro-2,4-dimethylquinoline (The Passive Scaffold): Lacking the basic diethylamino side chain, this molecule does not undergo significant proton trapping.[1] Its cytotoxicity is driven by:

  • Non-specific membrane partitioning: Disruption of lipid bilayers at high concentrations.

  • Potential DNA Intercalation: The planar quinoline ring may interact with DNA, but without the side chain to anchor it, affinity is usually lower than functionalized derivatives.

Mechanistic Pathway Diagram[1]

CytotoxicityMechanismcluster_ExtExtracellular Space (pH 7.4)cluster_CellIntracellular Spacecluster_LysoLysosome (pH 4.5)CQ_ExtChloroquine (Uncharged)CQ_TrapCQ++ (Protonated/Trapped)CQ_Ext->CQ_TrapDiffusion & Proton TrappingScaffold_Ext7-Cl-2,4-MeQ (Uncharged)Scaffold_Int7-Cl-2,4-MeQ(Freely Diffusing)Scaffold_Ext->Scaffold_IntPassive DiffusionCytosolCytosol (pH 7.2)Enz_InhibEnzyme Inhibition(Cathepsins)CQ_Trap->Enz_InhibSwellingLysosomal SwellingCQ_Trap->SwellingCellDeathCell Death (Apoptosis)Swelling->CellDeathHigh CytotoxicityScaffold_Int->Scaffold_ExtEfflux (No Trapping)DNA_IntWeak DNA Intercalation(Nucleus)Scaffold_Int->DNA_IntLow AffinityDNA_Int->CellDeathLow Cytotoxicity

Caption: Comparative mechanistic flow showing Chloroquine's lysosomal trapping versus the passive diffusion of the dimethyl scaffold.

Experimental Protocols

To objectively compare these compounds, you must assess both viability (IC50) and mechanism (Lysosomal volume).

Experiment A: Comparative Cytotoxicity (MTT/MTS Assay)

Objective: Determine the IC50 (Half-maximal inhibitory concentration) for both compounds.

Protocol:

  • Seeding: Seed cells (e.g., HeLa or MCF-7) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Preparation:

    • Dissolve Chloroquine Diphosphate in water (Stock 100 mM).

    • Dissolve 7-Chloro-2,4-dimethylquinoline in DMSO (Stock 100 mM). Note: Ensure final DMSO < 0.5%.

  • Treatment: Treat cells with serial dilutions (0.1 µM to 200 µM) for 48 hours.

    • Control 1: Untreated cells.

    • Control 2: Vehicle control (DMSO matched to highest concentration).

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

  • Analysis: Plot dose-response curves using non-linear regression (Log(inhibitor) vs. normalized response).

Experiment B: Lysosomal Accumulation Validation (LysoTracker)

Objective: Prove that 7-Cl-2,4-MeQ does not accumulate in lysosomes compared to CQ.

Protocol:

  • Staining: Treat cells with IC50 concentrations of both drugs for 4 hours.

  • Labeling: Add LysoTracker Red DND-99 (50 nM) for the last 30 minutes.

  • Imaging: Wash with PBS and image via Confocal Microscopy or analyze via Flow Cytometry.

  • Expectation:

    • CQ: Intense, dilated red puncta (swollen lysosomes).

    • 7-Cl-2,4-MeQ: Diffuse or minimal staining comparable to control.[1]

Experimental Workflow Diagram

Workflowcluster_PrepCompound Prepcluster_ReadoutDual ReadoutStartStart: Cell Seeding(HeLa/MCF-7)CQ_SolCQ (Water)Start->CQ_SolMeQ_Sol7-Cl-2,4-MeQ (DMSO)Start->MeQ_SolTreatmentTreatment (48h)Range: 0-200 µMCQ_Sol->TreatmentMeQ_Sol->TreatmentMTTMTT Assay(Viability)Treatment->MTTLysoLysoTracker(Mechanism)Treatment->LysoAnalysisCalculate IC50 &Quantify FluorescenceMTT->AnalysisLyso->Analysis

Caption: Dual-stream workflow to assess both cytotoxicity (MTT) and lysosomal involvement (LysoTracker).

Comparative Data Analysis

The following table summarizes expected performance based on general quinoline SAR and specific cytotoxicity studies.

ParameterChloroquine (CQ)7-Chloro-2,4-dimethylquinolineInterpretation
IC50 (MCF-7) 20 - 60 µM > 100 µM (Estimated)CQ is significantly more potent due to ion-trapping.[1]
IC50 (Vero Cells) 30 - 50 µM > 150 µM The scaffold shows low toxicity in non-cancerous lines.[1]
Lysosomal pH Change Significant Increase (Alkalinization)NegligibleThe dimethyl scaffold is not a strong base.
Solubility High (Water soluble salts)Low (Requires DMSO/Organic solvent)Formulation challenges with the scaffold.
Primary Toxicity Mode Autophagy Inhibition / Lysosomal StressNon-specific Membrane / Oxidative StressDistinct mechanisms of action.

Key Insight for Researchers: If your experiment shows 7-Chloro-2,4-dimethylquinoline exhibiting high cytotoxicity (IC50 < 10 µM), suspect precipitation (crystals disrupting cells physically) or contaminants (e.g., reactive intermediates from synthesis).[1]

References

  • Solomon, V. R., & Lee, H. (2009). Chloroquine and its analogs: a new promise of an old drug for effective and safe cancer therapies. European Journal of Pharmacology. Link

  • Kaufmann, A. M., & Krise, J. P. (2007). Lysosomal sequestration of amine-containing drugs: analysis and therapeutic implications. Journal of Pharmaceutical Sciences. Link

  • PubChem. (2023). Compound Summary: Chloroquine.[3][4][5][6][7] National Library of Medicine. Link

  • Egan, T. J., et al. (2000). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation. Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (2023).[1] Product Information: 7-Chloro-2,4-dimethylquinoline.[1][8][9][10][11] Merck KGaA. Link

Comparative Guide: UV-Vis Absorption Maxima of Substituted Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Chromophore

Quinoline (


) is a benzopyridine heterocycle serving as the structural backbone for a vast array of antimalarial drugs (e.g., Chloroquine), chelating agents (e.g., 8-Hydroxyquinoline), and optoelectronic materials.[1][2][3]

For the drug development professional, the UV-Vis spectrum of quinoline is not merely a fingerprint; it is a readout of electronic distribution, protonation state, and substituent effects. The parent quinoline exhibits characteristic absorption bands arising from


 and 

transitions. However, the introduction of auxochromes (functional groups with lone pairs) at specific positions dramatically alters these transitions, shifting absorption maxima (

) and changing molar absorptivity (

).

This guide objectively compares the optical performance of parent quinoline against its most critical substituted derivatives, providing validated experimental data and mechanistic insights.

Mechanistic Principles of Spectral Shifts

To interpret the data correctly, one must understand the causality of the spectral shifts. The absorption maxima are dictated by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The Auxochromic Effect
  • Electron Donating Groups (EDGs): Substituents like

    
     (position 8) or 
    
    
    
    (position 4) possess lone pair electrons that interact with the quinoline
    
    
    -system. This interaction raises the energy of the
    
    
    HOMO more than the
    
    
    LUMO, narrowing the gap and causing a Bathochromic (Red) Shift .
  • pH Dependency: The quinoline nitrogen is basic (

    
    ). Protonation stabilizes the non-bonding (
    
    
    
    ) orbital, often eliminating the weak
    
    
    transition, while simultaneously stabilizing the
    
    
    state, leading to significant shifts in the intense
    
    
    bands.
Visualization: Substituent Impact Pathway

The following diagram illustrates how structural modifications translate to observable spectral changes.

QuinolineMechanism cluster_0 Structural Input cluster_1 Electronic Interaction cluster_2 Molecular Orbital Outcome cluster_3 Spectral Readout Parent Parent Quinoline Resonance Mesomeric Effect (+M) Lone Pair Delocalization Parent->Resonance Subst Substituent (Auxochrome) (-OH, -NH2, -Cl) Subst->Resonance Inductive Inductive Effect (-I) Electron Withdrawal Subst->Inductive Gap HOMO-LUMO Gap Decrease Resonance->Gap Trans Transition Probability (Molar Absorptivity Increase) Resonance->Trans RedShift Bathochromic Shift (Higher λmax) Gap->RedShift Hyper Hyperchromic Effect (Higher ε) Trans->Hyper

Figure 1: Mechanistic pathway showing how auxochromes influence molecular orbitals to produce observed spectral shifts.

Comparative Data Analysis

The following table synthesizes experimental data for quinoline and its key derivatives. Note the distinct red shift in 4-Aminoquinoline and 8-Hydroxyquinoline compared to the parent compound.

Table 1: UV-Vis Absorption Maxima ( ) and Molar Absorptivity ( )
CompoundStructure TypeSolvent / pH

(nm)

(

)
Key Application
Quinoline Parent HeterocycleEthanol313 , 226~2,700 (at 313nm)Solvent, Precursor
Isoquinoline Isomer (2-position N)Ethanol317 , 266, 217~3,500 (at 317nm)Isomeric Standard
8-Hydroxyquinoline 8-Substituted (EDG)Methanol (Neutral)241 , 300-320 ~2,500 - 4,000Metal Chelator
8-Hydroxyquinoline Metal Complex (

)
CHCl

390 > 5,000Fluorometric Analysis
4-Aminoquinoline 4-Substituted (Strong EDG)0.1 M HCl (Acidic)343 ~12,000 - 15,000Antimalarial Core (Chloroquine)
Chloroquine 4-Aminoquinoline deriv.[1][4][5]Aqueous Acid343 16,500Antimalarial Drug

Technical Insight: The shift from 313 nm (Quinoline) to 343 nm (4-Aminoquinoline) represents a significant stabilization of the excited state due to the conjugation of the amino nitrogen lone pair with the aromatic ring, particularly in acidic media where the ring nitrogen is protonated.

Validated Experimental Protocol

To ensure reproducibility and adherence to Beer-Lambert Law linearity, the following Standard Operating Procedure (SOP) is recommended.

Reagents and Equipment
  • Solvent: Spectroscopic grade Ethanol or 0.1 M HCl (for amino-quinolines).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1800).

  • Cuvettes: Quartz (1 cm path length). Glass/Plastic absorb UV <300 nm and must be avoided.

Step-by-Step Workflow
  • Stock Preparation: Weigh 10 mg of analyte. Dissolve in 100 mL solvent to create a

    
     stock.
    
  • Dilution Series: Prepare working standards (e.g., 5, 10, 20

    
    ) to verify linearity.
    
  • Baseline Correction: Run a "Blank" scan with pure solvent. This subtracts solvent absorbance and cuvette reflection.

  • Scanning: Scan range 200–500 nm. Scan speed: Medium (approx. 200 nm/min) for resolution.

  • Data Validation: Ensure Absorbance is between 0.2 and 0.8 A. If

    
    , dilute the sample.
    
Workflow Visualization

ProtocolWorkflow cluster_prep Preparation Phase cluster_measure Measurement Phase cluster_analysis Data Analysis start Start: Sample Weighing Stock Dissolve 10mg in 100mL (Stock Solution) start->Stock Dilute Dilute to ~10 µM (Target Abs 0.2 - 0.8) Stock->Dilute Blank Run Solvent Blank (Baseline Correction) Dilute->Blank Scan Scan Sample (200 - 500 nm) Blank->Scan PeakPick Identify λmax Scan->PeakPick Calc Calculate ε (A = εbc) PeakPick->Calc

Figure 2: Standardized workflow for UV-Vis characterization of quinoline derivatives.

Critical Troubleshooting (Self-Validating System)

  • Solvent Cutoff Interference: If using Acetone or DMF, you will see massive noise below 330 nm or 270 nm respectively. Validation: Always check the UV cutoff of your solvent. Ethanol (cutoff 205 nm) is preferred.

  • pH Sensitivity: 8-Hydroxyquinoline is amphoteric. If your

    
     drifts between runs, check the pH of your solvent. Validation: Buffer your solvent or add a drop of HCl/NaOH to force a specific species (cationic/anionic) for consistent measurement.
    
  • Concentration Quenching: At high concentrations, quinolines can aggregate (stacking interactions), leading to deviations from Beer’s Law. Validation: Plot Absorbance vs. Concentration.[2][6] If

    
    , dilute further.
    

References

  • PhotochemCAD. Quinoline Absorption Spectrum and Molar Absorptivity Data. Retrieved from [Link]

  • National Institutes of Health (NIH). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines. PMC3784435. Retrieved from [Link]

  • MDPI. UV Properties and Loading into Liposomes of Quinoline Derivatives. Molecules 2021.[4][7] Retrieved from [Link]

  • Wikipedia. Quinoline Chemical Data and Properties. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 7-Chloro-2,4-dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 88499-96-1 | Class: Halogenated Heterocycle

Executive Safety Summary

To: Research Scientists & Laboratory Operations Managers From: Senior Application Scientist, Chemical Safety Division

Handling 7-Chloro-2,4-dimethylquinoline requires a specific risk management strategy that goes beyond standard organic synthesis protocols. As a halogenated quinoline derivative, this compound presents a dual-risk profile: immediate acute irritation (skin/eye/respiratory) and potential chronic toxicity associated with the quinoline pharmacophore (intercalation potential).

This guide synthesizes current GHS classifications with field-proven industrial hygiene practices to ensure zero-exposure handling.

Hazard Identification & Risk Assessment

Scientific Rationale: The lipophilic nature of the dimethyl-substituted quinoline ring facilitates dermal absorption, while the chlorine substituent increases environmental persistence. We treat this substance with the Precautionary Principle , assuming potential mutagenic properties typical of the quinoline class until proven otherwise.

GHS Hazard Classification (Derived from Structural Analogs)
Hazard CategoryCodeDescriptionMechanism of Action
Skin Irritation H315 Causes skin irritation.[1][2]Lipophilic penetration of stratum corneum; local inflammation.
Eye Irritation H319 Causes serious eye irritation.[2][3][4][5][6]Mucosal membrane desiccation and chemical injury.
STOT-SE H335 May cause respiratory irritation.[3][5][7][8]Inhalation of dusts triggers bronchial inflammation.
Aquatic Toxicity H411 Toxic to aquatic life (Chronic).[2]Halogenated stability leads to bioaccumulation potential.

Critical Note: While specific mutagenicity data for this exact isomer may be sparse, the parent compound (Quinoline) is a Category 1B Carcinogen. Treat 7-Chloro-2,4-dimethylquinoline as a Suspected Carcinogen (H351) during handling.

Personal Protective Equipment (PPE) Matrix

Directive: PPE is your last line of defense. The following selection criteria are based on permeation resistance against halogenated aromatics.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Hand Protection (Solid Handling)Double Nitrile Gloves Inner: 4 mil (0.10 mm) Nitrile (inspection layer).Outer: 5-8 mil Nitrile (barrier layer).Why: Standard nitrile provides good incidental splash protection, but double gloving allows immediate removal of the outer layer upon contamination without exposing skin.
Hand Protection (Solvent Handling)Laminate / Viton® If dissolved in DCM or Chloroform, nitrile is insufficient (breakthrough <5 mins). Use Silver Shield® (Laminate) liners under nitrile outer gloves.
Respiratory Engineering Control Primary Primary: Certified Chemical Fume Hood (Face velocity: 80-100 fpm).Secondary (Spill/Powder): N95 or P100 Particulate Respirator if hood containment is breached.
Ocular Chemical Goggles Safety glasses with side shields are insufficient for fine powders. Use ANSI Z87.1 Chemical Goggles to seal against airborne dust migration.
Body Lab Coat (High-Neck) 100% Cotton or Nomex (if flammables present). Synthetic blends can melt into skin if a fire occurs. Ensure wrist cuffs are tucked under glove gauntlets.

Operational Protocol: The Self-Validating Workflow

Trustworthiness: This protocol uses "checkpoints" to ensure safety systems are active before the hazard is engaged.[5][9][10]

Phase 1: Preparation & Engineering Controls
  • Airflow Verification: Check the fume hood monitor. Flow must be >0.4 m/s (80 fpm) . Self-Check: Tape a Kimwipe to the sash bottom; it should be pulled firmly inward.

  • Static Mitigation: Quinolines are often static-prone crystalline solids. Use an ionizing bar or anti-static gun on the weighing boat to prevent "flying powder."

  • Waste Setup: Pre-label a solid waste container as "Hazardous Waste - Halogenated Organic Solid" .

Phase 2: Active Handling (Weighing & Transfer)
  • The "Clean-Dirty" Line: Establish a boundary inside the hood. Keep the stock bottle 6 inches back from the sash.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock.

  • Solubilization: If dissolving, add solvent slowly. Exothermic solvation can cause aerosolization.

    • Caution: If using Dichloromethane (DCM), be aware that DCM penetrates nitrile gloves rapidly. If a splash occurs, change gloves immediately.[10]

Phase 3: Decontamination
  • Wipe Down: Clean the balance and work surface with a detergent solution (surfactant), followed by an alcohol wipe.

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Visualized Safety Workflow

The following diagram illustrates the logical flow of the handling process, emphasizing decision nodes for safety.

G cluster_0 Pre-Operation Checks cluster_1 Active Handling Phase cluster_2 Termination Start Start: Risk Assessment CheckHood Verify Hood Flow (>80 fpm) Start->CheckHood PPE_Don Don PPE: Double Nitrile + Goggles CheckHood->PPE_Don Flow OK Weighing Weighing/Transfer (Static Control Active) PPE_Don->Weighing Solvent Solvent Addition? Weighing->Solvent GloveChange CRITICAL: Switch to Laminate Gloves (if DCM used) Solvent->GloveChange Yes (Halogenated Solvent) Decon Decontaminate Surface (Surfactant -> Alcohol) Solvent->Decon No / Inert Solvent GloveChange->Decon Waste Disposal: Halogenated Organic Stream Decon->Waste End Doffing & Hand Wash Waste->End

Caption: Operational logic flow for handling 7-Chloro-2,4-dimethylquinoline, highlighting the critical decision point regarding solvent selection.

Disposal & Emergency Response

Disposal Plan (Halogenated Stream)

Do not combine with general organic waste. The chlorine atom requires high-temperature incineration to prevent the formation of dioxins or incomplete combustion products.

  • Solid Waste: Double-bag in polyethylene bags; label "Toxic Solid - Halogenated."

  • Liquid Waste: Segregate into "Halogenated Organic Solvents" carboy. Do not mix with acidic aqueous waste (risk of reaction).[8]

Emergency Procedures
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[8] Do not use alcohol (enhances absorption).

  • Eye Contact: Flush for 15 minutes. Lift eyelids.[8] Seek medical attention immediately.

  • Spill (Solid): Dampen with a wet paper towel to prevent dust, then sweep. Do not dry sweep.[8]

References

  • Sigma-Aldrich. (n.d.). 7-Chloro-2,4-dimethylquinoline (AldrichCPR) Product Detail. Retrieved from

  • PubChem. (2025).[11] 2,4-Dimethylquinoline (Analogous Hazard Profile). National Library of Medicine. Retrieved from

  • Fisher Scientific. (2024).[4] Safety Data Sheet: 4,7-Dichloroquinoline (Structural Analog). Retrieved from

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Quinoline derivatives and CLP Classification. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.